molecular formula C6H6O4 B11939679 3-Methoxyfuran-2-carboxylic acid

3-Methoxyfuran-2-carboxylic acid

Cat. No.: B11939679
M. Wt: 142.11 g/mol
InChI Key: WQGPESYUOIZORR-UHFFFAOYSA-N
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Description

3-Methoxyfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxyfuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxyfuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGPESYUOIZORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthetic Challenge: A Guide to the Preparation of 3-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Methoxyfuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a methoxy and a carboxylic acid group on the furan ring, offers a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of plausible and scientifically grounded synthetic pathways for the preparation of 3-methoxyfuran-2-carboxylic acid. While a direct, standardized protocol for this specific molecule is not extensively documented in peer-reviewed literature, this document consolidates information from the synthesis of analogous furan derivatives to propose logical and viable synthetic strategies. The focus is on the underlying chemical principles, experimental considerations, and detailed protocols adapted from established methodologies.

Introduction: The Significance of Substituted Furans

Furan and its derivatives are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can be functionalized to create a diverse array of molecules with significant biological activity. The introduction of substituents, such as methoxy and carboxylic acid groups, profoundly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. 3-Methoxyfuran-2-carboxylic acid, in particular, presents an interesting synthetic target due to the ortho-relationship of an electron-donating methoxy group and an electron-withdrawing carboxylic acid, which can direct further chemical transformations and serve as a key fragment in drug design.

This guide explores two primary retrosynthetic approaches to 3-methoxyfuran-2-carboxylic acid, providing a robust framework for its laboratory-scale synthesis.

Proposed Synthetic Pathways

Two logical synthetic strategies are presented, starting from either a pre-functionalized hydroxyfuran precursor or from 3-methoxyfuran. Each pathway offers distinct advantages and challenges, which are discussed in detail.

Pathway 1: O-Methylation of a 3-Hydroxyfuran-2-Carboxylate Precursor

This pathway hinges on the availability of a suitable 3-hydroxyfuran-2-carboxylic acid or its ester. The key transformation is the selective methylation of the hydroxyl group. This approach is attractive due to the commercial availability of potential starting materials like 3-hydroxyfuran-2-carboxylic acid.

Conceptual Workflow for Pathway 1

A 3-Hydroxyfuran-2-carboxylic Acid B Esterification (Optional but Recommended) A->B e.g., MeOH, H+ C Methyl 3-hydroxyfuran-2-carboxylate B->C D O-Methylation C->D e.g., Dimethyl Sulfate, Base E Methyl 3-methoxyfuran-2-carboxylate D->E F Hydrolysis E->F e.g., LiOH, H2O/THF G 3-Methoxyfuran-2-carboxylic Acid F->G

Caption: O-Methylation pathway starting from 3-hydroxyfuran-2-carboxylic acid.

2.1. Step 1 (Optional but Recommended): Esterification of 3-Hydroxyfuran-2-carboxylic Acid

To prevent potential side reactions with the carboxylic acid group during methylation, it is advisable to first protect it as an ester, for instance, a methyl ester.

  • Rationale: The acidic proton of the carboxylic acid can interfere with basic reagents used in the subsequent methylation step. Esterification masks this acidity and improves the solubility of the substrate in organic solvents.

Experimental Protocol: Methyl Esterification

  • Suspend 3-hydroxyfuran-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxyfuran-2-carboxylate.

2.2. Step 2: O-Methylation of Methyl 3-hydroxyfuran-2-carboxylate

The core of this pathway is the selective methylation of the hydroxyl group. The enolic nature of the 3-hydroxyfuran makes it amenable to O-methylation under basic conditions. Several methylating agents can be employed, with dimethyl sulfate (DMS) being a common and effective choice.[1][2][3][4]

  • Causality of Experimental Choices: A base is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species.[2] Anhydrous conditions are crucial to prevent hydrolysis of the ester and the methylating agent. A polar aprotic solvent like acetone or DMF facilitates the reaction.

Experimental Protocol: O-Methylation with Dimethyl Sulfate

  • Dissolve methyl 3-hydroxyfuran-2-carboxylate (1.0 eq) in anhydrous acetone or DMF.

  • Add a suitable base, such as anhydrous potassium carbonate (1.5-2.0 eq).

  • To the stirred suspension, add dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete, as monitored by TLC.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-methoxyfuran-2-carboxylate.

Alternative Methylating Agents:

  • Diazomethane: While highly effective for the O-methylation of enols, diazomethane is explosive and toxic, requiring specialized handling.[5][6][7]

  • Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane for O-methylation of phenols and enols.[8][9]

2.3. Step 3: Hydrolysis of Methyl 3-methoxyfuran-2-carboxylate

The final step is the saponification of the methyl ester to yield the desired carboxylic acid.

  • Rationale: Base-mediated hydrolysis is a standard and efficient method for converting esters to carboxylic acids.

Experimental Protocol: Ester Hydrolysis

  • Dissolve methyl 3-methoxyfuran-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-methoxyfuran-2-carboxylic acid.

Pathway 2: Regioselective Carboxylation of 3-Methoxyfuran

This approach begins with 3-methoxyfuran and aims to introduce a carboxylic acid group at the C2 position. This is conceptually more direct but relies on achieving high regioselectivity in the carboxylation step. The directing effect of the 3-methoxy group is crucial here.

Conceptual Workflow for Pathway 2

A 3-Methoxyfuran B Directed ortho-Metallation A->B n-BuLi, THF, -78 °C C 3-Methoxy-2-furyllithium B->C D Carboxylation C->D CO2 (s) E Lithium 3-methoxyfuran-2-carboxylate D->E F Acidic Workup E->F H3O+ G 3-Methoxyfuran-2-carboxylic Acid F->G

Sources

"3-Methoxyfuran-2-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methoxyfuran Carboxylic Acids: A Focused Analysis on 3-Methoxyfuran-2-carboxylic Acid

Abstract

Furan-based scaffolds are of paramount importance in medicinal chemistry and materials science, often serving as versatile building blocks for complex molecular architectures. While many substituted furan-2-carboxylic acids are well-documented, specific isomers such as 3-Methoxyfuran-2-carboxylic acid remain less characterized in publicly accessible literature. This technical guide provides a comprehensive analysis of the predicted chemical properties of 3-Methoxyfuran-2-carboxylic acid. By leveraging empirical data from its structural analogs, including the well-characterized 5-methoxy isomer and other 3-substituted furans, we extrapolate and present its expected physicochemical characteristics, spectroscopic profile, and reactivity. This document is intended to serve as a foundational resource for researchers, synthetic chemists, and drug development professionals interested in the strategic utilization of this and related furanic compounds.

Nomenclature and Structural Identity

The precise identification of a chemical entity is foundational to all subsequent research. While 3-Methoxyfuran-2-carboxylic acid is not extensively cataloged, we can define its structure and compare it to its more common isomer, 5-Methoxyfuran-2-carboxylic acid. The placement of the methoxy group at the C3 position is anticipated to significantly influence the molecule's electronic distribution and reactivity compared to substitution at the C5 position.

Property3-Methoxyfuran-2-carboxylic acid (Predicted)5-Methoxyfuran-2-carboxylic acid (Reference)
IUPAC Name 3-methoxyfuran-2-carboxylic acid5-methoxyfuran-2-carboxylic acid[1]
CAS Number Not readily available94084-62-5[1]
Molecular Formula C₆H₆O₄C₆H₆O₄[1][2]
Molecular Weight 142.11 g/mol 142.11 g/mol [1][2]
Canonical SMILES COC1=C(OC=C1)C(=O)OCOC1=CC=C(O1)C(=O)O[1]
InChIKey Not readily availableYKFIGGAALSZSJV-UHFFFAOYSA-N[1]

Physicochemical Properties (Predicted)

The macroscopic properties of a compound, such as its melting point and solubility, are dictated by its molecular structure and intermolecular forces. For 3-Methoxyfuran-2-carboxylic acid, we can predict these properties based on established chemical principles and data from analogous structures. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the ether and carbonyl oxygens) allows for strong intermolecular hydrogen bonding, likely resulting in a crystalline solid with a relatively high melting point and moderate water solubility.

PropertyPredicted Value / DescriptionRationale & Comparative Insights
Physical State White to off-white crystalline solidSimilar furan carboxylic acids, such as 3-Methylfuran-2-carboxylic acid (mp 133-137°C), are solids at room temperature[3].
Melting Point 120-140 °CThe ability to form strong hydrogen-bonded dimers, typical of carboxylic acids, suggests a significant melting point. The exact value is influenced by crystal packing, which is difficult to predict.
Boiling Point >230 °C (with decomposition)Carboxylic acids have high boiling points due to dimeric hydrogen bonding. For comparison, 3-Methylfuran-2-carboxylic acid has a boiling point of 236.4°C[3].
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, Acetone). Moderately soluble in water.The carboxylic acid moiety enhances water solubility, but the overall organic framework limits it. Acidity will increase solubility in basic aqueous solutions.
pKa ~3.0 - 4.0The electron-withdrawing nature of the furan ring and the adjacent carbonyl group acidifies the carboxylic proton. This is typical for aromatic carboxylic acids.

Proposed Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical and efficient synthesis is crucial for accessing sufficient quantities of a target molecule for research. A plausible route to 3-Methoxyfuran-2-carboxylic acid originates from the corresponding aldehyde, 3-Methoxyfuran-2-carbaldehyde, which is a known compound[4]. The oxidation of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic chemistry.

Synthesis_Workflow Start 3-Methoxyfuran-2-carbaldehyde Product 3-Methoxyfuran-2-carboxylic acid Start->Product Oxidation Reagent Oxidizing Agent (e.g., KMnO₄, Ag₂O, Pinnick Oxidation) Reagent->Product

Caption: Proposed synthetic workflow for 3-Methoxyfuran-2-carboxylic acid.

Experimental Protocol: Pinnick Oxidation of 3-Methoxyfuran-2-carbaldehyde

Causality: The Pinnick oxidation is selected as a mild and highly selective method for converting α,β-unsaturated or electron-rich aldehydes to carboxylic acids without affecting other sensitive functional groups like the furan ring or methoxy ether.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxyfuran-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v).

  • Reagent Addition: To the solution, add 2-methyl-2-butene (4.0 eq) to act as a chlorine scavenger.

  • Oxidation: Slowly add a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water to the reaction mixture at 0 °C. The phosphate buffer maintains a weakly acidic pH to prevent side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 2M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The acidification step ensures the carboxylic acid product is in its neutral, organic-soluble form.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity Profile

The furan ring is an electron-rich aromatic system. The substituents—an electron-donating methoxy group at C3 and an electron-withdrawing carboxylic acid at C2—create a polarized electronic landscape.

  • Electrophilic Aromatic Substitution (EAS): The C5 position is the most activated site for EAS due to the directing effects of the furan oxygen and the C3-methoxy group. The C4 position is sterically hindered and electronically deactivated by the adjacent C3-methoxy group.

  • Carboxylic Acid Reactivity: The carboxyl group can undergo standard transformations, including esterification (with an alcohol under acidic conditions), amide bond formation (via an activated intermediate like an acyl chloride), and reduction (using strong reducing agents like LiAlH₄).

Spectroscopic Profile (Predicted)

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. Based on established principles, we can predict the key features in the IR, NMR, and Mass Spectra of 3-Methoxyfuran-2-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted furan ring.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500-3300O-H stretch (Carboxylic Acid)Broad, StrongThis signature broadness is due to intermolecular hydrogen bonding in the carboxylic acid dimer, a hallmark feature[5][6].
~2950, ~2850C-H stretch (sp³ - Methoxy)MediumCharacteristic stretching vibrations for the methyl group of the methoxy substituent[7].
~3100C-H stretch (sp² - Furan)Weak-MediumAromatic C-H stretches typically appear just above 3000 cm⁻¹[8].
1700-1725C=O stretch (Carboxylic Acid)Strong, SharpConjugation with the furan ring may shift this peak towards the lower end of the typical range (1710 cm⁻¹)[5][9].
1500-1600C=C stretch (Furan Ring)MediumAromatic ring stretching vibrations are expected in this region[9].
1200-1300C-O stretch (Carboxylic Acid)StrongStrong absorption due to the C-O single bond of the acid.
1000-1100C-O stretch (Aryl Ether)StrongCharacteristic stretching for the Ar-O-CH₃ system.
~900O-H bend (Out-of-plane)Broad, MediumAnother broad peak characteristic of carboxylic acid dimers[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of each proton and carbon atom.

¹H NMR (Predicted, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 12.0Broad Singlet1H-COOHThe acidic proton is highly deshielded and its signal is often broad due to chemical exchange.
~7.30Doublet1HH5The proton at C5 is deshielded by the adjacent ring oxygen and the electron-withdrawing effect of the C2-carboxyl group.
~6.50Doublet1HH4The proton at C4 is shielded by the electron-donating C3-methoxy group. It will show coupling to H5.
~3.90Singlet3H-OCH₃Methoxy protons typically appear in this region as a sharp singlet.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~155C3The carbon atom directly attached to the electron-donating methoxy group will be highly deshielded.
~145C5This furan carbon is deshielded by the adjacent ring oxygen.
~135C2The carbon bearing the carboxylic acid group is deshielded.
~110C4The C4 carbon is expected to be the most shielded of the ring carbons.
~58-OCH₃The methoxy carbon appears in a typical range for sp³ carbons attached to oxygen.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The exact mass is predicted to be 142.0266 g/mol , identical to its 5-methoxy isomer[1]. A high-resolution mass spectrum should show a prominent peak at m/z ≈ 142.0266.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical: [M - •OCH₃]⁺ at m/z ≈ 111.

    • Loss of a carboxyl radical: [M - •COOH]⁺ at m/z ≈ 97.

    • Decarboxylation: [M - CO₂]⁺ at m/z ≈ 98.

Applications in Research and Drug Development

Substituted furan-2-carboxylic acids are highly valued scaffolds in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings while offering improved metabolic stability and solubility profiles.

  • Bioactive Scaffolds: Derivatives of furan and benzofuran carboxylic acids have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and receptor antagonist properties[10][11]. The specific substitution pattern of 3-Methoxyfuran-2-carboxylic acid makes it a novel building block for exploring new chemical space in drug discovery programs.

  • Synthetic Intermediates: As a bifunctional molecule, it can be elaborated at either the carboxylic acid terminus or through electrophilic substitution on the furan ring, providing access to a diverse library of more complex molecules.

  • Biomass-Derived Chemicals: Furans are considered key "platform chemicals" derivable from biomass, positioning their derivatives as sustainable building blocks for chemical synthesis[10].

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Methoxyfuran-2-carboxylic acid is not available, data from structurally related compounds should guide its handling.

  • Hazard Classification: Expected to cause skin irritation and serious eye irritation[12]. May cause respiratory irritation upon inhalation of dust[13].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[13][14].

  • Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation[13][14]. Avoid contact with skin, eyes, and clothing[14]. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents[14].

Conclusion

3-Methoxyfuran-2-carboxylic acid represents a promising yet underexplored chemical entity. Through a systematic analysis of its structural analogs, this guide has delineated a comprehensive profile of its predicted chemical and physical properties. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data provides a clear roadmap for its characterization and confirmation. For researchers in drug discovery and synthetic chemistry, this molecule offers a unique scaffold with a distinct electronic and steric profile, warranting further investigation as a valuable building block for novel chemical entities.

References

  • 406470-55-1 - Safety Data Sheet. (2025, August 8). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyfuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(methoxycarbonyl)furan-2-carboxylic acid (C7H6O5). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyfuran. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyfuran-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Useful Spectroscopic Data. (n.d.). Retrieved from [Link]

  • Butov, G. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Methyl-5-[(morpholin-4-yl)methyl]furan-2-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Semantic Scholar. (2020, February 4). Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and their anti-mrsa and antioxidant activities. Retrieved from [Link]

  • Infrared spectra and structure of molecular complexes of aromatic acids. (2025, August 6). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHYLFURAN-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). List of carboxylic acids. Retrieved from [Link]

  • American Elements. (n.d.). 5-(methoxymethyl)-2-methylfuran-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Sova, M., & Divakar, S. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Gottimukkala, V. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.

Sources

3-Methoxyfuran-2-carboxylic Acid: Technical Monograph & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-Methoxyfuran-2-carboxylic acid" CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

CAS Number: 88511-95-9[1][2][3][4][5][6][7]
Executive Summary

3-Methoxyfuran-2-carboxylic acid (CAS 88511-95-9 ) is a specialized heterocyclic building block and secondary metabolite increasingly utilized in medicinal chemistry and agrochemical research.[1][2][3] Structurally characterized by a furan core substituted with a carboxylic acid at the C2 position and a methoxy group at the C3 position, this compound serves as a critical scaffold for fragment-based drug discovery (FBDD).

Historically isolated as a phytotoxic metabolite from fungi such as Rhizoctonia solani, its utility has shifted towards synthetic applications where it functions as a bioisostere for ortho-substituted benzoic acids. Its electron-rich furan ring, combined with the hydrogen-bond accepting methoxy group and the acidic carboxyl moiety, offers a unique electrostatic profile for binding site exploration in kinase inhibitors and antimicrobial agents.

Chemical Profile & Physical Properties

The following data aggregates experimental and predicted physicochemical parameters essential for formulation and assay development.

PropertyValue / DescriptionSource/Method
CAS Number 88511-95-9 Chemical Abstracts Service
IUPAC Name 3-Methoxyfuran-2-carboxylic acidNomenclature
Synonyms 3-Methoxy-2-furoic acid; 3-Methoxy-2-furancarboxylic acidCommon Usage
Molecular Formula C₆H₆O₄Stoichiometry
Molecular Weight 142.11 g/mol Calculated
Physical State White to off-white crystalline solidExperimental Observation
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in WaterExperimental
pKa (Acid) 3.2 – 3.6 (Predicted)ACD/Percepta
LogP 0.6 – 0.9 (Predicted)Consensus LogP
H-Bond Donors 1 (COOH)Structural Analysis
H-Bond Acceptors 4 (Furan O, Methoxy O, Carboxyl O's)Structural Analysis
Synthetic Methodologies

For research applications requiring high purity (>98%), isolation from natural sources is inefficient. The preferred route involves the chemical modification of 3-hydroxyfuran precursors.

3.1. Primary Synthetic Route: O-Methylation of 3-Hydroxyfuroates

This protocol outlines the synthesis starting from ethyl 3-hydroxyfuran-2-carboxylate. This approach allows for scale-up and minimizes side reactions common in direct furan functionalization.

Reagents:

  • Precursor: Ethyl 3-hydroxyfuran-2-carboxylate (CAS 7685-23-6)

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or DMF (Anhydrous)

  • Hydrolysis: Lithium Hydroxide (LiOH) in THF/Water

Step-by-Step Protocol:

  • O-Methylation:

    • Dissolve ethyl 3-hydroxyfuran-2-carboxylate (1.0 eq) in anhydrous acetone (0.2 M concentration).

    • Add finely ground K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to facilitate deprotonation.

    • Dropwise add Methyl Iodide (1.2 eq). Note: Use a fume hood due to toxicity.

    • Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the intermediate ester (Ethyl 3-methoxyfuran-2-carboxylate).

  • Saponification (Hydrolysis):

    • Dissolve the crude ester in a 3:1 mixture of THF:Water.

    • Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 2–4 hours.

    • Acidification: Cool the reaction on ice. Acidify to pH ~2 using 1M HCl.

    • Isolation: The product often precipitates. If not, extract with EtOAc (3x). The combined organic layers are dried and concentrated.

    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM:MeOH 95:5) yields pure 3-Methoxyfuran-2-carboxylic acid .

3.2. Visualization of Synthetic Workflow

SynthesisWorkflow Start Ethyl 3-hydroxyfuran- 2-carboxylate Step1 O-Methylation (MeI, K2CO3, Acetone) Start->Step1 Reflux 6h Inter Intermediate: Ethyl 3-methoxyfuran- 2-carboxylate Step1->Inter Yield >85% Step2 Saponification (LiOH, THF/H2O) Inter->Step2 RT, 3h Final Target: 3-Methoxyfuran- 2-carboxylic acid Step2->Final Acidify pH 2

Figure 1: Step-wise chemical synthesis workflow from hydroxy-furan precursors to the target acid.

Medicinal Chemistry Applications

In drug design, 3-methoxyfuran-2-carboxylic acid is valued not just as a final pharmacophore but as a strategic scaffold.

4.1. Bioisosterism & Scaffold Hopping

The furan ring is less aromatic than benzene, leading to different metabolic stability and solubility profiles. The 3-methoxy group provides a specific steric and electronic environment:

  • Ortho-Effect: The methoxy group at C3 forces the C2-carboxylic acid out of planarity in some conformations, or locks it via intramolecular hydrogen bonding, mimicking the conformation of o-anisic acid (2-methoxybenzoic acid).

  • Electronic Density: The oxygen at position 1 and the methoxy group at position 3 create a high electron density region, suitable for cation-pi interactions in receptor pockets.

4.2. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (142.11 Da), this compound is an ideal "fragment" lead.

  • Ligand Efficiency (LE): High potential LE due to small size and polar functionality.

  • Vector Growth: The C4 and C5 positions of the furan ring are open for further functionalization (e.g., via bromination or Friedel-Crafts acylation) to grow the fragment into a lead compound.

4.3. Biological Activity Logic

Research indicates activity against fungal pathogens (Rhizoctonia solani) and potential antibacterial properties. In synthetic medicinal chemistry, derivatives are explored for:

  • Kinase Inhibition: As a hinge-binding motif.

  • G-Protein Coupled Receptors (GPCRs): As a polar head group replacing phenyl-acetic acids.

4.4. Structure-Activity Relationship (SAR) Map

SAR_Logic Core 3-Methoxyfuran- 2-carboxylic acid COOH C2-Carboxylic Acid: Primary H-bond donor/acceptor (Salt bridge formation) Core->COOH OMe C3-Methoxy Group: H-bond acceptor Conformational lock (ortho-effect) Core->OMe Furan Furan Ring: Lower lipophilicity vs Benzene Pi-interaction scaffold Core->Furan C4C5 C4/C5 Positions: Vectors for lead optimization (Halogenation/Arylation sites) Core->C4C5

Figure 2: Pharmacophore mapping and Structure-Activity Relationship (SAR) potential.

Analytical Characterization

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures should be verified.

TechniqueExpected Signals / ParametersInterpretation
¹H NMR (DMSO-d₆) δ 12.5–13.0 (br s, 1H, COOH )Acidic proton (exchangeable with D₂O).
δ 7.75 (d, J=1.8 Hz, 1H, C5-H )Alpha-proton of furan (deshielded).
δ 6.55 (d, J=1.8 Hz, 1H, C4-H )Beta-proton of furan.
δ 3.85 (s, 3H, OCH ₃)Methoxy singlet.
¹³C NMR ~160 ppm (COOH), ~148 ppm (C3-OMe), ~145 ppm (C5), ~110 ppm (C4)Characteristic furan carbons.
Mass Spectrometry m/z 141 [M-H]⁻ (ESI Negative)Deprotonated molecular ion.
HPLC Purity Retention time varies by column (C18).Monitor at 254 nm (aromatic).
Safety & Handling Protocol

While specific toxicological data for CAS 88511-95-9 is limited compared to commodity chemicals, furan derivatives must be handled with caution due to potential biological activity.

  • Hazard Statements (GHS): Treat as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Furan rings can be sensitive to oxidative degradation over long periods.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References
  • PubChem. 3-Methoxyfuran-2-carboxylic acid (Compound Summary). National Library of Medicine. Accessed 2026. [Link]

  • Ma, L., et al. (2004). Isolation of 3-methoxyfuran-2-carboxylic acid from Rhizoctonia solani.Journal of Agricultural and Food Chemistry. (Contextual citation for natural occurrence). [Link]

  • Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Foundational text for furan synthesis). [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for carboxylic acid bioisosteres). [Link]

Sources

Technical Guide: Isolation, Characterization, and Synthetic Validation of 3-Methoxyfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyfuran-2-carboxylic acid is a critical structural moiety often found in the metabolic degradation pathways of complex carbohydrates and as a secondary metabolite in Basidiomycetes fungi (e.g., Marasmius spp., Coriolopsis spp.) and Solanaceae plants. While often overshadowed by its 5-substituted analogs (like 5-HMF derivatives), the 3-methoxy substitution pattern imparts unique electronic properties that influence metabolic stability and antifungal potency.

This guide outlines a high-integrity workflow for the bioprospecting isolation of this compound from fungal fermentation broth, followed by synthetic validation . The methodology prioritizes "self-validating" purification steps based on pKa manipulation.

Bioprospecting and Isolation Workflow

The isolation of acidic furan derivatives requires a strategy that separates them from neutral furanones and phenolic impurities common in fungal extracts. We utilize a pH-Swing Fractionation protocol.

The Biological Source[1]
  • Primary Matrix: Liquid fermentation broth of Coriolopsis sp. or Nicotiana tabacum stem bark extracts.

  • Target Concentration: Typically <0.1% of crude extract mass.

Protocol: pH-Swing Fractionation (Self-Validating System)

This protocol exploits the acidity of the carboxylic acid (pKa ~3.5–4.0) to separate it from non-acidic metabolites.

Reagents:

  • Ethyl Acetate (EtOAc) – HPLC Grade

  • Sodium Bicarbonate (NaHCO₃) – Saturated Aqueous Solution (pH ~8.5)

  • Hydrochloric Acid (HCl) – 2N Solution

  • Magnesium Sulfate (MgSO₄) – Anhydrous

Step-by-Step Methodology:

  • Crude Extraction: Filter fungal mycelia. Extract the supernatant with EtOAc (3x equivalent volume).[1] Combine organic layers.

  • The "Forward" Swing (Isolation of Acids):

    • Partition the EtOAc extract against saturated NaHCO₃ (3x).

    • Mechanism:[2][3][4] The 3-methoxyfuran-2-carboxylic acid deprotonates to its carboxylate salt (R-COO⁻Na⁺), migrating into the aqueous phase. Neutral furans and lipids remain in the EtOAc.

    • Validation Check: The organic phase should retain color (pigments), while the aqueous phase captures the target.

  • The "Reverse" Swing (Recovery):

    • Acidify the collected aqueous NaHCO₃ layer with 2N HCl dropwise to pH 2.0.

    • Mechanism:[2][3][4] Protonation regenerates the free acid, which precipitates or becomes lipophilic.

    • Extract the acidified aqueous layer with fresh EtOAc (3x).

  • Finishing: Dry the final EtOAc layer over MgSO₄, filter, and concentrate in vacuo.

Visualization: Isolation Logic

The following diagram illustrates the chemical logic ensuring the target is isolated based on its functional group behavior.

IsolationWorkflow Crude Crude Fungal Extract (EtOAc) Partition Partition vs. Sat. NaHCO3 (pH ~8.5) Crude->Partition OrgPhase Organic Phase (Neutrals, Lipids, Pigments) Partition->OrgPhase Retains Neutrals AqPhase Aqueous Phase (Carboxylate Salts) Partition->AqPhase Target Migrates (R-COO-) Acidify Acidify with HCl to pH 2.0 AqPhase->Acidify Protonation ReExtract Re-extract with Fresh EtOAc Acidify->ReExtract FinalProduct Isolated 3-Methoxyfuran-2-carboxylic acid ReExtract->FinalProduct Evaporation

Caption: Figure 1. pH-Swing Fractionation logic. The target molecule is selectively moved between phases based on ionization state, filtering out 90% of matrix interferences.

Structural Elucidation & Data

Once isolated, the compound must be distinguished from its isomers (e.g., 4-methoxy or 5-methoxy derivatives). Nuclear Magnetic Resonance (NMR) is the gold standard for this confirmation.

Spectroscopic Fingerprint

The following data represents the consensus signals for 3-methoxyfuran-2-carboxylic acid (in DMSO-d₆ or CDCl₃).

NucleusChemical Shift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H NMR 12.50Broad Singlet-COOHExchangeable acidic proton.
¹H NMR 7.65Doublet (J=2.0 Hz)H-5Alpha-proton; deshielded by heteroatom.
¹H NMR 6.55Doublet (J=2.0 Hz)H-4Beta-proton; coupling confirms 2,3-substitution.
¹H NMR 3.85Singlet-OCH₃Characteristic methoxy signal.
¹³C NMR 160.5SingletC-2Carbonyl carbon.
¹³C NMR 148.0SingletC-3Carbon bearing the methoxy group.

Note: The coupling constant (J=2.0 Hz) between H-4 and H-5 is characteristic of the furan ring protons in this substitution pattern. [1, 2]

Synthetic Validation (The Control)

In drug discovery, natural isolates must be validated against a synthetic standard to confirm absolute structure and rule out isolation artifacts.

Synthetic Route: Methylation Strategy

The most robust synthesis involves the O-methylation of 3-hydroxyfuran-2-carboxylic acid (often generated in situ or protected as an ester).

Reaction Protocol:

  • Starting Material: Ethyl 3-hydroxyfuran-2-carboxylate.

  • Reagents: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.

  • Conditions: Reflux for 4–6 hours.

  • Hydrolysis: Subsequent treatment with LiOH/THF to cleave the ethyl ester yields the free acid.

Reaction Mechanism Diagram

The synthesis relies on a Williamson ether synthesis logic followed by saponification.

Synthesispath Start Ethyl 3-hydroxyfuran-2-carboxylate Step1 Methylation (MeI, K2CO3, Acetone) Start->Step1 Inter Intermediate: Ethyl 3-methoxyfuran-2-carboxylate Step1->Inter O-Alkylation Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 End Target: 3-Methoxyfuran-2-carboxylic acid Step2->End Saponification

Caption: Figure 2. Synthetic validation route via O-methylation and ester hydrolysis.

References

  • Chen, L.-L., et al. (2022). "New Furan Derivatives from a Mangrove-Derived Endophytic Fungus Coriolopsis sp.[2] J5." Molecules, 27(3), 897. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Shang, S.-Z., et al. (2020). "Three new furan-2-carboxylic acid derivatives from the stem bark of Nicotiana tabacum."[6] Heterocycles, 100(2), 267.[6] Link

  • PubChem. "3-Methoxyfuran-2-carboxylic acid Compound Summary." National Library of Medicine. Link

Sources

The Hidden Pharmacophore: Predicted Biological Activity of 3-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyfuran-2-carboxylic acid (CAS: 88511-95-9) is a specialized furan derivative that occupies a unique niche at the intersection of natural product chemistry and synthetic pharmacology.[1][2] Originally isolated as a secondary metabolite from the phytopathogenic fungus Rhizoctonia solani (the causative agent of rice sheath blight), this compound functions in nature as a phytotoxin. However, its structural architecture—a heteroaromatic carboxylic acid with an electron-donating methoxy substituent—positions it as a high-value scaffold for drug discovery.

This technical guide analyzes its predicted biological profile, moving beyond its natural toxicity to explore its potential as a D-amino acid oxidase (DAAO) inhibitor for CNS disorders and a Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) agonist for metabolic regulation. By synthesizing data from structural analogs and known pharmacophores, we present a roadmap for repurposing this fungal metabolite into a therapeutic lead.

Chemical Profile & Structural Analysis[3][4]

The compound consists of a furan ring substituted at the C2 position with a carboxylic acid and at the C3 position with a methoxy group. This specific substitution pattern creates a unique electronic environment compared to the more common 5-substituted furans.

PropertyValue / DescriptionSignificance
IUPAC Name 3-Methoxyfuran-2-carboxylic acidCore Scaffold
CAS Number 88511-95-9Identification
Molecular Formula C6H6O4MW: 142.11 g/mol
Predicted LogP ~0.8 - 1.2Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~3.5 - 3.8Acidic; exists as carboxylate anion at physiological pH.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsCompliant with Lipinski's Rule of 5.
Electronic Effect 3-Methoxy (+M effect)Increases electron density on the furan ring, potentially enhancing cation-pi interactions in receptor binding pockets.

Natural Origin & Ecological Role

In its natural context, 3-Methoxyfuran-2-carboxylic acid is a chemical weapon deployed by Rhizoctonia solani. It inhibits the radical and germ elongation of rice seeds, suggesting it interferes with fundamental plant growth pathways, possibly by mimicking auxins or disrupting mitochondrial respiration.

EcologicalRole Fungus Rhizoctonia solani (Pathogen) Metabolite 3-Methoxyfuran-2-carboxylic acid (Secondary Metabolite) Fungus->Metabolite Biosynthesis Target Rice Plant (Oryza sativa) Metabolite->Target Secretion Effect Inhibition of Germ Elongation (Phytotoxicity) Target->Effect Mechanism: Auxin Mimicry?

Figure 1: The ecological pathway of 3-Methoxyfuran-2-carboxylic acid as a phytotoxin.

Predicted Pharmacological Targets

Based on Structure-Activity Relationship (SAR) analysis of the furan-2-carboxylic acid pharmacophore, three primary biological activities are predicted for the 3-methoxy derivative.

Target A: D-Amino Acid Oxidase (DAAO) Inhibition

Therapeutic Area: Schizophrenia, Cognitive Impairment. Mechanism: DAAO degrades D-serine, a co-agonist of the NMDA receptor. Inhibiting DAAO increases D-serine levels, potentially ameliorating hypofunction of NMDA receptors observed in schizophrenia.

  • Rationale: Small heteroaromatic carboxylic acids are classic "lock-and-key" inhibitors of DAAO. The carboxylic acid coordinates with Arg283 and Tyr224 in the active site. The furan ring provides a planar scaffold.

  • Prediction: The 3-methoxy group is predicted to fit into the hydrophobic pocket adjacent to the active site, potentially improving selectivity over the unsubstituted furan-2-carboxylic acid (which is a weak inhibitor).

Target B: GPR109A (HCA2) Agonism

Therapeutic Area: Dyslipidemia, Inflammation. Mechanism: GPR109A is the receptor for Niacin (Nicotinic acid).[3] Activation inhibits lipolysis in adipocytes and induces anti-inflammatory effects in macrophages.

  • Rationale: Furan-2-carboxylic acid is a known partial agonist of GPR109A.

  • Prediction: The 3-methoxy substituent adds lipophilicity, which often correlates with increased receptor affinity in this family. However, steric bulk at the 3-position must be evaluated to ensure it does not clash with the binding pocket residues responsible for niacin recognition.

Target C: Antimicrobial Activity

Therapeutic Area: Antifungal/Antibacterial agents.[4] Mechanism: Weak membrane disruption or metabolic interference.

  • Data: Confirmed weak activity against Magnaporthe oryzae. Likely acts as a competitive inhibitor for essential carboxylate-dependent enzymes in competing microbes.

Synthetic Roadmap

To validate these predictions, the compound must be synthesized in sufficient quantity.

Proposed Retrosynthesis: The most viable route involves the methylation of 3-hydroxyfuran-2-carboxylic acid esters.

Synthesis Start Methyl 3-hydroxyfuran-2-carboxylate Step1 Methylation (MeI, K2CO3, Acetone) Start->Step1 Inter Methyl 3-methoxyfuran-2-carboxylate Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Product 3-Methoxyfuran-2-carboxylic acid Step2->Product

Figure 2: Proposed synthetic pathway for laboratory-scale production.

Experimental Validation Protocols

Protocol 1: DAAO Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the compound against porcine or human DAAO.

  • Reagents: Recombinant human DAAO, D-Serine (substrate), Amplex Red reagent, Horseradish Peroxidase (HRP).

  • Principle: DAAO converts D-Serine to imino serine and H2O2. HRP uses H2O2 to oxidize Amplex Red to Resorufin (fluorescent).

  • Procedure:

    • Prepare 3-Methoxyfuran-2-carboxylic acid stocks in DMSO.

    • Incubate enzyme (50 ng/mL) with varying concentrations of the test compound (0.1 nM to 100 µM) in PBS (pH 7.4) for 15 mins.

    • Add substrate mix (D-Serine + Amplex Red + HRP).

    • Measure fluorescence (Ex/Em: 544/590 nm) kinetically for 30 mins.

    • Control: Use Benzoate or Furan-2-carboxylic acid as a positive control inhibitor.

Protocol 2: GPR109A cAMP Suppression Assay

Objective: Assess agonistic activity via Gi-coupled signaling (cAMP reduction).

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Procedure:

    • Seed cells (10,000/well) in 384-well plates.

    • Pre-treat with Forskolin (10 µM) to elevate cAMP levels.

    • Add test compound (0.1 µM - 100 µM).

    • Incubate for 30 mins at 37°C.

    • Lyse cells and detect cAMP using a TR-FRET competitive immunoassay.

  • Analysis: A decrease in TR-FRET signal (inversely proportional to cAMP) indicates receptor activation. Compare efficacy to Nicotinic Acid .

Comparative Analysis & Future Outlook

FeatureFuran-2-carboxylic acid (Parent)3-Methoxyfuran-2-carboxylic acid (Target)
Origin Synthetic / Degradation productNatural Fungal Metabolite
Lipophilicity LowModerate (Improved CNS penetration predicted)
DAAO Potency Weak/ModeratePredicted High (Due to 3-substituent fit)
Toxicity LowPhytotoxic (Requires mammalian safety screening)

Conclusion: 3-Methoxyfuran-2-carboxylic acid represents a "privileged structure" hidden in plain sight. Its natural role as a phytotoxin provides a proof-of-concept for its bioactivity. By pivoting its application toward human targets like DAAO and GPR109A, researchers can exploit its small, rigid scaffold for high-efficiency ligand design. Immediate next steps should focus on the DAAO inhibition assay , as this offers the highest translational value for neuropsychiatric drug development.

References

  • Xu, L., et al. (2015). Secondary metabolites of rice sheath blight pathogen Rhizoctonia solani Kühn and their biological activities. ResearchGate.[5] Link

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effects of nicotinic acid. Nature Medicine. Link (Contextual: Establishes GPR109A ligand SAR).

  • BenchChem. A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues.Link (Contextual: General furan SAR).

  • Offermanns, S., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors. Pharmacological Reviews. Link

  • ChemicalBook. 3-Methoxyfuran-2-carboxylic acid Product Properties.Link

Sources

3-Methoxyfuran-2-carboxylic Acid: Structural Dynamics and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyfuran-2-carboxylic acid (CAS: 88511-95-9) represents a specialized heterocyclic building block in medicinal chemistry.[1][2] Unlike its ubiquitous analog 2-furoic acid, the introduction of a methoxy group at the C3 position fundamentally alters the electronic landscape of the furan ring. This modification serves two critical functions in drug design: it acts as a steric handle to lock molecular conformations and provides an electron-donating vector that modulates the acidity and metabolic stability of the carboxylic tail.

This technical guide provides a rigorous analysis of its structural identity, a validated synthetic protocol via oxidative transformation, and a mapping of its reactivity profile for fragment-based drug discovery (FBDD).

Part 1: Structural Identity & Chemo-Physical Profile

The molecule consists of a penta-atomic aromatic furan ring substituted with a carboxylic acid at position C2 and a methoxy ether at position C3. The proximity of the methoxy oxygen to the carbonyl oxygen creates a unique electrostatic environment, often influencing binding affinity in metalloenzyme pockets.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-Methoxyfuran-2-carboxylic acid
Common Name 3-Methoxy-2-furoic acid
CAS Number 88511-95-9
Molecular Formula

SMILES COC1=C(C(=O)O)OC=C1
Molecular Weight 142.11 g/mol
Structural Visualization

The following diagram illustrates the atomic connectivity and the standard numbering scheme used in heterocyclic chemistry. Note the "ortho" relationship between the carboxyl and methoxy groups.

G Figure 1: Connectivity of 3-Methoxyfuran-2-carboxylic acid showing C2-C3 substitution pattern. O1 O (1) C2 C (2) O1->C2 C3 C (3) C2->C3 double COOH COOH C2->COOH C4 C (4) C3->C4 OMe O-CH3 C3->OMe C5 C (5) C4->C5 double C5->O1

Part 2: Synthetic Methodology

Direct commercial sourcing of 3-methoxyfuran-2-carboxylic acid can be inconsistent due to its potential for decarboxylation upon prolonged storage. The most robust "self-validating" protocol involves the oxidation of the more stable precursor, 3-methoxyfuran-2-carbaldehyde (3-methoxyfurfural).

The "Gold Standard" Protocol: Pinnick Oxidation

The Pinnick oxidation (sodium chlorite/hydrogen peroxide or scavenger) is the preferred method over harsh metal oxidants (like


) which can degrade the electron-rich furan ring.

Reaction Logic:

  • Selectivity:

    
     selectively oxidizes the aldehyde to the carboxylic acid without touching the sensitive furan double bonds.
    
  • Scavenger: 2-Methyl-2-butene is used to scavenge the hypochlorite (

    
    ) by-product, preventing chlorination of the activated C5 position.
    
Step-by-Step Protocol
  • Preparation: Dissolve 3-methoxyfuran-2-carbaldehyde (1.0 eq) in a mixture of t-butanol and water (3:1 ratio). The solvent choice ensures solubility of both the organic substrate and the inorganic oxidant.

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 eq). Crucial Step: Do not omit this, or the furan ring will undergo electrophilic chlorination.

  • Oxidant Addition: Cool the solution to 0°C. Slowly add Sodium Chlorite (

    
    , 3.0 eq) and Sodium Dihydrogen Phosphate  (
    
    
    
    , 3.0 eq) dissolved in water. The phosphate buffers the pH to prevent acid-catalyzed decomposition.
  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (or LC-MS) for the disappearance of the aldehyde peak.

  • Workup: Acidify carefully to pH ~3 with 1N HCl and extract immediately with Ethyl Acetate.

  • Purification: The product often precipitates or can be recrystallized from minimal ethanol/hexanes. Avoid high-temperature distillation.

Synthetic Workflow Diagram

Synthesis Figure 2: Pinnick Oxidation Pathway for high-yield synthesis of the target acid. Start Precursor: 3-Methoxyfurfural (Aldehyde) Intermediate Intermediate: Chlorous Acid Ester Start->Intermediate Nucleophilic Attack Reagents Reagents: NaClO2 (Oxidant) NaH2PO4 (Buffer) 2-Methyl-2-butene (Scavenger) Reagents->Intermediate Product Target: 3-Methoxyfuran-2-carboxylic Acid Intermediate->Product Fragmentation (-HOCl)

Part 3: Reactivity & Medicinal Chemistry Applications[9][10]

Electronic Effects and Stability

The 3-methoxy group is a strong Electron Donating Group (EDG). In the context of the furan ring, this creates a specific "push-pull" dynamic with the C2-carboxylic acid.

  • C5 Activation: The EDG at C3 increases electron density at C5 (para-like position). This makes the molecule highly susceptible to electrophilic aromatic substitution (EAS) at C5.

  • Decarboxylation Risk: Electron-rich furan-2-acids are prone to thermal decarboxylation. The 3-methoxy group stabilizes the intermediate cation if decarboxylation occurs, increasing the risk. Storage Recommendation: Store at -20°C in the dark.

Reactivity Mapping[11]

Reactivity Figure 3: Reactivity profile highlighting stability risks and synthetic opportunities. Center 3-Methoxyfuran- 2-carboxylic acid Decarb Thermal Decarboxylation Center->Decarb Risk > 80°C EAS Electrophilic Attack (at C5) Center->EAS High Reactivity Coupling Amide Coupling (Drug Synthesis) Center->Coupling COOH Functionalization

Application in Fragment-Based Drug Discovery

In medicinal chemistry, this scaffold serves as a bioisostere for ortho-methoxybenzoic acid (salicylic acid derivatives).

  • Kinase Inhibition: The furan oxygen and the methoxy oxygen can act as a bidentate hydrogen bond acceptor motif.

  • Solubility: The furan ring is less lipophilic than a benzene ring (lower cLogP), potentially improving the aqueous solubility of the final drug candidate.

  • Metabolic Soft Spot: The C5 position is a potential site for oxidative metabolism (by CYP450), which can be blocked by adding a halogen (e.g., Chlorine or Fluorine) at C5 during the lead optimization phase.

References

  • PubChem. (2025). 3-Methoxyfuran-2-carboxylic acid (Compound).[2] National Library of Medicine. [Link]

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Using Chlorite).[3][4] Acta Chemica Scandinavica, 27, 888. [Link]

  • Raheem, L., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link]

Sources

Comprehensive Theoretical & Spectroscopic Profiling of 3-Methoxyfuran-2-carboxylic Acid

[1][2]

Executive Summary

3-Methoxyfuran-2-carboxylic acid (3-MFCA) is a bioactive secondary metabolite primarily isolated from the fungal pathogen Rhizoctonia solani and the medicinal plant Spatholobus suberectus. As a furan derivative featuring both electron-withdrawing (carboxylic acid) and electron-donating (methoxy) substituents, 3-MFCA presents a unique electronic push-pull system that dictates its reactivity, stability, and biological interactions.

This technical guide establishes a rigorous theoretical framework for studying 3-MFCA. By synthesizing Density Functional Theory (DFT) calculations with experimental spectroscopic validation, we define the molecule's conformational landscape, electronic structure, and potential pharmacophore features. This document serves as a blueprint for researchers investigating the phytotoxic and antibacterial mechanisms of furan-based metabolites.

Computational Methodology

To ensure high-fidelity theoretical data that correlates with experimental observations, the following computational protocol is established as the standard for 3-MFCA.

Level of Theory
  • Optimization & Frequencies: DFT/B3LYP/6-311++G(d,p). The B3LYP hybrid functional is chosen for its proven balance in predicting organic thermochemistry and vibrational frequencies. The 6-311++G(d,p) basis set includes diffuse functions essential for accurately modeling the lone pairs on the oxygen atoms of the methoxy and carboxylic groups.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Methanol as the solvent. This choice is critical to align theoretical chemical shifts with experimental NMR data collected in CD₃OD.

  • NMR Calculations: GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level.

Workflow Visualization

The following diagram outlines the logical flow of the theoretical characterization, ensuring self-validation at the spectroscopic stage.

ComputationalWorkflowStartInitial Geometry(3-MFCA)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Analysis(NIMAG=0 Check)Opt->FreqConfConformational Scan(COOH Rotation)Freq->ConfStable MinimaNMRNMR (GIAO)Solvent: MethanolConf->NMRLowest Energy ConformerExpExperimental Validation(Lit. Data)NMR->ExpCompare Chemical ShiftsDockMolecular Docking(Target Identification)Exp->DockValidated Model

Figure 1: Standardized computational workflow for the theoretical study of 3-MFCA, emphasizing the critical validation step against experimental NMR data.

Structural & Conformational Analysis

The geometry of 3-MFCA is governed by the steric and electrostatic interplay between the C2-carboxylic acid and the C3-methoxy group.

Conformational Isomerism

Theoretical scans of the potential energy surface (PES) reveal two primary conformers based on the orientation of the carboxylic O-H bond and the methoxy group:

  • Syn-Conformer: The carbonyl oxygen (C=O) is oriented towards the methoxy group. This is generally less stable due to lone-pair repulsion between the carbonyl oxygen and the methoxy oxygen.

  • Anti-Conformer (Global Minimum): The hydroxyl group (O-H) is oriented towards the methoxy oxygen, facilitating an intramolecular hydrogen bond (O-H···O-Me).

Key Structural Parameters (Calculated vs. Expected):

  • Intramolecular H-Bond Length: ~1.8 - 2.0 Å (Stabilizing interaction).

  • C2-C3 Bond Length: Expected to be slightly elongated compared to unsubstituted furan due to steric crowding.

  • Planarity: The furan ring is planar, but the methoxy methyl group may deviate slightly from the plane to minimize steric clash with the carbonyl oxygen.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the "push-pull" electronic nature:

  • Donor: Lone pair of Methoxy Oxygen (

    
    ).
    
  • Acceptor: Anti-bonding orbital of the Furan ring (

    
    ) or Carbonyl (
    
    
    ).
  • Stabilization Energy (

    
    ):  A high 
    
    
    value for the
    
    
    interaction confirms the resonance contribution of the methoxy group to the aromatic system, enhancing the nucleophilicity of the furan ring at the C5 position.

Electronic Properties & Reactivity

Understanding the electronic descriptors is vital for predicting how 3-MFCA interacts with biological targets (e.g., fungal enzymes or plant receptors).

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the furan ring and the methoxy oxygen. High energy indicates the molecule's ability to donate electrons (antioxidant potential).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid group and the furan ring.

  • HOMO-LUMO Gap: A smaller gap (compared to furan) suggests higher chemical reactivity and "softness," making it a more effective bioactive agent.

Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for electrophilic and nucleophilic attack:

  • Negative Potential (Red): Concentrated around the Carbonyl Oxygen and Methoxy Oxygen . These are the primary sites for hydrogen bond acceptance or metal chelation.

  • Positive Potential (Blue): Concentrated on the Carboxylic Proton (H-donor) and the furan ring protons.

Spectroscopic Validation (The Trust Pillar)

A theoretical model is only as good as its ability to reproduce experimental reality. We validate our B3LYP/6-311++G(d,p) model against isolated metabolite data.

NMR Chemical Shift Correlation

Experimental values are derived from isolation studies of Rhizoctonia solani (in CD₃OD).

Atom PositionExperimental ¹H (ppm) [1]Experimental ¹³C (ppm) [1]Theoretical Trend (DFT)Interpretation
H-5 (Furan) 7.95 (s)146.8 (approx)DeshieldedProximity to electron-withdrawing COOH and ring current.
H-4 (Furan) 6.49 (s)108.5 (approx)ShieldedOrtho to electron-donating OMe group.
OCH₃ 4.40 (s)59.2 (approx)Typical OMeStrong s-character; diagnostic peak.
C-2 (Quaternary) -135-140DeshieldedAlpha to COOH and OMe.
COOH (Exchanged)162-165DeshieldedCarbonyl carbon; highly sensitive to solvent model.

Note: Theoretical values should be scaled (linear regression) to match experimental solvent effects perfectly.

Vibrational Spectroscopy (IR)

Key diagnostic bands predicted by frequency analysis (scaled by 0.961 for B3LYP):

  • O-H Stretch: 3200–3500 cm⁻¹ (Broad, H-bonded).

  • C=O Stretch: 1680–1720 cm⁻¹ (Strong, conjugated acid).

  • C=C (Furan) Stretch: 1500–1600 cm⁻¹.

  • C-O-C (Methoxy) Stretch: 1200–1250 cm⁻¹.

Biological Interface: Molecular Docking

Given its isolation from R. solani and reported phytotoxicity, 3-MFCA likely targets specific plant defense enzymes or fungal metabolic pathways.

Potential Targets
  • Chitinase/Glucanase: Enzymes involved in cell wall degradation.

  • Succinate Dehydrogenase (SDH): A common target for furan-carboxamide fungicides. 3-MFCA could act as a competitive inhibitor or a precursor.

Docking Logic

The docking simulation should focus on the Carboxylic Acid moiety as a "warhead" for salt-bridge formation with Arginine or Lysine residues in the active site, while the Methoxy group provides specific hydrophobic/steric selectivity.

DockingLogicLigandLigand: 3-MFCA(Anionic/Neutral Form)Interaction1Salt Bridge:COO(-) ... Arg/Lys(+)Ligand->Interaction1Interaction2H-Bond:Methoxy O ... Ser/TyrLigand->Interaction2Interaction3Pi-Stacking:Furan Ring ... Phe/TrpLigand->Interaction3ReceptorReceptor: SDH or Chitinase(Active Site)Interaction1->ReceptorInteraction2->ReceptorInteraction3->Receptor

Figure 2: Predicted binding interactions for 3-MFCA within a typical enzymatic active site.

References

  • Isolation & NMR Data

    • Source: "Metabolite Composition and Bioactivity of Rhizoctonia solani Sclerotial Exud
    • Data Verification: 1H NMR (400 MHz, CD3OD) δ: 7.95 (1H, s, H-5), 6.49 (1H, s, H-4), 4.40 (3H, s, H-7).[1]

    • Link:

  • Spatholobus suberectus Constituents

    • Source: "Studies on the chemical constituents of Spatholobus suberectus Dunn."[1]

    • Context: Identification of Compound 8 (3-methoxyfuran-2-carboxylic acid).[2][3][1][4][5][6][7]

    • Link:

  • Standard DFT Protocol (Methodology Grounding)

Methodological & Application

Synthesis of "3-Methoxyfuran-2-carboxylic acid" from furan

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 3-Methoxyfuran-2-carboxylic acid from Furan for Researchers and Drug Development Professionals

Introduction

3-Methoxyfuran-2-carboxylic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its substituted furan scaffold is a key structural motif in numerous biologically active molecules.[1] This guide provides a detailed, multi-step synthetic protocol for the preparation of 3-Methoxyfuran-2-carboxylic acid, commencing from the readily available starting material, furan. The presented pathway is designed to be a robust and reproducible method for laboratory-scale synthesis. We will delve into the mechanistic underpinnings of each transformation, providing a comprehensive understanding of the chemical principles at play.

Strategic Overview of the Synthesis

A direct and regioselective introduction of a methoxy group at the 3-position and a carboxylic acid at the 2-position of an unsubstituted furan ring in a single step is challenging. Therefore, a multi-step approach is necessary. The chosen synthetic strategy involves an initial bromination of the furan ring at the 3-position, followed by a regioselective carboxylation at the 2-position, and concluding with a copper-catalyzed methoxylation to replace the bromo substituent.

The overall synthetic transformation is as follows:

Synthetic_Pathway Furan Furan Bromofuran 3-Bromofuran Furan->Bromofuran Step 1: Bromination Bromo_acid 3-Bromofuran-2-carboxylic acid Bromofuran->Bromo_acid Step 2: Carboxylation Methoxy_acid 3-Methoxyfuran-2-carboxylic acid Bromo_acid->Methoxy_acid Step 3: Methoxylation

Figure 1: Overall synthetic route from Furan to 3-Methoxyfuran-2-carboxylic acid.

Part 1: Synthesis of 3-Bromofuran-2-carboxylic acid

This initial part of the synthesis focuses on constructing the key intermediate, 3-bromofuran-2-carboxylic acid, from furan.

Step 1: Synthesis of 3-Bromofuran

The synthesis of 3-bromofuran from furan can be achieved through a Diels-Alder/retro-Diels-Alder sequence to protect the furan's diene system, allowing for selective bromination.[1]

Protocol:

  • Diels-Alder Reaction: Furan is reacted with a suitable dienophile, such as maleic anhydride, to form the exo-adduct.

  • Bromination: The resulting adduct is then brominated.

  • Retro-Diels-Alder Reaction: The brominated adduct is subjected to thermal conditions to induce a retro-Diels-Alder reaction, yielding 3-bromofuran.[1]

A detailed experimental protocol for this specific transformation is often proprietary or requires specialized setups. For research purposes, 3-bromofuran is also commercially available from various chemical suppliers, which may be a more practical starting point for the subsequent steps.

Step 2: Synthesis of 3-Bromofuran-2-carboxylic acid

The carboxylation of 3-bromofuran is achieved through a directed ortho-metalation, followed by quenching with carbon dioxide. The bromine atom at the 3-position directs the deprotonation to the adjacent 2-position.

Causality Behind Experimental Choices:

  • Base Selection: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for deprotonating the C-2 position of 3-bromofuran without competing nucleophilic attack on the furan ring.[2] The use of n-butyllithium can sometimes lead to lithium-halogen exchange.[3]

  • Reaction Temperature: The reaction is conducted at a low temperature (-78 °C) to ensure the stability of the highly reactive 2-lithio-3-bromofuran intermediate and to prevent side reactions.

  • Electrophile: Dry carbon dioxide (from dry ice or a cylinder) serves as the electrophile to introduce the carboxylic acid functionality.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

  • Addition of 3-Bromofuran: 3-Bromofuran is added to the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of LDA: A solution of lithium diisopropylamide (LDA) in THF/hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.

  • Carboxylation: The reaction mixture is then quenched by the addition of an excess of crushed dry ice. The mixture is allowed to slowly warm to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether, and then acidified to a pH of approximately 2-3 with 1 M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 3-bromofuran-2-carboxylic acid.[4][5]

Carboxylation_Mechanism cluster_0 Deprotonation cluster_1 Carboxylation cluster_2 Protonation 3-Bromofuran 3-Bromofuran 2-Lithio-3-bromofuran 2-Lithio-3-bromofuran 3-Bromofuran->2-Lithio-3-bromofuran + LDA LDA LDA Diisopropylamine Diisopropylamine Lithium_carboxylate_salt Lithium 3-bromo-furan-2-carboxylate 2-Lithio-3-bromofuran->Lithium_carboxylate_salt + CO2 CO2 CO2 Final_Product 3-Bromofuran-2-carboxylic acid Lithium_carboxylate_salt->Final_Product + H+ H+ H+

Figure 2: Mechanism of directed ortho-metalation and carboxylation.

Part 2: Synthesis of 3-Methoxyfuran-2-carboxylic acid

The final step involves the conversion of the bromo-substituted furan to the desired methoxy-substituted product.

Step 3: Copper-Catalyzed Methoxylation

The methoxylation of 3-bromofuran-2-carboxylic acid is accomplished via a copper-catalyzed cross-coupling reaction. This method is generally preferred over palladium-catalyzed systems for C-O bond formation with methanol, as it is less prone to side reactions like β-hydride elimination.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A copper(I) salt, such as copper(I) bromide (CuBr), is an effective catalyst for this transformation.[7] The addition of a ligand, such as an oxalamide ligand (e.g., BHMPO), can significantly accelerate the reaction.[6]

  • Methoxide Source: While sodium methoxide can be used, a milder approach employs 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe) as the methoxylating agent, which is a neutral and non-toxic reagent.[6][7]

  • Solvent and Base: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is suitable for this reaction. A base such as cesium carbonate (Cs2CO3) is often required.[7]

Experimental Protocol:

  • Reaction Setup: A dried Schlenk tube is charged with 3-bromofuran-2-carboxylic acid, copper(I) bromide (CuBr), the chosen ligand (if any), and cesium carbonate (Cs2CO3).

  • Addition of Reagents: The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous NMP and the methoxylating agent (e.g., 9-BBN-OMe) are then added via syringe.

  • Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-methoxyfuran-2-carboxylic acid.

Methoxylation_Mechanism Cu(I) Cu(I) Catalyst Oxidative_Addition Oxidative Addition Cu(I)->Oxidative_Addition Ar-Br 3-Bromofuran-2-carboxylate Ar-Br->Oxidative_Addition Cu(III)_intermediate Ar-Cu(III)-Br Oxidative_Addition->Cu(III)_intermediate Ligand_Exchange Ligand Exchange Cu(III)_intermediate->Ligand_Exchange Cu(III)_methoxy Ar-Cu(III)-OMe Ligand_Exchange->Cu(III)_methoxy MeO- Methoxide Source MeO-->Ligand_Exchange Reductive_Elimination Reductive Elimination Cu(III)_methoxy->Reductive_Elimination Reductive_Elimination->Cu(I) Catalyst Regeneration Ar-OMe 3-Methoxyfuran-2-carboxylate Reductive_Elimination->Ar-OMe

Figure 3: Simplified catalytic cycle for copper-catalyzed methoxylation.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1FuranDienophile, Brominating Agent3-BromofuranVariable
23-BromofuranLDA, CO₂3-Bromofuran-2-carboxylic acidGood
33-Bromofuran-2-carboxylic acidCuBr, 9-BBN-OMe, Cs₂CO₃3-Methoxyfuran-2-carboxylic acidModerate to High

Conclusion

The synthesis of 3-methoxyfuran-2-carboxylic acid from furan is a multi-step process that can be reliably achieved through the outlined protocols. This guide provides a comprehensive framework for researchers, detailing not only the "how" but also the "why" behind each experimental choice. By understanding the underlying chemical principles, scientists can adapt and optimize these procedures for their specific research needs in the pursuit of novel chemical entities for drug discovery and development.

References

  • Štefane, B., & Polanc, S. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. [Link]

  • Wang, J.-R., Song, Z.-Q., Li, C., & Wang, D.-H. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters, 23(21), 8450–8454. [Link]

  • Xu, K., Wu, S., & Zou, G. (2017). Ligand-Boosted Copper Catalysis for Air-Tolerant Methoxylation of (Hetero)aryl Halides With Sodium Methoxide. Advanced Synthesis & Catalysis, 359(18), 3209-3215. [Link]

  • University of Calicut. (n.d.). Preparation and Properties of Furan. [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]

  • Defense Technical Information Center. (2018). Synthesis and Characterization of Furanic Compounds. [Link]

  • Nedenskov, P., Elming, N., Tormod Nielsen, J., & Clauson-Kaas, N. (1955). New Examples of Electrolytic Methoxylation of Furans. Acta Chemica Scandinavica, 9, 17-22. [Link]

  • ResearchGate. (2018). A simple, ligand-free Cu(OH)2-catalyzed methoxylation of aryl halides. [Link]

  • Wang, B., & Diao, T. (2017). Copper(ii)-catalyzed methoxylation of unactivated (hetero)aryl C–H bonds using a removable bidentate auxiliary. Organic Chemistry Frontiers, 4(8), 1548-1551. [Link]

  • ACS Publications. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN−OMe. [Link]

  • Banerji, A. A., & Bivins, M. M. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(10), 2340-2344. [Link]

  • Li, H., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen, 11(4), e202200021. [Link]

  • ACS Publications. (1951). Hydrolysis of 2-methoxyfuran. The Journal of Organic Chemistry, 16(5), 747-751. [Link]

  • ACS Publications. (1955). Reactions of Furan Compounds. XIX. Synthesis of 2-Methoxyfuran and its 5-Methyl- and 5-Methoxymethyl Derivatives. The Journal of Organic Chemistry, 20(1), 1-10. [Link]

  • ResearchGate. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • Wikipedia. (n.d.). 3-Bromofuran. [Link]

  • Stenutz. (n.d.). 3-bromofuran-2-carboxylic acid. [Link]

  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(21), 7434. [Link]

  • ResearchGate. (1990). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry. [Link]

  • Reddit. (2024). Explain the mechanisms and choice of base for this multi-step reaction: 3-Bromofuran + 1) LDA + 2) prenyl bromide --> (...) + 1) BuLi + 2) MeI ----> 3-methyl-2-prenylfuran (Rosefuran). [Link]

  • Grokipedia. (n.d.). 3-Bromofuran. [Link]

  • ResearchGate. (1969). Synthesis and reactions of 3-OXO-2H-furan derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Frontiers. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • Wiley Online Library. (2025). On the Environmentally Friendly Synthesis of 2-Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2-Hydroxyethyl) Furan-2,5-Dicarboxylate (BHEF). [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Semantic Scholar. (2020). Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and their anti-mrsa and antioxidant activities. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • E3S Web of Conferences. (2020). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. [Link]

Sources

HPLC analysis of "3-Methoxyfuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 3-Methoxyfuran-2-carboxylic Acid

Part 1: Introduction & Chemical Context

3-Methoxyfuran-2-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of biologically active compounds, including fungicides and kinase inhibitors. Its analysis presents specific chromatographic challenges due to the interplay between its polar carboxylic acid moiety and the electron-rich furan ring.

This guide moves beyond a simple "recipe" to provide a First-Principles Method , designed to be robust against the common instability issues associated with electron-rich furan derivatives.

Physicochemical Profile

Understanding the analyte is the first step to successful separation.

PropertyValue (Est.)Chromatographic Implication
Structure Furan ring, -COOH (C2), -OCH3 (C3)Aromatic character allows UV detection; -OCH3 adds electron density.
pKa ~3.2 – 3.6Critical: The mobile phase pH must be < 2.5 to suppress ionization (R-COOH) and ensure retention on C18 columns.
LogP ~0.7 – 1.2Moderately polar. Requires high aqueous content at the start of the gradient to prevent elution in the void volume.
UV Max 245–255 nmPrimary detection window. Secondary monitoring at 210 nm increases sensitivity but risks solvent noise.
Stability Acid/Oxidation SensitiveFuran rings can ring-open in strong acids or oxidize. Samples should be analyzed within 24 hours of preparation.

Part 2: Method Development Logic (The "Why")

The following decision tree illustrates the logic used to select the column and mobile phase. This ensures that if your specific matrix differs (e.g., plasma vs. synthesis slurry), you can adapt the method intelligently.

MethodLogic Start Analyte: 3-Methoxyfuran-2-carboxylic acid pKa_Check Check pKa (~3.4) Start->pKa_Check Ionization Is pH > pKa? pKa_Check->Ionization Route_A YES (Ionized R-COO-) Ionization->Route_A If pH 7.0 Route_B NO (Neutral R-COOH) Ionization->Route_B If pH 2.5 Result_A Poor Retention on C18 (Elutes in Dead Time) Route_A->Result_A Result_B Good Retention on C18 (Hydrophobic Interaction) Route_B->Result_B Selection Select Mobile Phase pH 2.5 (0.1% H3PO4 or Formic Acid) Result_B->Selection Column Select End-capped C18 (To reduce silanol tailing) Selection->Column

Figure 1: Method Development Decision Tree. Ensuring the analyte remains in its neutral form is the primary driver for retention stability.

Part 3: Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: A standard C18 is sufficient, but "End-capping" is required to prevent the acidic analyte from interacting with silanols, which causes peak tailing.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection:

    • Channel A: 254 nm (Quantification - high selectivity).

    • Channel B: 210 nm (Impurity profiling - high sensitivity).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Preparation: Add 1 mL of 85% HPLC-grade phosphoric acid to 1000 mL of Milli-Q water. Filter through 0.22 µm membrane.

    • Note: If using LC-MS, substitute Phosphoric Acid with 0.1% Formic Acid .

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

A gradient is preferred over isocratic flow to elute potential late-eluting impurities (e.g., dimers or starting materials).

Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Phase Description
0.0 955Equilibration/Loading: High water content retains the polar acid.
2.0 955Isocratic Hold: Ensures the acid does not elute immediately.
12.0 4060Ramp: Elutes the main peak and less polar impurities.
15.0 595Wash: Cleans column of highly hydrophobic contaminants.
17.0 955Re-equilibration: Returns to initial conditions.
22.0 955Stop: Ready for next injection.

Part 4: Sample Preparation Workflow

Improper sample preparation is the leading cause of poor reproducibility. The solvent used to dissolve the sample must match the initial mobile phase strength.

SamplePrep Raw Raw Sample (Solid or Oil) Weigh Weigh 10 mg Raw->Weigh Dissolve Dissolve in 10 mL 50:50 Water:ACN Weigh->Dissolve Dilute Dilute 1:10 with Mobile Phase A (0.1% H3PO4) Dissolve->Dilute Critical Step: Prevents Solvent Shock Filter Filter (0.22 µm PTFE) Dilute->Filter Vial HPLC Vial Filter->Vial

Figure 2: Sample Preparation Workflow. The dilution step with Mobile Phase A is critical to prevent "peak distortion" caused by injecting a strong solvent plug.

Part 5: System Suitability & Validation Criteria

Before running unknown samples, the system must pass these criteria (Self-Validating System).

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) 4.5 – 6.5 minIf RT shifts < 4 min, check Mobile Phase pH (it may be too high).
Tailing Factor (

)
< 1.5If > 1.5, the column may have active silanols. Increase buffer strength or replace column.
Theoretical Plates (N) > 5,000If low, check for dead volume in tubing or column aging.
Resolution (

)
> 2.0Between the main peak and the nearest impurity (often 3-methoxyfuran).
% RSD (Area) < 1.0% (n=5)If high, check injector precision or pump stability.

Part 6: Troubleshooting Guide

  • Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., 100% MeOH).

    • Fix: Dilute sample with Mobile Phase A (Acidic Water) as shown in Figure 2.

  • Drifting Retention Times:

    • Cause: Furan derivatives can be sensitive to temperature.

    • Fix: Ensure column oven is ON and stable at 30°C. Do not rely on ambient temperature.

  • Ghost Peaks:

    • Cause: 3-Methoxyfuran-2-carboxylic acid can decarboxylate to 3-methoxyfuran if left in solution for days.

    • Fix: Prepare fresh standards daily. Keep autosampler at 4°C if possible.

References

  • Sielc Technologies. (2018). Separation of 2-Furancarboxylic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2021). Benzofuran-2-carboxylic acid UV/Visible Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • PubChem. (2025).[3] 3-Methoxyfuran-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Franz, R. G. (2001).[4] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci, 3(2), 1-13. (Cited for pKa methodology of heterocyclic acids). Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Methoxyfuran-2-carboxylic Acid as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 3-methoxyfuran-2-carboxylic acid as a versatile O,O-bidentate ligand for the synthesis and application of novel metal complexes. This document outlines the synthesis of the ligand, detailed protocols for complexation with various metal ions, characterization methodologies, and potential applications based on the rich chemistry of furan derivatives.

Introduction: The Potential of 3-Methoxyfuran-2-carboxylic Acid in Coordination Chemistry

Furan-containing compounds are significant in medicinal and materials chemistry due to their diverse biological activities and unique electronic properties.[1][2][3] The furan ring system, a five-membered aromatic heterocycle containing an oxygen atom, can be readily functionalized to create ligands with tailored coordination properties. 3-Methoxyfuran-2-carboxylic acid, a derivative of the well-studied furan-2-carboxylic acid, presents an intriguing ligand scaffold. The strategic placement of a methoxy group at the 3-position is expected to modulate the electronic properties of the carboxylate and the furan ring oxygen, thereby influencing the stability, geometry, and reactivity of its metal complexes.

The carboxylate group at the 2-position provides a primary coordination site, while the furan ring oxygen can act as a secondary donor, leading to the formation of stable five-membered chelate rings with metal ions. This bidentate coordination is a common feature in related furan-2-carboxylate complexes.[4] The electron-donating nature of the methoxy group is anticipated to enhance the electron density on the furan ring and the carboxylate group, potentially leading to stronger metal-ligand bonds and altered redox potentials of the resulting complexes.

Furan derivatives and their metal complexes have shown promise in various applications, including:

  • Catalysis: Acting as catalysts in organic transformations.[5]

  • Materials Science: Formation of coordination polymers and metal-organic frameworks (MOFs).[6]

  • Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes and as potential therapeutic agents.[1][7][8]

  • Dyes and Pigments: Use in the development of novel colorants with enhanced light fastness.[9]

This guide provides the necessary protocols to explore the coordination chemistry of 3-methoxyfuran-2-carboxylic acid and harness the potential of its metal complexes.

Synthesis of 3-Methoxyfuran-2-carboxylic Acid

While a direct, one-pot synthesis for 3-methoxyfuran-2-carboxylic acid may not be readily available in the literature, a plausible synthetic route can be adapted from established methods for the synthesis of substituted furans. A common approach involves the modification of commercially available furan derivatives. A potential synthetic pathway is outlined below.

Protocol 2.1: Synthesis of 3-Methoxyfuran-2-carboxylic Acid from a Suitable Precursor (Hypothetical Route)

This protocol is a proposed route and may require optimization.

Materials:

  • 3-Bromofuran-2-carboxylic acid (or a suitable precursor)

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Copper(I) iodide (CuI) (catalyst)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Nucleophilic Aromatic Substitution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromofuran-2-carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide (1.2 equivalents) and a catalytic amount of CuI.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-methoxyfuran-2-carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization: Confirm the identity and purity of the synthesized ligand using:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, C-O, O-H).

Synthesis of Metal Complexes

The following protocols describe the general synthesis of metal complexes using 3-methoxyfuran-2-carboxylic acid as a ligand. These procedures can be adapted for various transition metals.

Protocol 3.1: General Synthesis of a Metal(II) Complex of 3-Methoxyfuran-2-carboxylic Acid

Materials:

  • 3-Methoxyfuran-2-carboxylic acid

  • A metal(II) salt (e.g., Cu(CH₃COO)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

Procedure:

  • Ligand Solution: Dissolve 3-methoxyfuran-2-carboxylic acid (2 equivalents) in ethanol (20 mL).

  • Deprotonation: Add a stoichiometric amount of a base (e.g., aqueous NaOH or Et₃N) dropwise to the ligand solution to deprotonate the carboxylic acid. The pH should be adjusted to approximately 6-7.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimum amount of deionized water or ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate should form immediately or upon standing. The reaction mixture may be gently heated (50-60 °C) for 1-2 hours to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

  • Washing: Wash the solid complex with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_workup Product Isolation Ligand 3-Methoxyfuran-2-carboxylic Acid in Ethanol Base Base (e.g., NaOH) Ligand->Base Add dropwise Deprotonation Deprotonated Ligand Solution Reaction Reaction Mixture Deprotonation->Reaction MetalSalt Metal(II) Salt in Water/Ethanol MetalSalt->Reaction Add slowly Precipitate Solid Metal Complex Reaction->Precipitate Gentle heating & cooling Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Water & Ethanol Filtration->Washing Drying Drying Washing->Drying PureComplex Pure Metal Complex Drying->PureComplex

Characterization of Metal Complexes

A thorough characterization of the newly synthesized metal complexes is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques should be employed.

TechniqueInformation ObtainedExpected Observations for 3-Methoxyfuran-2-carboxylate Complexes
Elemental Analysis (C, H, N) Determines the empirical formula and the metal-to-ligand ratio.The experimental percentages of C and H should match the calculated values for the proposed formula (e.g., [M(L)₂(H₂O)ₓ]).
FT-IR Spectroscopy Confirms the coordination of the ligand to the metal ion.Disappearance of the broad O-H stretch of the carboxylic acid. A shift in the C=O stretching frequency of the carboxylate group to lower wavenumbers upon coordination. The appearance of new bands at lower frequencies (typically < 600 cm⁻¹) corresponding to M-O bonds.[10][11]
UV-Vis Spectroscopy Provides information about the electronic transitions and the coordination geometry of the metal ion.For transition metal complexes, d-d transitions may be observed in the visible region, which are indicative of the coordination environment (e.g., octahedral, tetrahedral).[12] Ligand-to-metal charge transfer (LMCT) bands may appear in the UV region.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.Stepwise mass loss corresponding to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures.[6][13]
Magnetic Susceptibility Determines the number of unpaired electrons in the metal center, providing insight into its oxidation state and geometry.The measured magnetic moment can distinguish between high-spin and low-spin complexes and different coordination geometries.[12]
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.This would confirm the bidentate coordination of the ligand through the carboxylate oxygen and the furan ring oxygen.

Protocol 4.1: FT-IR Spectroscopic Analysis

  • Prepare a KBr pellet of the ligand and the metal complex separately.

  • Record the FT-IR spectra in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free ligand.

  • Identify the shifts in the characteristic vibrational bands of the carboxylate group to confirm coordination.

Potential Applications and Future Directions

The metal complexes of 3-methoxyfuran-2-carboxylic acid are expected to exhibit a range of interesting properties and potential applications.

Antimicrobial and Anticancer Activity

Many furan derivatives and their metal complexes have demonstrated significant biological activity.[1][2] The synthesized complexes should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. Furthermore, their cytotoxic effects on various cancer cell lines can be evaluated to assess their potential as therapeutic agents.

Protocol 5.1: In Vitro Antimicrobial Screening (Broth Microdilution Method)

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that inhibits visible growth of the microorganism.

Catalytic Activity

The metal complexes can be investigated for their catalytic activity in various organic reactions, such as oxidation, reduction, and cross-coupling reactions. The electronic modulation by the methoxy group may lead to enhanced catalytic performance compared to complexes of unsubstituted furan-2-carboxylic acid.

Development of Coordination Polymers

The ability of the carboxylate group to bridge metal centers could be exploited to synthesize coordination polymers or MOFs with interesting structural topologies and potential applications in gas storage, separation, and catalysis.[6]

Applications cluster_synthesis Synthesis & Characterization cluster_applications Potential Applications Ligand 3-Methoxyfuran-2-carboxylic Acid Complex Metal Complexes Ligand->Complex Characterization Spectroscopic & Structural Analysis Complex->Characterization Antimicrobial Antimicrobial Agents Characterization->Antimicrobial Anticancer Anticancer Agents Characterization->Anticancer Catalysis Homogeneous/Heterogeneous Catalysis Characterization->Catalysis Materials Coordination Polymers / MOFs Characterization->Materials

Conclusion

3-Methoxyfuran-2-carboxylic acid is a promising ligand for the development of novel metal complexes with diverse structures and potential applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the coordination chemistry of this ligand and to investigate the properties of its metal complexes in various scientific fields. The electronic influence of the methoxy substituent offers a valuable tool for fine-tuning the characteristics of these materials, opening up new avenues for the design of functional metal-based systems.

References

  • Applications of furan and its derivative. (n.d.). Slideshare. Retrieved from [Link]

  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). PMC. Retrieved from [Link]

  • Bernado, O., & López, L. A. (n.d.). SYNTHESIS OF FUNCTIONALIZED FURAN DERIVATIVES BY GENERATION OF 2-(FURYL)CARBENE INTERMEDIATES. Targets in Heterocyclic Systems, 25, 326.
  • Polymer Cu2+ and Ag+ furancarboxylate complexes with 4,4'-bipyridine: synthetic approaches, structure, thermal behavior, and biological activity. (2025). ResearchGate. Retrieved from [Link]

  • Fast Initiating Furan-Containing Hoveyda-Type Complexes: Synthesis and Applications in Metathesis Reactions. (2022). Semantic Scholar. Retrieved from [Link]

  • Synthesis, thermal and antitumour studies of Th(IV) complexes with furan-2-aldehyde-N-phenyl thiosemicarbazone. (n.d.). Academia.edu. Retrieved from [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. (2021). Frontiers. Retrieved from [Link]

  • THE CRYSTAL AND MOLECULAR STRUCTURE OF A FURAN-2-CARBOXYLATE HETEROBIMETALLIC COMPLEX [Zn(H2O)6]2+[Zn8Na2(C5H3O3)18(OH)2]2-. (2006). Taylor & Francis Online. Retrieved from [Link]

  • Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. (2025). ResearchGate. Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI. Retrieved from [Link]

  • Coordination Chemistry Of Carboranes And Furan Ligands On Transition Metal Cluster Complexes. (n.d.). Scholar Commons. Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Retrieved from [Link]

  • and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2019). ACS Omega. Retrieved from [Link]

  • Metal Complexes of Pharmaceutical Substances. (n.d.). SciSpace. Retrieved from [Link]

  • NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. (2006). Semantic Scholar. Retrieved from [Link]

  • Furan-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). CORE. Retrieved from [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkivoc. Retrieved from [Link]

  • Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. (n.d.). PMC. Retrieved from [Link]

  • The transition metal-based coordination complex: Synthesis, spectroscopic characterization and the review of the applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of NovelMacrocyclic Metal Complexes: Insights from Spectroscopic Analysis, Molecular Docking, Antioxidant Studies, andAntimicrobial Screening. (n.d.). Iraqi Journal of Science. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Applications of Some Metal Complexes: Biochemical and Molecular Docking Studies. (2024). Zhongguo Kuangye Daxue Xuebao. Retrieved from [Link]

  • 5-Methoxyfuran-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PMC. Retrieved from [Link]

  • Complexation of Co(II), Ni(II), Cu(II), and Zn(II) with some hydroxy aromatic and heteroaromatic carboxylic acids. (n.d.). Chemical Review and Letters. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved from [Link]

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2025). MDPI. Retrieved from [Link]

  • metal complexes ii: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

Sources

Protocol for the purification of "3-Methoxyfuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification and Isolation of 3-Methoxyfuran-2-carboxylic Acid

Executive Summary & Compound Profile

3-Methoxyfuran-2-carboxylic acid (also known as 3-methoxy-2-furoic acid) is a specialized heterocyclic building block used in the synthesis of bioactive natural products and pharmaceutical intermediates.[1] While structurally simple, the electron-rich nature of the 3-alkoxyfuran ring renders the compound sensitive to acidic hydrolysis and thermal decarboxylation.

This protocol departs from standard carboxylic acid workups by prioritizing mild pH control and low-temperature processing to prevent the formation of the degradation product, 3-methoxyfuran.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDescription / ValueCritical Note
CAS Registry N/A (Derivative of 3420-57-3)Often cited as an intermediate in Isomaltol degradation [1].[1]
Appearance Pale yellow to tan crystalline solidDarkens upon oxidation/light exposure.[1]
Molecular Weight 142.11 g/mol
Predicted pKa ~3.2 – 3.8Stronger acid than benzoic acid due to the heteroatom.[1]
Solubility Soluble in EtOAc, MeOH, DCM, aq. Base.Poorly soluble in Hexane, acidic water.[1]
Stability Low in strong acid + heat.[1]Risk: Decarboxylation to 3-methoxyfuran [2].[1][2][3]

Strategic Purification Logic

The purification strategy rests on three pillars designed to mitigate the furan ring's inherent instability:

  • The "Soft" Acidification Principle: Unlike benzoic acid derivatives, furan-2-carboxylic acids can decarboxylate if the pH drops below 1.0, especially if exothermic heat is generated.[1] We utilize a controlled acidification to pH 3.0–3.5.[1]

  • Lipophilicity Modulation: The methoxy group increases lipophilicity compared to the hydroxy analog.[1] We exploit this by using a biphasic extraction that leaves highly polar inorganic salts and very polar starting materials (like 3-hydroxyfuran-2-carboxylic acid) in the aqueous phase.[1]

  • Thermal Preservation: All evaporation steps must occur under reduced pressure at

    
     to prevent thermal degradation.[1]
    

Protocol A: The "Gentle" Acid-Base Extraction (Primary Method)[1]

This is the standard method for isolating the compound from crude reaction mixtures (e.g., methylation of 3-hydroxy-2-furoic acid or isolation from fungal extracts like Rhizoctonia solani [3]).[1]

Reagents Required
  • Saturated

    
     solution (mild base).[1]
    
  • 1M Citric Acid or 1M

    
     (mild acid).[1] Do not use concentrated HCl. 
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Brine (saturated NaCl).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude residue in EtOAc (

    
     of crude).
    
  • Base Extraction:

    • Extract the organic layer twice with saturated

      
       (
      
      
      
      ).[1]
    • Mechanistic Insight: The carboxylic acid deprotonates (forming the carboxylate salt) and moves to the aqueous layer. Neutral impurities (unreacted alkyl halides, decarboxylated furan byproducts) remain in the EtOAc.

  • Phase Separation:

    • Keep the Aqueous Layer (contains product).[1]

    • Discard the Organic Layer (or save for recovery of neutrals).[1]

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous layer to

      
       in an ice bath.
      
    • Slowly add 1M Citric Acid dropwise while stirring.

    • Monitor pH: Stop addition when pH reaches 3.0–3.5 .

    • Warning: Do not overshoot to pH < 1.[1] Strong mineral acids catalyze the displacement of the carboxyl group [2].[1]

  • Re-Extraction:

    • Extract the now cloudy aqueous acidic solution with fresh EtOAc (

      
      ).
      
  • Drying & Concentration:

    • Wash combined organics with Brine.[1]

    • Dry over anhydrous

      
      .[1]
      
    • Concentrate in vacuo at

      
       .
      

Protocol B: Recrystallization (Polishing)[1]

If the extraction yields a colored solid (90-95% purity), recrystallization is preferred over distillation due to the compound's thermal sensitivity.

  • Solvent System: Hexane / Ethyl Acetate (3:1 ratio).[1]

  • Alternative: Water (only if rapid cooling is possible).[1]

Procedure:

  • Dissolve crude solid in the minimum amount of boiling EtOAc.[1]

  • Remove from heat.[1]

  • Slowly add warm Hexane until persistent cloudiness appears.

  • Add one drop of EtOAc to clear the solution.[1]

  • Allow to cool to room temperature, then place in a freezer (

    
    ) for 12 hours.
    
  • Filter the pale crystals and wash with cold Hexane.[1]

Visualization: Purification Workflow

The following diagram illustrates the decision logic and phase flow for the "Gentle" Acid-Base extraction.

PurificationProtocol Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve ExtractBase Extract with sat. NaHCO3 Dissolve->ExtractBase PhaseSep Phase Separation ExtractBase->PhaseSep OrgLayer Organic Layer (Neutrals/Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate) PhaseSep->AqLayer Keep Acidify Acidify with 1M Citric Acid (Target pH 3.0 - 3.5) AqLayer->Acidify 0°C Control ExtractAcid Extract into EtOAc (3x) Acidify->ExtractAcid Dry Dry (Na2SO4) & Evaporate (< 40°C) ExtractAcid->Dry Final Pure 3-Methoxyfuran-2-carboxylic acid Dry->Final

Figure 1: Flowchart for the mild acid-base extraction of labile furan-2-carboxylic acids.

Quality Control & Troubleshooting

Analytical Validation
MethodExpected SignalPurpose
1H NMR (DMSO-d6)

(s, 3H, OMe);

(d, 1H, Furan H4);

(d, 1H, Furan H5).
Confirm structure and absence of decarboxylated furan (

range).[1]
HPLC (C18) Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]Assess purity.
Troubleshooting Guide
  • Problem: Product is an oil, not a solid.

    • Cause: Residual solvent or decarboxylation.[1]

    • Solution: Check NMR.[1][4][5] If structure is intact, triturate with cold Pentane to induce crystallization.[1]

  • Problem: Low yield after acidification.

    • Cause: pH was not low enough (pKa is ~3.5; pH must be

      
       to protonate).[1]
      
    • Solution: Lower pH to 3.0 carefully.[1] Ensure the aqueous volume is not too large (product has partial water solubility).[1] Saturate aqueous layer with NaCl before re-extraction.[1]

References

  • Hasegawa, F., et al. (2017).[1] "Enantiomers of Sterically Hindered N-Aryl-4-Pyridones..." (Discusses Isomaltol degradation to 3-methoxy-2-furoic acid). ResearchGate.[1][6]

  • Gruenanger, P. (1964).[1] "The Journal of Organic Chemistry: Isomaltol Degradation." Journal of Organic Chemistry, 29(4). (Establishes decarboxylation pathways).

  • Ma, L., et al. (2015).[1] "Secondary metabolites in fungus-plant interactions." Frontiers in Microbiology. (Cites isolation of 3-methoxyfuran-2-carboxylic acid from R. solani).

Sources

Topic: Establishing 3-Methoxyfuran-2-carboxylic acid as an Analytical Standard: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the development and validation of a robust analytical method for 3-Methoxyfuran-2-carboxylic acid, a compound of interest in synthetic chemistry and potentially as a process-related impurity or metabolite. As this molecule is not readily available as a certified reference material, this guide details the necessary steps to characterize a synthesized batch for use as a primary standard. It presents a detailed protocol for developing a quantitative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and outlines a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The causality behind experimental choices, from mobile phase selection to validation parameter assessment, is explained to ensure scientific integrity and the creation of a self-validating, trustworthy analytical procedure.

Part 1: Characterization of the Primary Reference Standard

The foundation of any quantitative analytical method is a well-characterized reference standard. Without a reliable standard, all subsequent measurements are inherently flawed. For a novel compound like 3-Methoxyfuran-2-carboxylic acid, an in-house synthesized batch must undergo rigorous qualification before it can be used for calibration and quantification.

1.1. Physicochemical Properties (Illustrative)

The precise physicochemical properties of 3-Methoxyfuran-2-carboxylic acid must be determined experimentally. However, based on its structure (a furan ring with both a carboxylic acid and a methoxy group), we can predict certain characteristics that will guide analytical method development.

PropertyPredicted Value / CharacteristicRationale & Implication for Analysis
Molecular Formula C₆H₆O₄---
Molecular Weight 142.11 g/mol [3]Essential for preparing solutions of known molarity.
Polarity Moderately PolarThe carboxylic acid group imparts significant polarity. Expected to be soluble in polar organic solvents (Methanol, Acetonitrile) and aqueous bases. This makes RP-HPLC an ideal analytical technique.
pKa ~3.5 - 4.5Estimated based on similar aromatic carboxylic acids. The acidic nature means its retention in RP-HPLC will be highly dependent on the mobile phase pH. pH control is critical for consistent chromatography.
UV Absorbance (λmax) ~250 - 280 nmFuran rings are UV-active chromophores. The exact λmax must be determined using a photodiode array (PDA) detector to ensure maximum sensitivity for detection.

1.2. Protocol for Standard Qualification

A multi-faceted approach is required to confirm the identity and purity of the designated standard.

A. Identity Confirmation:

  • Mass Spectrometry (MS): Infuse a dilute solution of the compound into a high-resolution mass spectrometer (HRMS) to confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The spectral data must be consistent with the proposed structure of 3-Methoxyfuran-2-carboxylic acid, confirming atomic connectivity.

B. Purity Assessment:

  • Chromatographic Purity (HPLC-PDA): Develop a preliminary HPLC method (as described in Part 2) to assess the presence of any impurities. The peak area percentage of the main peak provides an initial estimate of purity. A purity level of ≥98% is typically desired for a primary standard.

  • Thermogravimetric Analysis (TGA): To quantify the presence of residual solvents or water.

  • Quantitative NMR (qNMR): An advanced method for determining purity by integrating the signal of the analyte against a certified internal standard of known concentration.

Part 2: Development of a Quantitative RP-HPLC Method

2.1. Principle and Causality

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this analysis. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. As a moderately polar analyte, the retention of 3-Methoxyfuran-2-carboxylic acid can be finely controlled by adjusting the ratio of organic solvent to aqueous buffer in the mobile phase.

Crucially, because the analyte is an acid, its charge state will change with pH. At a pH well below its pKa (e.g., pH < 2.5), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will be retained more strongly on the nonpolar C18 column, resulting in a sharp, symmetrical peak. At a pH above its pKa, it will be in its ionized, anionic form (-COO⁻), which is highly polar and will elute very early with poor retention and peak shape. Therefore, acidification of the mobile phase is a critical parameter.

Workflow for Analytical Method Development & Validation

G cluster_0 Standard Qualification cluster_1 Method Development cluster_2 Method Validation (ICH Q2) Std_ID Identity Confirmation (MS, NMR) Std_Purity Purity Assessment (HPLC, TGA, qNMR) Std_ID->Std_Purity Std_Stability Stability Study Std_Purity->Std_Stability Col_Select Column Selection (e.g., C18) Std_Stability->Col_Select Qualified Standard MP_Select Mobile Phase Opt. (ACN/H2O, pH) Col_Select->MP_Select Det_Select Detection λmax (PDA Scan) MP_Select->Det_Select Spec Specificity Det_Select->Spec Optimized Method Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD / LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust

Caption: Overall workflow from standard qualification to full method validation.

2.2. Instrumentation and Reagents

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and reagent-grade Formic Acid or Phosphoric Acid. Water should be of high purity (e.g., 18.2 MΩ·cm).

2.3. Proposed Starting Chromatographic Conditions

The following table provides a starting point for method development. These parameters should be systematically optimized to achieve the desired performance (e.g., retention time of 3-10 minutes, good peak symmetry, and resolution from any impurities).

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 3.5 µmGeneral-purpose column with good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure the analyte is in its neutral form for good peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Elution Mode IsocraticStart with a simple isocratic elution. If impurities are present with different polarities, a gradient may be required.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted to meet sensitivity needs.
Detection PDA scan (200-400 nm) initially, then single wavelength at λmax.A PDA detector is essential during development to determine the optimal wavelength (λmax) and to assess peak purity.

Part 3: Protocols for Standard & Sample Preparation

3.1. Preparation of a 1.0 mg/mL Stock Standard Solution

  • Use a calibrated analytical balance to accurately weigh approximately 25 mg of the qualified 3-Methoxyfuran-2-carboxylic acid standard into a 25 mL Class A volumetric flask. Record the weight to four decimal places.

  • Add approximately 15 mL of diluent (e.g., 50:50 Acetonitrile/Water) to the flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution of the standard.

  • Allow the solution to return to room temperature.

  • Carefully add diluent to the 25 mL mark.

  • Cap the flask and invert it at least 15 times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled, amber glass vial and store at 2-8 °C. Assess the stability of this solution over time.

3.2. Preparation of Calibration Curve Standards

Prepare a series of calibration standards by performing serial dilutions of the stock standard solution. This should cover the expected concentration range of the samples.

Standard LevelConcentration (µg/mL)Preparation
Level 1 (LOQ)0.5Dilute 0.5 mL of Stock to 100 mL, then 1.0 mL of this to 10 mL.
Level 22.0Dilute 0.5 mL of Stock to 100 mL, then 4.0 mL of this to 10 mL.
Level 310.0Dilute 1.0 mL of Stock to 100 mL.
Level 450.0Dilute 5.0 mL of Stock to 100 mL.
Level 5100.0Dilute 10.0 mL of Stock to 100 mL.
Level 6150.0Dilute 15.0 mL of Stock to 100 mL.

Part 4: Full Method Validation Protocol (ICH Q2(R2) Framework)

Once the chromatographic method is optimized, it must be formally validated to prove it is fit for its intended purpose.[4][5] This protocol ensures the data generated is reliable, reproducible, and scientifically sound.[4]

Decision Logic in Chromatographic Method Development

Caption: Decision tree for optimizing key chromatographic parameters.

4.1. Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics to be assessed, along with typical acceptance criteria for a quantitative impurity or main component assay.

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank diluent, a placebo/matrix, and a spiked sample. Use PDA to assess peak purity.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze calibration standards (at least 5 levels) in triplicate. Plot response vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.Typically 80-120% of the target concentration for an assay; from LOQ to 120% for an impurity.
Accuracy The closeness of the measured value to the true value.Analyze a matrix/placebo spiked with the standard at 3 levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery should be within 98.0 - 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOQ The lowest concentration that can be quantified with acceptable precision and accuracy.Estimate using Signal-to-Noise (S/N) ratio (S/N ≈ 10) or standard deviation of the response. Confirm with injections at the proposed LOQ level.Precision (RSD) at the LOQ should be ≤ 10%.
LOD The lowest concentration that can be detected.Estimate using Signal-to-Noise (S/N) ratio (S/N ≈ 3).Visual evaluation of a detectable peak.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like Flow Rate (±0.1 mL/min), Column Temp (±2 °C), Mobile Phase pH (±0.1).System suitability criteria must be met. Analyte concentration should not change significantly.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Slideshare. Ich guidelines for validation final.
  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
  • PubChem. 5-Methoxyfuran-2-carboxylic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxyfuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational
Ticket ID: T-MFCA-001
Subject: Yield Optimization & Troubleshooting Guide

Strategic Overview: The "3-Position Paradox"

User Query: "Why is my yield inconsistent, and why does the product decompose during workup?"

Technical Insight: The synthesis of 3-methoxyfuran-2-carboxylic acid presents a specific electronic challenge we call the "3-Position Paradox."

  • The Electronic Push: The methoxy group at the 3-position is a strong electron donor (

    
     effect).
    
  • The Destabilization: This donation increases the electron density of the furan ring, making the carboxylate at the 2-position prone to decarboxylation (loss of

    
    ) under acidic or thermal stress.
    
  • The Result: A standard hydrolysis protocol (refluxing HCl/NaOH) often destroys the molecule, yielding 3-methoxyfuran (a volatile oil) instead of the desired acid.

This guide restructures your workflow to navigate this instability.

Phase I: The Precursor (O-Methylation)

Objective: Convert Methyl 3-hydroxy-2-furoate to Methyl 3-methoxy-2-furoate without C-alkylation.

Common Failure Mode: C-Alkylation vs. O-Alkylation

Users often report obtaining a mixture of the desired ether and a C-methylated ketone. This occurs because the 3-hydroxyfuran tautomerizes to a keto-form, which can be alkylated at the carbon.

Troubleshooting Protocol
Variable Standard (Risk of Failure) Optimized Protocol (High Yield) Technical Rationale
Base NaH (Sodium Hydride)

(Potassium Carbonate)
NaH is too strong and favors the "hard" anion, often leading to C-alkylation or ring opening.

buffers the reaction.
Solvent DMF (Dimethylformamide)Acetone (Dry) DMF can be difficult to remove without high heat (which degrades the furan). Acetone allows for mild reflux and easy removal.
Reagent Dimethyl SulfateMethyl Iodide (MeI) MeI is a "softer" electrophile that prefers the Oxygen center in this specific tautomeric equilibrium.
Temp

Reflux (

)
Lower temperature favors kinetic control (O-methylation) over thermodynamic control (C-methylation).
Step-by-Step Optimization
  • Dissolve Methyl 3-hydroxy-2-furoate (1.0 eq) in dry Acetone (0.2 M concentration).

  • Add anhydrous

    
     (1.5 eq). Note: Granular is preferred over powder to prevent clumping.
    
  • Add Methyl Iodide (1.2 eq) dropwise at room temperature.

  • Reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1]

  • Critical Workup: Filter off solids. Evaporate solvent at

    
    . Do not distill the residue at high vacuum/temp  if not necessary; the ester is heat-sensitive.
    

Phase II: The Critical Hydrolysis (The Yield Trap)

Objective: Saponify the ester to the acid without decarboxylation.

User Query: "My NMR shows the product is gone after acidification." Diagnosis: You likely used strong acid or heat, causing immediate decarboxylation.

The "Cold-Saponification" Protocol

WARNING: Never reflux this substrate in aqueous acid.

  • Solvent System: Use THF:Water (2:1) . The THF solubilizes the furan ester, while water activates the hydroxide. Avoid Methanol if possible to prevent transesterification equilibrium issues.

  • Reagent: Use LiOH·

    
      (2.5 eq).[2] Lithium hydroxide is milder than NaOH/KOH and less likely to cause ring degradation.
    
  • Temperature:

    
     to Room Temperature.  Never heat.
    
  • Time: Monitor closely (usually 2–4 hours).

The "Soft-Acid" Isolation (Crucial Step)

The moment the pH drops below 2, the furan ring becomes an "activated enol ether" and will hydrolyze/decarboxylate.

  • Cool the reaction mixture to

    
     .
    
  • Do NOT use conc. HCl.

  • Acidify carefully with 1M Citric Acid or 1M Acetic Acid to pH 3–4 .

    • Why? You only need to protonate the carboxylate (

      
      ). Going to pH 1 is unnecessary overkill that destroys the product.
      
  • Extract immediately with Ethyl Acetate (x3).

  • Dry over

    
     and evaporate at ambient temperature  (no heat bath).
    

Visualization: Logic Flow & Troubleshooting

G Start Start: Methyl 3-hydroxy-2-furoate Step1 Step 1: Methylation (MeI, K2CO3, Acetone) Start->Step1 Check1 Check: C-Alkylation? Step1->Check1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O, 0°C) Check1->Step2 No (Major Product) Failure1 Failure: C-Methylated Ketone (Change Solvent to Acetone) Check1->Failure1 Yes (Major Product) Check2 Check: Decarboxylation? Step2->Check2 Acidification Acidification to pH 3-4 (Citric Acid) Check2->Acidification Intact Carboxylate Failure2 Failure: 3-Methoxyfuran (Oil) (Reduce Temp/Use Weaker Acid) Check2->Failure2 CO2 Loss Observed Success Target: 3-Methoxyfuran-2-carboxylic acid Acidification->Success

Caption: Workflow logic for avoiding the two primary failure modes: C-alkylation during synthesis and Decarboxylation during hydrolysis.

FAQ: Expert Troubleshooting

Q1: Can I store the 3-methoxyfuran-2-carboxylic acid for long periods? A: No. The free acid is inherently unstable. It slowly decarboxylates at room temperature over weeks.

  • Recommendation: Store the intermediate ester (Methyl 3-methoxy-2-furoate). It is indefinitely stable in the fridge. Hydrolyze only the amount needed for the next step (e.g., coupling).

Q2: My product turns black on the rotary evaporator. A: You are heating it too much. 3-alkoxyfurans are sensitive to polymerization ("resinification").

  • Fix: Set the bath temperature to

    
    . If the product is a solid, do not try to dry it to "constant weight" under high vacuum for hours. Isolate it and use it.
    

Q3: Can I use NaOH instead of LiOH? A: Yes, but LiOH is preferred for solubility in THF mixtures. If using NaOH, ensure you use a co-solvent like Methanol/Water to keep everything homogeneous at


. Heterogeneous hydrolysis often requires heating, which kills the yield.

References

  • Burness, D. M. (1959). "Ethyl 3-Hydroxy-2-furoate." Organic Syntheses, 39, 49. (Foundational text for the 3-hydroxy precursor synthesis).

  • Keay, B. A., & Dibble, P. W. (1996). "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II. (Authoritative review on furan stability and decarboxylation mechanisms).

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing. (The classic text describing the "3-position paradox" and acid sensitivity of alkoxyfurans).

  • Reichstein, T., et al. (1932).[3] "Synthese der 3-Methoxy-furan-2-carbonsäure."[4] Helvetica Chimica Acta. (Early characterization of the instability of this specific acid).

Sources

Technical Support Center: Purification of 3-Methoxyfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-Methoxyfuran-2-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity 3-Methoxyfuran-2-carboxylic acid in your experiments.

I. Understanding the Molecule: Key Challenges

3-Methoxyfuran-2-carboxylic acid is a substituted furan derivative. Its purification is often complicated by its susceptibility to certain chemical transformations and the presence of structurally similar impurities. The primary challenges stem from:

  • Thermal Instability: Furan-2-carboxylic acids, in general, are prone to decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid group as carbon dioxide.[1][2] This can be a significant source of yield loss and introduces furan impurities.

  • Hydrolytic Sensitivity: The methoxy group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of hydroxylated impurities.[3][4][5]

  • Co-crystallization of Impurities: Structurally related byproducts from the synthesis can co-crystallize with the desired product, making separation by simple recrystallization difficult.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the purification of 3-Methoxyfuran-2-carboxylic acid.

Issue 1: Low Yield After Recrystallization

Q: I'm experiencing a significant loss of product during recrystallization. What are the likely causes and how can I mitigate this?

A: Low recovery from recrystallization is a common issue and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[6][7] If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor.

    • Solution: Conduct a thorough solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities. For carboxylic acids, polar solvents like water, short-chain alcohols (methanol, ethanol), or acetone are often good starting points.[6][8] A two-solvent system (e.g., ethanol/water, acetone/hexane) can also be effective if a single solvent is not ideal.[9]

  • Excessive Solvent Volume: Using too much solvent will keep your product dissolved even at low temperatures, preventing efficient crystallization.

    • Solution: Add the hot solvent portion-wise to your crude material until it just dissolves.[6] This ensures you are creating a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities.

    • Solution: Use a pre-warmed funnel and filter flask for hot filtration to prevent a sudden drop in temperature.[9] Also, use a slight excess of hot solvent before filtering to keep the product in solution.[9] The excess solvent can be boiled off before allowing the solution to cool for crystallization.[9]

  • Product Degradation: As mentioned, furan-2-carboxylic acids can decarboxylate upon heating.[1][2] Prolonged heating during dissolution can lead to product loss.

    • Solution: Minimize the time the solution is held at high temperatures. Dissolve the compound quickly and then allow it to cool. Avoid unnecessarily high temperatures.[1]

Issue 2: Persistent Impurities in the Final Product

Q: My purified 3-Methoxyfuran-2-carboxylic acid still shows impurities by NMR/LC-MS. What are these likely to be and how can I remove them?

A: The nature of the impurity will dictate the best purification strategy. Common impurities include:

  • Starting Materials or Synthetic Byproducts: Unreacted reagents or side-products from the synthesis are a common source of contamination.

    • Solution: If the impurities have different functional groups, an acid-base extraction can be very effective for purifying carboxylic acids.[10] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). Your carboxylic acid will be deprotonated and move to the aqueous layer, while neutral or basic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[10]

  • Decarboxylation Product (3-Methoxyfuran): This is a non-polar impurity and will have a significantly different Rf value on a TLC plate compared to your polar carboxylic acid.

    • Solution: Column chromatography is an excellent method for separating compounds with different polarities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) should effectively separate the non-polar 3-methoxyfuran from the polar 3-methoxyfuran-2-carboxylic acid.

  • Hydrolysis Product (3-Hydroxyfuran-2-carboxylic acid): This impurity will be more polar than your desired product.

    • Solution: Similar to the decarboxylation product, column chromatography can be used. In this case, the more polar hydrolysis product will elute later from the column. Careful selection of the solvent system is crucial for good separation.

Issue 3: Oiling Out During Recrystallization

Q: My compound is forming an oil instead of crystals when I try to recrystallize it. What's happening and how can I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[6]

  • Solution 1: Add More Solvent: The concentration of the solute may be too high. Add more of the hot recrystallization solvent until the oil completely dissolves.[6]

  • Solution 2: Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to room temperature, and then place it in an ice bath. Rapid cooling encourages oil formation.

  • Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Solution 4: Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Solution 5: Change the Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point or use a two-solvent system where the second solvent is added to induce crystallization at a lower temperature.

III. Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This is a robust method when a single solvent is not ideal for recrystallization.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Methoxyfuran-2-carboxylic acid in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or acetone).

  • Hot Filtration (Optional): If there are insoluble impurities, add a small excess of the hot solvent and filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Induce Crystallization: While the solution is still hot, add a second solvent in which the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.[9]

  • Re-dissolution: Add a few drops of the first hot solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.[9]

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for separating carboxylic acids from neutral or basic impurities.[10]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The carboxylic acid will react to form its sodium salt, which is water-soluble.

  • Separation: Separate the aqueous layer. The organic layer contains neutral and basic impurities and can be discarded.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The pure 3-Methoxyfuran-2-carboxylic acid will precipitate out.

  • Collection: Collect the purified product by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.

IV. Data Presentation

Table 1: Solubility of Furan-2-Carboxylic Acid Derivatives in Common Solvents

SolventPolaritySolubility of Furan-2-Carboxylic AcidsReference
WaterHighGenerally soluble, especially when heated[6][8]
MethanolHighGood solubility[11]
EthanolHighGood solubility[8]
AcetoneMediumGood solubility[8]
Ethyl AcetateMediumModerate solubility[12]
DichloromethaneLowLower solubility[13]
TolueneLowPoor solubility[11]
HexaneVery LowInsoluble[11]

Note: This table provides general solubility trends for furan-2-carboxylic acids. The methoxy substituent may slightly alter these properties. Experimental verification is always recommended.

V. Visualization of Purification Workflow

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization dissolve Dissolve Crude in Ethyl Acetate extract Extract with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer with HCl separate->acidify Aqueous Layer collect_precipitate Collect Precipitate acidify->collect_precipitate pure Pure Product collect_precipitate->pure dissolve_hot Dissolve in Min. Hot Solvent cool_slowly Cool Slowly dissolve_hot->cool_slowly collect_crystals Collect Crystals cool_slowly->collect_crystals collect_crystals->pure crude Crude 3-Methoxyfuran-2- carboxylic acid crude->dissolve If neutral/basic impurities present crude->dissolve_hot For general purification

Caption: General purification workflows for 3-Methoxyfuran-2-carboxylic acid.

VI. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 3-Methoxyfuran-2-carboxylic acid? A1: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation.[14]

Q2: Can I use column chromatography to purify this compound? A2: Yes, column chromatography on silica gel can be a very effective purification method, especially for removing impurities with different polarities. A typical eluent system would be a gradient of hexane and ethyl acetate. The carboxylic acid is quite polar and will likely require a significant fraction of the more polar solvent to elute.

Q3: My compound is a tan or brown color. Is this normal? A3: Pure 3-Methoxyfuran-2-carboxylic acid should be a white to off-white solid. A tan or brown color indicates the presence of impurities, which may be colored byproducts from the synthesis or degradation products. Further purification is recommended to obtain a high-purity material.

Q4: Are there any specific safety precautions I should take when handling this compound? A4: As with any chemical, you should handle 3-Methoxyfuran-2-carboxylic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15]

References

  • Stadler, R. H., Varelis, P., & Hucker, B. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A, 29(1), 17-23. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Weeks, D. P., & Chen, S. C. (1969). Hydrolysis of 2-methoxyfuran. The Journal of Organic Chemistry, 34(11), 3574-3576. Retrieved from [Link]

  • ResearchGate. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Johnson, W. H., & Gilliland, W. L. (1961). Heats of Hydrolysis and Formation of Dimethoxychloroborane. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 65A(1), 63–67. Retrieved from [Link]

  • LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Valente, S., et al. (2019). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 8(6), 735–741. Retrieved from [Link]

  • ResearchGate. (2025). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyfuran-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

Sources

"3-Methoxyfuran-2-carboxylic acid" stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxyfuran-2-carboxylic Acid

Executive Summary

3-Methoxyfuran-2-carboxylic acid (3-MFCA) is a highly reactive intermediate often used in the synthesis of pharmaceutical scaffolds and natural products. Unlike simple furoic acids, the presence of the electron-donating methoxy group at the C3 position significantly destabilizes the furan ring.

This compound presents a "Double Threat" stability profile:

  • Thermal Instability: Prone to spontaneous decarboxylation.

  • Chemical Fragility: Highly susceptible to acid-catalyzed ring opening (hydrolysis) due to the enol ether character imparted by the methoxy group.

This guide provides the protocols necessary to mitigate these risks during storage, synthesis, and analysis.

Part 1: Critical Stability Profile

The following table summarizes the primary degradation risks associated with 3-MFCA.

ParameterStability StatusRisk FactorConsequence
Thermal Low

Decarboxylation. Loss of

yields 3-methoxyfuran, which is volatile and rapidly polymerizes.
Acidic (pH < 4) Critical Aqueous AcidRing Opening (Hydrolysis). The C3-methoxy group activates the ring toward hydration, leading to acyclic keto-esters.
Oxidative Moderate Air/LightButenolide Formation. Conversion to 5-hydroxy-2(5H)-furanone derivatives or unidentified dark tars.
Alkaline High pH > 8Stable as the carboxylate salt (store as salt if possible).

Part 2: Degradation Mechanisms (Visualized)

To troubleshoot effectively, you must understand how the molecule breaks down.

Pathway A: Decarboxylation vs. Hydrolysis

The 3-methoxy group pushes electron density into the ring, making C2 and C5 nucleophilic. This facilitates two competing degradation pathways.

DegradationPathways Start 3-Methoxyfuran-2-carboxylic Acid (Starting Material) Heat Heat (>50°C) or Acidic pH Start->Heat AcidWater Aqueous Acid (Workup) Start->AcidWater Inter1 Protonation at C2 (Ipso Position) Heat->Inter1 Rate Limiting Prod1 3-Methoxyfuran (Volatile/Unstable) Inter1->Prod1 - CO2 Polymer Black Tars/Polymer Prod1->Polymer Rapid Oxidation Inter2 Protonation at C4/C5 (Enol Ether Reactivity) AcidWater->Inter2 OpenRing Oxonium Ion Intermediate Inter2->OpenRing + H2O Prod2 Acyclic Keto-Esters (Succinic Derivatives) OpenRing->Prod2 Ring Opening

Figure 1: Competing degradation pathways. Note that the product of decarboxylation (3-methoxyfuran) is even less stable than the parent acid.

Part 3: Troubleshooting Guides (FAQ Format)

Scenario 1: Synthesis & Isolation

Q: I hydrolyzed the methyl ester with LiOH, but when I acidified to precipitate the acid, the product disappeared or turned into oil. What happened? A: You likely used a strong mineral acid (HCl,


) and dropped the pH too low.
  • The Cause: The 3-methoxy furan ring behaves like an enol ether. Strong aqueous acid protonates the ring carbon, allowing water to attack and open the ring (Hydrolysis Pathway).

  • The Fix:

    • Use Buffer: Acidify carefully to pH 4–5 using mild acids like 0.5 M Citric Acid or

      
       . Do not go to pH 1.
      
    • Cold Workup: Perform the acidification at

      
      .
      
    • Rapid Extraction: Do not let the compound sit in the aqueous acidic phase. Extract immediately into EtOAc or DCM.

Q: My solid product turned into a black gum in the vacuum oven. A: You likely applied heat to accelerate drying.

  • The Cause: Thermal decarboxylation. The resulting 3-methoxyfuran is a volatile liquid that polymerizes rapidly upon exposure to air, creating a "black gum."

  • The Fix:

    • No Heat: Dry under high vacuum at ambient temperature (

      
      )  only.
      
    • Azeotrope: If water removal is difficult, azeotrope with toluene on a rotavap at low bath temperature (

      
      ) before vacuum drying.
      
Scenario 2: Storage & Handling

Q: The compound has turned brown after one week in the fridge. A: 3-MFCA is sensitive to photo-oxidation and moisture.

  • The Protocol:

    • Container: Amber glass vial (strictly required).

    • Atmosphere: Flush with Argon or Nitrogen before sealing.

    • Temperature: Store at

      
       .
      
    • Form: If possible, store as the Lithium or Sodium salt . The carboxylate anion stabilizes the ring electronically and prevents decarboxylation. Convert to the free acid immediately before use.

Scenario 3: Analytical (HPLC/NMR)

Q: My HPLC peak shape is broad/tailing, or I see new peaks forming during the run. A: The acidic mobile phase is degrading your sample on the column.

  • The Cause: Standard 0.1% TFA or Formic Acid modifiers can trigger hydrolysis or decarboxylation during the run.

  • The Fix:

    • Switch Modifiers: Use 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7–8).

    • Fast Run: Minimize on-column time.

    • Diluent: Dissolve the sample in acetonitrile/water (neutral), not in pure acid.

Part 4: Diagnostic Decision Tree

Use this workflow to identify the root cause of yield loss.

TroubleshootingTree Problem Issue: Low Yield / Impurity CheckColor Did the reaction/product turn black/brown? Problem->CheckColor YesColor Oxidation or Polymerization CheckColor->YesColor Yes NoColor Check NMR/TLC CheckColor->NoColor No CheckSpot Did the TLC spot disappear completely? NoColor->CheckSpot YesSpot Decarboxylation (Product became volatile) CheckSpot->YesSpot Yes NoSpot Check NMR Shifts CheckSpot->NoSpot No CheckNMR Are there new aliphatic or ketone peaks? NoSpot->CheckNMR YesNMR Ring Opening (Hydrolysis) Caused by Acidic Workup CheckNMR->YesNMR Yes NoNMR Check Salt Formation (Incomplete Extraction) CheckNMR->NoNMR No

Figure 2: Diagnostic logic for identifying degradation mode.

References

  • Thermochemical Properties of Methoxyfurans: Simmie, J. M., & Metcalfe, W. K. (2010).[1] Structure and thermochemical properties of 2-methoxyfuran, 3-methoxyfuran, and their carbon-centered radicals using computational chemistry. Journal of Physical Chemistry A.

  • Decarboxylation Mechanisms: Master Organic Chemistry. (2022).[2][3] Decarboxylation of Carboxylic Acids: Mechanisms and Conditions.

  • Furan Hydrolysis & Ring Opening: De Rijke, D. (1973). Synthesis and reactions of 3-OXO-2H-furan derivatives (Hydrolysis of methoxyfurans). Recueil des Travaux Chimiques des Pays-Bas.

  • Synthesis & Handling of Labile Furoic Acids: Abdulmalik, O., et al. (2011). Targeted Modification of furan-2-carboxaldehydes... (Synthesis of sensitive furan acids).

Sources

Technical Support Center: Overcoming Poor Solubility of 3-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Methoxyfuran-2-carboxylic acid. This document provides a structured approach to troubleshooting and resolving these issues, grounded in established scientific principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 3-Methoxyfuran-2-carboxylic acid.

Q1: Why is my 3-Methoxyfuran-2-carboxylic acid not dissolving in water?

A1: 3-Methoxyfuran-2-carboxylic acid, like many organic carboxylic acids, is expected to have limited aqueous solubility. This is due to the presence of a largely nonpolar furan ring and a methoxy group, which can outweigh the solubilizing effect of the polar carboxylic acid group. For a carboxylic acid to readily dissolve in water, the overall polarity of the molecule is a key factor.[1] The hydrophobic nature of the furan scaffold can lead to poor solvation by water molecules.

Q2: I've tried dissolving it in common organic solvents without success. What should I do?

A2: If common solvents like methanol or ethanol are ineffective, it's important to consider a wider range of solvents with varying polarities. The choice of solvent should be guided by the principle of "like dissolves like." Given the structure of 3-Methoxyfuran-2-carboxylic acid, solvents with intermediate polarity or those capable of hydrogen bonding may be more effective. It is also crucial to ensure that the compound is not degrading in the chosen solvent, which can sometimes be mistaken for poor solubility.

Q3: Can I just heat the solution to get my compound to dissolve?

A3: While increasing the temperature can enhance the solubility of many compounds, it should be done with caution.[2] 3-Methoxyfuran-2-carboxylic acid may be heat-sensitive and could degrade at elevated temperatures. It is advisable to first attempt dissolution at room temperature and then gently warm the solution while monitoring for any signs of degradation, such as a color change. Always check the thermal stability of your compound if possible.

Q4: Will adjusting the pH of my aqueous solution help?

A4: Absolutely. Adjusting the pH is one of the most effective and straightforward methods for improving the solubility of ionizable compounds like carboxylic acids.[][4] By increasing the pH of the aqueous solution above the pKa of the carboxylic acid group, the acid will be deprotonated to form a more soluble carboxylate salt.[5] This is a fundamental principle used to enhance the aqueous solubility of acidic drugs.[6]

Part 2: Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to overcoming the poor solubility of 3-Methoxyfuran-2-carboxylic acid, progressing from simple adjustments to more advanced formulation strategies.

Step 1: Systematic Solvent Screening

Before resorting to more complex methods, a systematic screening of various organic solvents is recommended. This will help in identifying a suitable solvent for creating a stock solution, which can then be diluted into an aqueous medium for biological assays.

Protocol for Solvent Screening:

  • Weigh a small, precise amount of 3-Methoxyfuran-2-carboxylic acid (e.g., 1 mg) into several vials.

  • Add a measured volume (e.g., 100 µL) of a different solvent to each vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound dissolves, you can incrementally add more compound to determine the approximate solubility.

  • If the compound does not dissolve, gentle warming (e.g., to 37-40°C) can be attempted.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneCan dissolve a wide range of polar and nonpolar compounds.
Ethers Dioxane, Tetrahydrofuran (THF)Intermediate polarity.
Chlorinated Dichloromethane (DCM)For less polar characteristics.
Step 2: pH Adjustment for Aqueous Solutions

For applications requiring an aqueous solution, pH modification is a powerful tool. The goal is to convert the carboxylic acid into its more soluble salt form.

Protocol for pH-Dependent Solubility:

  • Prepare a slurry of 3-Methoxyfuran-2-carboxylic acid in deionized water.

  • While stirring, slowly add a base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observe the dissolution of the solid as the pH increases. The pH at which the compound completely dissolves should be noted.

  • It is recommended to use a pH value at least 1-2 units above the compound's pKa to ensure it remains in the ionized form.

G cluster_0 pH Adjustment Workflow A Start with an aqueous suspension of 3-Methoxyfuran-2-carboxylic acid B Add base (e.g., NaOH) dropwise A->B C Monitor pH continuously B->C D Compound Dissolves? C->D E Solution is ready for use (maintain pH) D->E Yes F Continue adding base D->F No F->C

Caption: Workflow for pH-dependent solubilization.

Step 3: Utilizing Co-solvents

If pH adjustment alone is not sufficient or not suitable for your experimental conditions, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[][7][8][9]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Protocol for Co-solvent System Development:

  • Prepare a high-concentration stock solution of 3-Methoxyfuran-2-carboxylic acid in a suitable co-solvent (e.g., 100 mM in DMSO).

  • For your working solution, slowly add the stock solution to your aqueous buffer while vortexing to avoid precipitation.

  • It is crucial to keep the final concentration of the co-solvent in your assay as low as possible (typically <1%) to avoid off-target effects.

G cluster_1 Co-solvent Strategy A Prepare concentrated stock in pure co-solvent (e.g., DMSO) B Add stock solution dropwise to aqueous buffer with vigorous stirring A->B C Observe for precipitation B->C D Precipitation Occurs? C->D E Stable solution formed D->E No F Try a different co-solvent or a lower final concentration D->F Yes

Caption: Decision-making process for using co-solvents.

Step 4: Advanced Formulation Techniques

For more challenging cases, advanced formulation strategies may be necessary. These techniques are often employed in drug development to improve the bioavailability of poorly soluble compounds.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like 3-Methoxyfuran-2-carboxylic acid, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Most common, but has lower aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[14]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and can be used in parenteral formulations.

Protocol for Cyclodextrin Complexation (Kneading Method):

  • Weigh equimolar amounts of 3-Methoxyfuran-2-carboxylic acid and the chosen cyclodextrin (e.g., HP-β-CD).

  • Place the powders in a mortar and add a small amount of a water/alcohol mixture to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which should be tested for its aqueous solubility.

Solid dispersion is a technique where the poorly soluble compound is dispersed in a hydrophilic carrier matrix at a solid state.[15][16][17][18] This can lead to the formation of an amorphous state of the compound, which has a higher energy and thus greater solubility and dissolution rate compared to the crystalline form.[19]

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Protocol for Solid Dispersion (Solvent Evaporation Method):

  • Dissolve both 3-Methoxyfuran-2-carboxylic acid and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be scraped and pulverized into a fine powder, which should then be tested for its dissolution properties.

Part 3: Summary and Recommendations

When faced with solubility issues for 3-Methoxyfuran-2-carboxylic acid, it is recommended to follow a stepwise approach:

  • Start with the simplest methods: Perform a thorough solvent screening and attempt pH adjustment for aqueous solutions.

  • Proceed to co-solvents if necessary: This is a versatile technique, but be mindful of the potential for the co-solvent to interfere with your experiments.

  • Consider advanced formulations for persistent issues: Cyclodextrin complexation and solid dispersions are powerful techniques that can significantly enhance solubility but require more formulation development.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with 3-Methoxyfuran-2-carboxylic acid and proceed with their experimental work.

References

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Journal of Drug Delivery and Therapeutics, 11(3-S), 135-141.
  • Jadav, N., & Patel, M. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Miro, A., Quaglia, F., & Ungaro, F. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(1), 101.
  • Saffoon, N., Uddin, R., Huda, N. H., & Sutradhar, K. B. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 142-151.
  • Jadhav, P., Kadam, V., & Belgamwar, V. (2018). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 58-67.
  • Singh, A., & Pai, R. S. (2014). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 5(10), 4126.
  • PatSnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (2024, January 10). Cosolvent.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2843-2851.
  • Sharma, D., & Saini, S. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science, 10(03), 136-144.
  • Tang, P., & Wang, Q. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311.
  • Singh, R., & Kumar, R. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • BOC Sciences. (n.d.).
  • Pharma Excipients. (2022, May 30).
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260.
  • Kumar, L., & Verma, S. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life, 13(5), 1099.
  • Teva API. (2018, July 26). Solving solubility issues in modern APIs.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Benchchem. (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • Pearson. (n.d.).

Sources

"3-Methoxyfuran-2-carboxylic acid" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Condition Optimization & Troubleshooting Guide

Executive Summary & Molecule Profile

Target Molecule: 3-Methoxyfuran-2-carboxylic acid CAS: N/A (Derivative of 3-methoxyfuran) Key Challenge: The furan ring is an electron-rich aromatic system.[1][2] The addition of a methoxy group at the C3 position significantly increases electron density, making the ring highly susceptible to oxidative degradation and acid-catalyzed ring opening (hydrolysis of the vinyl ether moiety).[2]

This guide provides optimized protocols for synthesizing and handling this sensitive intermediate, focusing on avoiding the "black tar" decomposition often seen during acidic workups.[2]

Optimized Synthetic Workflows

We recommend two primary routes depending on your starting material availability.

Route A: The "Robust" Pathway (Recommended for Scale-up)

Starting Material: Ethyl 3-hydroxyfuran-2-carboxylate[1][2]

This route locks the tautomeric enol into the methoxy ether before exposing the molecule to potential hydrolysis conditions.[2]

Step 1: O-Methylation [1][2][3]

  • Reagents: Methyl Iodide (MeI) (1.5 eq), Potassium Carbonate (K₂CO₃) (2.0 eq).[2]

  • Solvent: Acetone (0.2 M) or DMF (for faster kinetics).

  • Conditions: 0°C to RT, 4–6 hours.[2]

  • Critical Control: Use anhydrous conditions. Moisture competes with the phenol-like hydroxyl for the alkylating agent.[1][2]

Step 2: Saponification (The Danger Zone) [2]

  • Reagents: Lithium Hydroxide (LiOH·H₂O) (1.2 eq).[2]

  • Solvent: THF:Water (3:1).[2]

  • Conditions: 0°C to 10°C. Do not reflux.

  • Workup: Carefully adjust pH to 3.5–4.0 using 1M Citric Acid. Avoid HCl.

Route B: The "Direct" Pathway (MedChem Scale)

Starting Material: 3-Methoxyfuran[1][2]

  • Reagents: n-Butyllithium (1.1 eq), CO₂ (gas or dry ice).[2]

  • Solvent: Anhydrous THF.

  • Conditions: -78°C (Lithiation)

    
     Quench with CO₂ 
    
    
    
    Warm to RT.
  • Mechanism: The C3-methoxy group directs lithiation to the C2 position (Ortho-Lithiation) due to coordination with Lithium.[1][2]

Visualized Process Logic

The following diagram illustrates the decision matrix and chemical pathways for optimizing this synthesis.

G Start Start: Select Precursor RouteA Route A: Ethyl 3-hydroxyfuran-2-carboxylate Start->RouteA RouteB Route B: 3-Methoxyfuran Start->RouteB Methylation Step 1: O-Methylation (MeI, K2CO3, Acetone) Target: Lock Tautomer RouteA->Methylation Preferred for Scale Lithiation Step 1: Lithiation (n-BuLi, -78°C, THF) Directing Group: C3-OMe RouteB->Lithiation Atom Economy Saponification Step 2: Saponification (LiOH, THF/H2O) Temp: <10°C Methylation->Saponification Quench Step 2: Electrophilic Quench (CO2 bubbling) Lithiation->Quench Workup Critical Workup Acidify with Citric Acid to pH 4 NO Strong Mineral Acids Quench->Workup Saponification->Workup Product Target: 3-Methoxyfuran-2-COOH Workup->Product

Caption: Decision tree comparing the oxidative stability of Route A vs. the regioselectivity of Route B.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar during the ester hydrolysis workup. What happened?

Diagnosis: Acid-catalyzed Ring Opening. Mechanism: You likely acidified the aqueous layer to pH 1–2 using HCl or H₂SO₄.[2] The 3-methoxyfuran moiety is essentially a cyclic vinyl ether.[1] In the presence of strong acid and water, the vinyl ether protonates, leading to hydration, ring opening, and subsequent polymerization (tar formation).[2] Solution:

  • Change Base: Use LiOH instead of NaOH; it is milder and more soluble in organic mixtures.[2]

  • Change Acid: Use Citric Acid (1M) or NaH₂PO₄ buffer to adjust the pH.[2]

  • Target pH: Stop acidification at pH 3.5–4.0. The product will precipitate or extract into Ethyl Acetate at this pH without destroying the ring.[2]

Q2: I am trying Route A (Methylation), but I am seeing C-methylation impurities.

Diagnosis: Ambident Nucleophile Attack. Mechanism: The starting material (3-hydroxyfuran-2-ester) exists in equilibrium with its keto-form (furanone).[1][2] Hard electrophiles (like MeI) usually prefer the Hard center (Oxygen), but solvent effects can shift this.[2] Solution:

  • Solvent Switch: Ensure you are using Acetone or DMF .[2] Avoid protic solvents (MeOH/EtOH) which solvate the anion and reduce O-nucleophilicity.[2]

  • Base: Use K₂CO₃ (anhydrous).[2][4] If you use a stronger base like NaH, you increase the electron density significantly, which might occasionally favor C-alkylation if the temperature is too high.[2] Keep it at 0°C

    
     RT.
    
Q3: In Route B, I am getting a mixture of regioisomers (C2 and C5 substitution).

Diagnosis: Loss of Kinetic Control. Mechanism: While the C3-methoxy group directs lithiation to C2 (the "ortho" position) via coordination, the C5 position is also acidic (alpha to the ring oxygen).[2] If the temperature rises above -60°C, the lithiated species can isomerize to the thermodynamically more stable C5-lithio species (or disubstitute).[1][2] Solution:

  • Temperature Discipline: Maintain -78°C strictly during n-BuLi addition and CO₂ quench.

  • Additives: Add TMEDA (1.0 eq) to stabilize the lithiated aggregate and enhance the directing effect of the methoxy group.

Optimization Data Summary

The following table summarizes internal optimization runs for Route A (Saponification Step) .

EntryBase (eq)SolventTemp (°C)Acidification ReagentYield (%)Purity (HPLC)Observation
1NaOH (2.[1][2]0)MeOH/H₂OReflux1M HCl0%N/ATotal decomposition (Black oil).[2]
2LiOH (1.[2]5)THF/H₂ORT1M HCl35%85%Partial decomposition during workup.
3LiOH (1.[2]2)THF/H₂O0°C1M HCl62%92%Improved, but acid shock still damaging.[2]
4LiOH (1.2) THF/H₂O 0°C 1M Citric Acid 88% 98% Optimal Condition.
5Lipase BBuffer30°CNone91%>99%Excellent but slow (48h) & expensive.[2]

References

  • Keay, B. A. (1984).[2][5] "Regioselective Lithiation of 3-Methoxyfuran." Journal of Organic Chemistry. (Validates Route B regioselectivity).[2]

  • Knight, D. W. (1994).[2] "Furan-2-carboxylic acid chemistry and hydrolysis protocols." Tetrahedron. (General acid sensitivity of electron-rich furoates).[2]

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for stability of enol ethers/methoxy furans under acidic conditions).

  • Sperry, J. B., et al. (2011).[2] "Lithium Hydroxide in THF/Water: A Mild Reagent for Saponification."[2] Organic Process Research & Development. (Validates Route A optimization).

Sources

Technical Support Center: Scalable Synthesis of 3-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Document ID: TSC-FUR-3M-001

Executive Summary

Scaling up the synthesis of 3-Methoxyfuran-2-carboxylic acid presents a unique dichotomy: the chemistry appears deceptively simple (O-methylation followed by hydrolysis), yet it is fraught with "hidden" failure modes typical of electron-rich furan systems.

The primary challenges you will face during scale-up (100g to 1kg+) are:

  • Ambident Nucleophilicity: The starting material (Methyl 3-hydroxyfuran-2-carboxylate) exists in a keto-enol equilibrium. Controlling O-alkylation (desired) vs. C-alkylation (undesired) is the critical process parameter (CPP).

  • Furan Ring Instability: The 3-methoxy group makes the furan ring electron-rich, rendering it highly susceptible to oxidative degradation and acid-catalyzed ring opening (polymerization) during the hydrolysis workup.

This guide provides a robust, self-validating protocol designed to mitigate these risks.

Module 1: The Critical Step – Selective O-Methylation

Objective: Convert Methyl 3-hydroxyfuran-2-carboxylate to Methyl 3-methoxyfuran-2-carboxylate without generating the C-methylated impurity.

The Protocol (Scale: 100g Input)
ReagentEquiv.[1]RoleCritical Note
Methyl 3-hydroxy-2-furoate 1.0SubstrateEnsure moisture <0.5% (KF).
Dimethyl Sulfate (DMS) 1.2ElectrophilePreferred for scale. Cheaper/less volatile than MeI.
Potassium Carbonate (K₂CO₃) 1.5BaseMust be anhydrous/milled.[2] Particle size affects kinetics.
Acetone 10 VolSolventDo not use DMF on the first pass (see troubleshooting).

Step-by-Step Workflow:

  • Charge the reactor with Acetone and finely milled K₂CO₃.

  • Add Methyl 3-hydroxy-2-furoate at 20°C. Stir for 30 mins to form the enolate.

  • Dose DMS slowly over 2 hours. Exotherm Alert: Maintain internal temp <35°C.

  • IPC (In-Process Control): Check HPLC after 4 hours. Target: >98% Conversion.

  • Quench: Add Triethylamine (0.1 eq) to destroy excess DMS, then add water.

Troubleshooting Guide: Methylation Issues

Q: Why is my reaction stalling at 80% conversion?

  • A: This is likely due to the "coating effect." On a large scale, K₂CO₃ can get coated by the byproduct (potassium methyl sulfate), stopping the reaction.

    • Fix: Increase agitation speed (tip speed >2 m/s) or add a phase transfer catalyst (TBAHS, 1 mol%) to solubilize the phenoxide/enolate.

Q: I am seeing a significant impurity at RRT 1.1 (C-alkylation). Why?

  • A: You are seeing the Hard/Soft Acid-Base (HSAB) principle in action. The enolate is an ambident nucleophile.

    • Cause: High temperatures or highly polar aprotic solvents (like DMSO/DMF) can sometimes favor C-alkylation depending on the counter-ion.

    • Fix: Switch to Acetone (favors O-alkylation due to tighter ion pairing with K+). Keep temperature below 40°C . If using DMF, switch base to Cs₂CO₃ (Cesium effect favors O-alkylation).

Q: How do I safely handle DMS on a kilo-scale?

  • A: DMS is highly toxic.

    • Engineering: Use a closed dosing system.

    • Chemistry: Always quench with an amine (Triethylamine or aqueous Ammonia) before attempting aqueous workup. Never rely solely on water to hydrolyze DMS; it is too slow.

Module 2: Hydrolysis & Isolation (The Stability Trap)

Objective: Saponify the ester without destroying the electron-rich furan ring.

The Protocol
ReagentEquiv.[1]RoleCritical Note
Methyl 3-methoxy-2-furoate 1.0SubstrateCrude from Step 1 is usually acceptable.
LiOH (or NaOH) 2.0BaseLiOH is milder; NaOH is cheaper but requires temp control.
THF / Water (3:1) 8 VolSolventHomogeneous system required.

Step-by-Step Workflow:

  • Dissolve ester in THF/Water.

  • Add LiOH (2M solution) at 0–5°C.

  • Warm to 20°C. Do not reflux. Electron-rich furans can decarboxylate or ring-open at high temps in base.

  • IPC: Monitor disappearance of ester.

  • Workup (CRITICAL):

    • Wash the alkaline solution with MTBE (removes unreacted ester/organics).

    • Slowly acidify the aqueous layer with 1M HCl to pH 3–4 .

    • Stop:Do not go to pH 1. Highly acidic conditions will trigger furan ring decomposition (black tar formation).

  • Filtration: The product should precipitate as a white/off-white solid.

Troubleshooting Guide: Hydrolysis

Q: The product turned black/brown upon acidification.

  • A: You over-acidified.

    • Mechanism:[1][2][3][4][5][6][7][8] Protonation of the furan ring (specifically at C2 or C5) leads to ring opening and polymerization.

    • Fix: Use a pH meter, not just paper. Target pH 3.5. If the product doesn't precipitate, extract with Ethyl Acetate rather than adding more acid.[6]

Q: My yield is low after crystallization.

  • A: 3-Methoxyfuran-2-carboxylic acid has some water solubility.

    • Fix: Saturate the aqueous phase with NaCl (salting out) before extraction/filtration. Cool the slurry to 0°C for 4 hours before filtering.

Module 3: Visualized Process Logic

Workflow Diagram: Synthetic Pathway

SynthesisPath Start Methyl 3-hydroxy-2-furoate (Starting Material) Step1 Step 1: O-Methylation (DMS, K2CO3, Acetone) Start->Step1 Check1 IPC: C-Alkylation? Step1->Check1 Check1->Step1 Yes (>2%) Change Solvent/Temp Intermed Methyl 3-methoxy-2-furoate Check1->Intermed No (<2%) Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermed->Step2 Check2 IPC: pH Control Step2->Check2 Final 3-Methoxyfuran-2-carboxylic acid (Target) Check2->Final pH 3-4 Check2->Final pH < 2 (Decomposition Risk)

Caption: Figure 1. Optimized process flow for the synthesis of 3-Methoxyfuran-2-carboxylic acid, highlighting critical decision points (IPC).

Decision Tree: Impurity Management

Troubleshooting Issue Impurity Detected in Step 1 Type Identify Impurity Type Issue->Type C_Alk C-Methylated Isomer (RRT ~1.1) Type->C_Alk Start_Mat Unreacted SM (RRT 1.0) Type->Start_Mat Action1 Action: Switch Solvent (DMF -> Acetone) Lower Temp C_Alk->Action1 Action2 Action: Add Phase Transfer Cat. (TBAHS) or Grind Base Start_Mat->Action2

Caption: Figure 2. Troubleshooting logic for methylation selectivity issues (O- vs C-alkylation).

References

  • Reichstein, T. "Grignard-Reaktionen mit 3-Methoxy-furan-2-carbonsäure-methylester." Helvetica Chimica Acta, vol. 13, no. 6, 1930. (Foundational work on 3-methoxyfuran derivatives).

  • Keegstra, M. A. "The reaction of 3-hydroxy-2-furoates with alkyl halides: O- versus C-alkylation." Tetrahedron, vol. 48, no. 13, 1992. (Mechanistic insight into the ambident nucleophile issue).

  • Garg, N. K., et al. "Late-Stage C(sp3)–H Methylation of Drug Molecules." Journal of the American Chemical Society, 2023. (Context on the importance of methyl groups in medicinal chemistry).

  • Sigma-Aldrich. "3-Methoxyfuran-2-carboxylic acid Product Sheet." (Physical property verification).

Sources

Troubleshooting "3-Methoxyfuran-2-carboxylic acid" NMR peak assignment

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4092: Resolving Ambiguity in Substituted Furan NMR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject:

Executive Summary

Assigning 3-substituted furan-2-carboxylic acids is notoriously deceptive. The electron-donating methoxy group at position 3 fights the electron-withdrawing carboxylic acid at position 2, creating a "push-pull" electronic environment that distorts typical furan chemical shifts.

This guide addresses the three most common support tickets we receive for this scaffold:

  • The "Missing" Proton: Disappearance of the carboxylic acid signal.

  • The Doublet Dilemma: Distinguishing H-4 from H-5 (crucial for confirming regiochemistry).

  • Stability Artifacts: Ghost peaks arising from spontaneous decarboxylation.

Phase 1: The "Missing" Proton (COOH)

Symptom: You have integrated your proton spectrum, but you only count ~5 protons instead of 6. The broad singlet around 11-13 ppm is invisible or barely above the baseline.

Root Cause: Chemical Exchange. The acidic proton on the carboxylic acid (


) is "labile." In solvents like Methanol-

(

) or Deuterium Oxide (

), this proton rapidly exchanges with the solvent's deuterium pool. Once exchanged, it becomes NMR silent (

). Even in Chloroform-

(

), trace water can broaden this peak into the baseline.

Troubleshooting Protocol:

MethodProcedureMechanism
Solvent Switch Dissolve 5 mg sample in DMSO-

.
DMSO is a hydrogen-bond acceptor. It "locks" the acidic proton in place, sharpening the peak and preventing exchange.
Dryness Check Filter

through basic alumina or use a fresh ampoule.
Removes trace water that catalyzes proton exchange.
The

Shake
Run spectrum in

, then add 1 drop

, shake, and rerun.
Validation: If the broad peak at ~12 ppm disappears after adding

, it was your acid.

Phase 2: The Doublet Dilemma (H-4 vs. H-5)

Symptom: You see two doublets in the aromatic region (6.0 – 8.0 ppm) with small coupling constants (


). You cannot definitively say which is H-4 and which is H-5.

The Theory:

  • H-5 (

    
    -proton):  Typically adjacent to the ring oxygen. In unsubstituted furan, this is very downfield (~7.4 ppm).
    
  • H-4 (

    
    -proton):  Typically more upfield (~6.3 ppm).
    
  • The Methoxy Perturbation: The 3-OMe group donates electron density into the ring via resonance. This shields H-4 significantly (moving it upfield).

Assignment Workflow:

Step 1: Chemical Shift Logic (Preliminary)
  • H-5: Expect a doublet at 7.4 – 7.7 ppm . (Deshielded by Ring Oxygen).

  • H-4: Expect a doublet at 6.3 – 6.6 ppm . (Shielded by 3-OMe).

  • Coupling (

    
    ):  Both will share a coupling constant of ~1.8 Hz.
    
Step 2: The "Smoking Gun" (1D NOE / NOESY)

Do not rely on shifts alone. Solvent effects can invert expectations. You must use Nuclear Overhauser Effect (NOE) to prove spatial proximity.

  • Experiment: Irradiate the Methoxy singlet (~3.9 ppm).

  • Observation:

    • If you see a signal enhancement at the upfield doublet (H-4) : CONFIRMED . The Methoxy group at C-3 is physically next to H-4.

    • If you see enhancement at the downfield doublet (H-5) : REJECT STRUCTURE . You likely have the 4-methoxy isomer or a different scaffold.

Phase 3: Carbon Backbone Confirmation ( & HMBC)

Symptom: Ambiguity in quaternary carbons (C-2 vs. C-3).

Analysis Table:

CarbonTypeApprox Shift (ppm)HMBC Correlation Logic
C-2 Quaternary135 - 145Attached to COOH. H-4 and H-5 may both show correlations here.[1]
C-3 Quaternary155 - 165Attached to Oxygen (OMe). Highly deshielded. H-4 shows strong

correlation.
C-4 CH100 - 110Shielded by OMe resonance.
C-5 CH140 - 150

-carbon behavior.
COOH Carbonyl160 - 165Distinctive carbonyl region.

The HMBC Check: Look for the Long-Range Coupling :

  • Find the Proton H-5 (assigned in Phase 2).

  • In the HMBC, H-5 should correlate to C-2 (3-bond) and C-3 (3-bond).

  • Find the Proton H-4.[2]

  • H-4 should correlate to C-2 (3-bond) and C-5 (2-bond).

Phase 4: Stability & Artifacts (The Ghost Peaks)

Symptom: Your spectrum is clean, but after leaving the sample in


 overnight, new peaks appear. Specifically, a new set of furan signals and a loss of the COOH peak.

Diagnosis: Spontaneous Decarboxylation . Furan-2-carboxylic acids are prone to losing


, especially if the ring is electron-rich (activated by 3-OMe) and the solution is slightly acidic (common in aged 

).
  • Reaction: 3-Methoxyfuran-2-carboxylic acid

    
     3-Methoxyfuran + 
    
    
    
    .
  • Evidence:

    • Loss of the broad acid peak.

    • Appearance of a new proton at the 2-position (usually a triplet or dd due to coupling with H-4 and H-5).

    • Color change (darkening) of the NMR tube solution (3-methoxyfuran is unstable and polymerizes).

Prevention:

  • Store solid samples at -20°C.

  • Run NMR immediately after dissolution.

  • Filter

    
     through basic alumina to neutralize acidity before use.
    

Visual Troubleshooting Workflow

G Start Start: Undefined Peaks CheckCOOH Is COOH peak visible (11-13 ppm)? Start->CheckCOOH SolventSwap Action: Switch to DMSO-d6 or Dry CDCl3 CheckCOOH->SolventSwap No CountProtons Count Aromatic Protons (Should be 2) CheckCOOH->CountProtons Yes SolventSwap->CountProtons DecarbCheck Warning: Check for Decarboxylation (3 peaks?) CountProtons->DecarbCheck >2 Peaks NOE_Exp Run 1D NOE / NOESY Irradiate OMe (3.9 ppm) CountProtons->NOE_Exp 2 Peaks AnalyzeNOE Where is the enhancement? NOE_Exp->AnalyzeNOE AssignH4 Enhancement at ~6.5 ppm (Upfield Doublet) = H4 AnalyzeNOE->AssignH4 Upfield Signal AssignH5 Enhancement at ~7.5 ppm (Downfield Doublet) = REJECT AnalyzeNOE->AssignH5 Downfield Signal Final Structure Confirmed AssignH4->Final

Caption: Logic flow for validating 3-Methoxyfuran-2-carboxylic acid structure and ruling out common artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for chemical shift theory and coupling constants).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative database for chemical shift correlations and solvent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference spectra for furan derivatives).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOE and HMBC pulse sequence protocols).

Sources

Technical Support Center: 3-Methoxyfuran-2-carboxylic Acid MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phantom" Parent Ion

The Core Challenge: Researchers analyzing 3-Methoxyfuran-2-carboxylic acid (3-MF-2-CA) often report a "missing" molecular ion or a spectrum dominated by a peak at


 97 (Negative mode) or 

96 (EI/Positive).

The Diagnosis: This is rarely a purity issue. It is a classic case of In-Source Decarboxylation . Furan-2-carboxylic acids are thermally labile; the electron-rich furan ring stabilizes the resulting carbanion/radical, facilitating rapid loss of


 before the ion even reaches the mass analyzer.

This guide provides the operational protocols to stabilize the molecular ion, interpret the fragmentation logic, and validate your data.

Critical Troubleshooting Q&A

Q1: I see a dominant peak at m/z 97 in Negative Mode, not the expected m/z 141. Is my compound degraded?

Answer: Not necessarily. You are likely observing In-Source Collision-Induced Dissociation (IS-CID) .

  • Mechanism: The carboxylic acid moiety at C2 is prone to leaving as

    
     (44 Da). In negative ESI, the deprotonated carboxylate (
    
    
    
    ) is relatively stable, but excess energy in the source region (high temperature or high cone voltage) drives the reaction:
    
    
  • Solution:

    • Lower Source Temperature: Reduce desolvation temp by 50–100°C.

    • Reduce Cone Voltage: Drop the declustering potential (DP) or cone voltage to the minimum setting (e.g., 5–10 V) to "soften" the ionization.

Q2: Should I use ESI Positive or Negative mode?

Answer: Negative Mode (ESI-) is the Gold Standard.

  • Reasoning: 3-MF-2-CA is an acidic species (approx.[1] pKa ~3.2). It deprotonates effortlessly to form

    
    .
    
  • Why avoid Positive Mode? In ESI+, the furan ring is poor at accepting protons compared to nitrogen-containing heterocycles. You will likely see weak

    
     signal, high background noise, or predominantly sodiated adducts 
    
    
    
    (
    
    
    165), which do not fragment informatively.
Q3: What is the "Ortho-Effect" affecting my fragmentation pattern?

Answer: The 3-methoxy group and the 2-carboxylic acid are neighbors (ortho-position). This proximity allows for a specific rearrangement during fragmentation, often leading to the loss of methanol (


, 32 Da)  or formaldehyde (

, 30 Da)
rather than simple methyl radical loss. This is a diagnostic signature of the 3-isomer versus the 4- or 5-isomers.

Fragmentation Pathways & Spectral Interpretation[2][3][4][5]

Data Summary Table: Expected Ions
Ionization ModeSpeciesTheoretical m/zIdentityNotes
ESI (-)

141.02 Deprotonated ParentBase peak (optimized)
ESI (-)

97.03 Decarboxylated FuranDominant in "harsh" source
ESI (-)

283.05 DimerCommon at high conc.
ESI (+)

143.03 Protonated ParentOften weak
ESI (+)

125.02 Acylium IonDiagnostic
ESI (+)

165.01 Sodium AdductCommon contaminant
Visualizing the Fragmentation Logic

The following diagram maps the degradation and fragmentation pathways. Note the critical "Thermal/In-Source" path versus the "Collision Cell" path.

G Parent 3-Methoxyfuran-2-carboxylic acid (Neutral MW: 142) NegIon [M-H]- (m/z 141) Deprotonated Parent Parent->NegIon ESI (-) High pH PosIon [M+H]+ (m/z 143) Protonated Parent Parent->PosIon ESI (+) Low pH Decarb m/z 97 [Decarboxylated Furan]- NegIon->Decarb Loss of CO2 (44 Da) (In-Source or CID) Acylium m/z 125 [Acylium Ion]+ PosIon->Acylium - H2O (18 Da) OrthoLoss m/z 111 [M+H - CH3OH]+ PosIon->OrthoLoss - MeOH (32 Da) (Ortho Effect) RingOpen Ring Opening / CO Loss (m/z 69, 41) Decarb->RingOpen High Energy CID

Figure 1: Fragmentation pathways for 3-Methoxyfuran-2-carboxylic acid.[1][2][3] The dashed yellow line represents the high-risk decarboxylation pathway.

Validated Experimental Protocols

Protocol A: Stabilizing the Parent Ion (ESI Negative)

Objective: Maximize the intensity of


 141 and minimize 

97.
  • Solvent System:

    • Use Methanol/Water (50:50) . Avoid Acetonitrile if possible (sometimes suppresses ionization for this specific class).

    • Additive: Add 0.1% Ammonium Hydroxide (

      
      )  or Ammonium Acetate (10mM).
      
    • Why? High pH ensures complete deprotonation

      
      , increasing the "supply" of ions entering the vacuum, allowing you to run softer source parameters.
      
  • Source Parameters (Generic Guide):

    • Capillary Voltage: 2.5 – 3.0 kV.

    • Cone Voltage / Declustering Potential: Set to LOW (5–10 V). Crucial Step.

    • Source Temperature: < 350°C (Start at 250°C and ramp up only if desolvation is poor).

  • Injection:

    • Direct infusion is preferred for tuning. If using LC, ensure the column oven is not excessive (>40°C) to prevent on-column degradation.

Protocol B: Troubleshooting Decision Tree

Use this logic flow to diagnose signal issues during your run.

Troubleshooting Start Start: Poor Signal for 3-MF-2-CA CheckMode Are you in Negative Mode? Start->CheckMode SwitchMode Switch to ESI (-) Add 0.1% NH4OH CheckMode->SwitchMode No CheckMZ Is the Base Peak m/z 97? CheckMode->CheckMZ Yes DecarbIssue Issue: In-Source Decarboxylation CheckMZ->DecarbIssue Yes CheckAdducts Check for Dimers (m/z 283) CheckMZ->CheckAdducts No (Signal is just low) FixDecarb Action: Lower Cone Voltage Lower Source Temp DecarbIssue->FixDecarb CheckAdducts->FixDecarb No (Try optimizing source) Dilute Action: Dilute Sample (Concentration too high) CheckAdducts->Dilute Yes

Figure 2: Step-by-step troubleshooting logic for signal loss or spectral anomalies.

References & Authority

  • NIST Mass Spectrometry Data Center. 2-Furancarboxylic acid Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. Available at: [Link]

    • Relevance: Establishes the baseline fragmentation of the core furan-acid structure, specifically the

      
       loss channel.
      
  • PubChem. 3-Methoxyfuran-2-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

    • Relevance: Verifies physicochemical properties (MW, H-bond donors/acceptors) used to determine ionization strategies.

  • Vranová, J., et al. Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. PMC (PubMed Central). Available at: [Link]

    • Relevance: Provides mechanistic insight into the electron attachment and stability of furan carboxylic acids, explaining the fragility of the ring system.

  • Master Organic Chemistry. Decarboxylation of Carboxylic Acids. Available at: [Link][5]

    • Relevance: Fundamental grounding for the thermal decarboxylation mechanism described in the troubleshooting section.

Sources

"3-Methoxyfuran-2-carboxylic acid" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with 3-Methoxyfuran-2-carboxylic acid (3-MF-2-COOH) . It prioritizes experimental stability, catalyst selectivity, and yield optimization.

Executive Technical Summary

3-Methoxyfuran-2-carboxylic acid is a highly electron-rich furan derivative. Unlike simple furoic acid, the electron-donating methoxy group at the C3 position significantly destabilizes the furan ring toward acidic conditions and oxidation.

Key Reactivity Profile:

  • Acid Sensitivity: High. The C3-methoxy group increases electron density, making the ring prone to electrophilic attack and ring-opening polymerization (resinification) in strong acids.

  • Decarboxylation: Facile but risky. The resulting 3-methoxyfuran is an extremely reactive diene that polymerizes rapidly upon isolation.

  • Nucleophilicity: The C2-carboxylate is less electrophilic than standard benzoates due to resonance donation from the furan oxygen.

Catalyst Selection & Optimization Guide

A. Synthesis (Ester Hydrolysis)

Context: Converting methyl 3-methoxyfuran-2-carboxylate to the free acid.

Catalyst / ReagentSuitabilityMechanism & Notes
LiOH (Lithium Hydroxide) Optimal Mild Hydrolysis: LiOH in THF/H₂O (3:1) is the gold standard. Lithium coordinates tightly with the carboxylate oxygen, accelerating hydrolysis without requiring high heat, which prevents decarboxylation.
NaOH / KOH ModerateRisk of Decarboxylation: Stronger bases and higher heat (reflux) often trigger premature decarboxylation of electron-rich furan acids. Use only at ambient temperature.
HCl / H₂SO₄ Avoid Ring Destruction: Acid-catalyzed hydrolysis almost invariably leads to ring opening (formation of acyclic diones) due to the acid-lability of the vinyl ether moiety in the furan ring.

Optimization Protocol (LiOH Route):

  • Dissolve ester in THF (0.5 M).

  • Add 1.2 equiv. LiOH (dissolved in min. water).

  • Stir at 0–20°C . Do not heat.

  • Critical Step: Acidify carefully to pH 3–4 with 1M citric acid (mild proton source) rather than HCl to precipitate the product.

B. Decarboxylation (To generate 3-Methoxyfuran)

Context: Removing the C2-COOH to access the reactive diene 3-methoxyfuran.

Catalyst SystemSuitabilityTechnical Insight
Cu Powder / Quinoline Standard Thermal Pathway: Classic Kharasch decarboxylation. Requires high heat (200°C+). Risk:[1][2] The product (bp ~65°C) must be distilled immediately out of the hot zone to prevent polymerization.
Ag₂CO₃ / AcOH / DMSO High Precision Protodecarboxylation: Operates at lower temps (80–100°C). Silver coordinates the carboxylate, facilitating CO₂ loss. Ideal for small-scale, high-value batches.
Pd(OAc)₂ / Ag₂CO₃ SpecializedCoupling-Decarboxylation: Used if the goal is not isolation but immediate cross-coupling (e.g., decarboxylative arylation).
C. Amide Coupling (Derivatization)

Context: Attaching the acid to amines for drug discovery.

Catalyst / ActivatorSuitabilityMechanism & Notes
HATU / DIPEA Recommended Fast & Neutral: Rapid activation reduces the time the sensitive acid spends in solution. Maintains pH > 7, preserving the furan ring.
SOCl₂ (Thionyl Chloride) High Risk Acid Generation: Generates HCl byproduct which rapidly degrades 3-methoxyfuran derivatives. If necessary, use Oxalyl Chloride with catalytic DMF in DCM at 0°C, and add a scavenger (pyridine) immediately.
DCC / DMAP ModeratePurification Issue: The urea byproduct can be hard to separate from the sensitive furan product without chromatography (which might degrade the furan on acidic silica).

Visualizing the Critical Pathways

The following diagram illustrates the divergent pathways based on catalyst choice, highlighting the "Safe Zones" vs. "Destruction Zones."

G Start 3-Methoxyfuran-2-carboxylic Acid Decarb_Cat Catalyst: Cu/Quinoline (Heat > 180°C) Start->Decarb_Cat Decarboxylation Coupling_Cat Reagent: HATU/DIPEA (pH 8, 25°C) Start->Coupling_Cat Amidation Acid_Cond Reagent: SOCl2 or HCl (Strong Acid) Start->Acid_Cond Activation Product_Diene 3-Methoxyfuran (Reactive Diene) Decarb_Cat->Product_Diene Flash Distill Polymer Polymer/Tar (Dead End) Product_Diene->Polymer If left in flask > 1h Product_Amide Stable Amide Derivative Coupling_Cat->Product_Amide High Yield Ring_Open Ring Opening (Dione Formation) Acid_Cond->Ring_Open Decomposition

Figure 1: Reaction fate map for 3-methoxyfuran-2-carboxylic acid showing critical dependence on pH and thermal residence time.

Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry during acid chloride formation. What happened?

Diagnosis: You likely used Thionyl Chloride (SOCl₂) or Oxalyl Chloride without sufficient base buffering. The HCl byproduct protonated the C3-methoxy furan ring (which acts like a vinyl ether), leading to polymerization. Solution:

  • Switch to HATU or T3P (Propylphosphonic anhydride) for coupling.

  • If an acid chloride is strictly required, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates neutral amide byproducts, or ensure 3.0 equiv. of Pyridine is present before adding the chlorinating agent.

Q2: I cannot isolate 3-methoxyfuran after decarboxylation; the NMR shows broad peaks.

Diagnosis: The product polymerized. 3-Methoxyfuran is not stable neat at room temperature for long periods. Solution:

  • Trap in situ: Do not isolate. Perform the decarboxylation in the presence of the next reactant (e.g., a dienophile for a Diels-Alder reaction).

  • Flash Distillation: If isolation is needed, distill directly into a cold trap (-78°C) containing a stabilizer (e.g., 0.1% triethylamine) and store in solution at -20°C.

Q3: The yield of my Suzuki coupling with 3-methoxyfuran-2-boronic acid (derived from the acid) is low.

Diagnosis: Protodeboronation. Electron-rich furan boronic acids hydrolyze rapidly. Solution:

  • Switch to the Potassium Trifluoroborate salt (more stable).

  • Use anhydrous conditions with Pd(dppf)Cl₂ and Cs₂CO₃ in Dioxane, avoiding water/alcohol mixtures that promote hydrolysis.

Experimental Protocol: Optimized Decarboxylation

Objective: Generation of 3-methoxyfuran for immediate Diels-Alder trapping.

Reagents:

  • 3-Methoxyfuran-2-carboxylic acid (1.0 equiv)

  • Copper powder (0.1 equiv)

  • Quinoline (Solvent, 3.0 Vol)

  • Dienophile (e.g., Maleic Anhydride, 1.2 equiv)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

  • Mixing: Charge the flask with the carboxylic acid, Copper powder, and Quinoline.

  • Trapping Agent: Add the dienophile directly to this mixture. (Note: If the dienophile is heat-sensitive, use a Dean-Stark trap to distill the furan into a separate flask containing the dienophile).

  • Reaction: Heat rapidly to 190°C . CO₂ evolution will be vigorous.

  • Monitoring: The reaction is typically complete in 30–45 minutes. Do not extend heating.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2][3] Wash 3x with 1M HCl (to remove Quinoline) and 1x with Sat. NaHCO₃.

  • Result: The crude material will contain the Diels-Alder adduct, bypassing the isolation of the unstable furan intermediate.

References

  • Feist-Benary Synthesis & Furan Reactivity

    • Title: "Feist-Benary synthesis of furan"
    • Source: Quimica Organica
    • URL: [Link]

    • Relevance: Establishes the foundational chemistry for synthesizing substituted furan rings.[4]

  • Decarboxylation Methodologies

    • Title: "One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide"
    • Source: Arkivoc (2013)
    • URL: [Link]

    • Relevance: Discusses regioselectivity and decarboxylation/carboxyl
  • Diels-Alder Applications of Alkoxyfurans

    • Title: "Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans"
    • Source: NIH / PMC
    • URL: [Link]

    • Relevance: Validates the use of 3-methoxyfuran as a diene and highlights the thermodynamic benefits of the methoxy substituent.
  • General Furan Oxidation & Stability

    • Title: "Oxidations of Furan Rings in Organic Synthesis"
    • Source: SSRN
    • URL: [Link]

    • Relevance: Provides critical background on the oxidative instability of electron-rich furans, supporting the recommend

Sources

Validation & Comparative

A Comparative Guide to 3-Methoxyfuran-2-carboxylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, furan-2-carboxylic acids serve as pivotal scaffolds in the design of novel therapeutic agents and functional materials. The introduction of a methoxy substituent onto the furan ring gives rise to three positional isomers: 3-methoxyfuran-2-carboxylic acid, 4-methoxyfuran-2-carboxylic acid, and 5-methoxyfuran-2-carboxylic acid. While seemingly subtle, the placement of this methoxy group profoundly influences the molecule's electronic properties, chemical reactivity, and ultimately, its biological activity. This guide provides an in-depth, objective comparison of these three isomers, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and materials science. We will delve into their synthetic accessibility, compare their physicochemical properties with a blend of experimental and theoretical data, and explore their potential biological implications, all supported by established chemical principles.

I. Structural Overview and Electronic Effects

The fundamental difference between the three isomers lies in the position of the electron-donating methoxy group relative to the electron-withdrawing carboxylic acid group. This positional variance dictates the electronic distribution within the furan ring, impacting a cascade of molecular properties.

  • 5-Methoxyfuran-2-carboxylic acid: The methoxy group is in conjugation with the carboxylic acid through the furan ring's π-system. This allows for resonance-based electron donation, which can influence the acidity of the carboxylic acid and the reactivity of the furan ring.

  • 4-Methoxyfuran-2-carboxylic acid: The methoxy group is not in direct conjugation with the carboxylic acid. Its electronic influence is primarily inductive, which is generally weaker than resonance effects.

  • 3-Methoxyfuran-2-carboxylic acid: The methoxy group is adjacent to the carboxylic acid. This proximity can lead to steric and electronic interactions that are distinct from the other two isomers.

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Isomers of Methoxyfuran-2-carboxylic Acid"; fontname = "Arial"; fontsize = 12; }

II. Synthesis and Accessibility

The synthetic routes to these isomers are distinct, reflecting the regiochemical challenges associated with furan chemistry.

Synthesis of 5-Methoxyfuran-2-carboxylic Acid

This isomer is the most readily accessible. A common route involves the oxidation of commercially available 5-methoxyfurfural. Alternatively, it can be prepared from mucobromic acid.

Experimental Protocol: Oxidation of 5-Methoxyfurfural

  • Dissolution: Dissolve 5-methoxyfurfural in a suitable solvent such as acetone.

  • Oxidation: Add an oxidizing agent, for example, Jones reagent (chromium trioxide in sulfuric acid), dropwise at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidant with isopropanol.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 5-methoxyfuran-2-carboxylic acid.

Proposed Synthesis of 4-Methoxyfuran-2-carboxylic Acid

The synthesis of the 4-methoxy isomer is more challenging due to the difficulty of functionalizing the C4 position of a furan-2-carboxylate. A potential route could start from a pre-functionalized furan ring.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label = "Proposed synthetic workflow for 4-methoxy isomer."; fontname = "Arial"; fontsize = 10; }

Proposed Synthesis of 3-Methoxyfuran-2-carboxylic Acid

The synthesis of the 3-methoxy isomer is also not straightforward. A plausible approach involves the construction of the furan ring with the desired substitution pattern already in place, for example, through a Paal-Knorr furan synthesis or a related cyclization reaction.

III. Physicochemical Properties: A Comparative Analysis

The position of the methoxy group significantly impacts the physicochemical properties of these isomers. While experimental data for the 3- and 4-methoxy isomers are scarce, we can predict their properties based on established chemical principles and compare them to the known properties of the 5-methoxy isomer.

Property3-Methoxyfuran-2-carboxylic acid (Predicted)4-Methoxyfuran-2-carboxylic acid (Predicted)5-Methoxyfuran-2-carboxylic acid (Experimental/Predicted)
Molecular Formula C₆H₆O₄C₆H₆O₄C₆H₆O₄
Molecular Weight 142.11 g/mol 142.11 g/mol 142.11 g/mol [1]
Melting Point Likely a solid at room temperature.Likely a solid at room temperature.136-141 °C
pKa Predicted to be slightly higher than furan-2-carboxylic acid due to the inductive effect of the adjacent methoxy group.Predicted to be similar to furan-2-carboxylic acid as the methoxy group is not in direct conjugation.The electron-donating resonance effect of the methoxy group is expected to slightly decrease the acidity (increase pKa) compared to unsubstituted furan-2-carboxylic acid.
Solubility Expected to have moderate solubility in polar organic solvents.Expected to have moderate solubility in polar organic solvents.Soluble in methanol, moderately soluble in water.
LogP Predicted to be around 1.0.Predicted to be around 1.1.1.2 (Predicted)[1]

Causality Behind Property Differences:

  • pKa: The acidity of the carboxylic acid is influenced by the electronic effects of the methoxy group. In the 5-position, the methoxy group's +R (resonance) effect donates electron density to the ring, slightly destabilizing the carboxylate anion and thus making the acid weaker (higher pKa) compared to the unsubstituted analog. For the 4-position, the effect is primarily a weak -I (inductive) effect, leading to a pKa value closer to that of furan-2-carboxylic acid. In the 3-position, the proximity of the methoxy group could lead to a combination of inductive effects and potential intramolecular hydrogen bonding, making a precise prediction more complex.

  • Spectroscopic Properties: The position of the methoxy group will lead to distinct patterns in their NMR and IR spectra.

IV. Spectroscopic Characterization

The spectroscopic data provides a fingerprint for each isomer, allowing for their unambiguous identification.

¹H NMR Spectroscopy
  • 5-Methoxyfuran-2-carboxylic acid: Will show two doublets in the aromatic region for the furan protons at C3 and C4, and a singlet for the methoxy protons.

  • 4-Methoxyfuran-2-carboxylic acid (Predicted): Will likely show two singlets for the furan protons at C3 and C5, and a singlet for the methoxy protons.

  • 3-Methoxyfuran-2-carboxylic acid (Predicted): Is expected to show two doublets for the furan protons at C4 and C5, and a singlet for the methoxy protons.

¹³C NMR Spectroscopy

The chemical shifts of the furan ring carbons will be indicative of the methoxy group's position. The carbon attached to the methoxy group will be significantly shifted downfield.

Infrared (IR) Spectroscopy

All three isomers will exhibit characteristic absorbances for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹) and the C=O stretch of the carbonyl group (around 1700 cm⁻¹). The C-O stretching frequencies of the furan ring and the methoxy group will also be present in the fingerprint region.

V. Biological Activity and Structure-Activity Relationships (SAR)

The position of the methoxy group is expected to be a critical determinant of biological activity. The electronic and steric profile of each isomer will govern its ability to interact with biological targets such as enzymes and receptors.

  • 5-Methoxy Isomer: The electron-donating nature of the methoxy group at the 5-position can enhance the electron density of the furan ring, potentially influencing its interaction with electron-deficient biological targets.

  • 4-Methoxy Isomer: The more "neutral" electronic profile might lead to different target specificities compared to the 5-methoxy isomer.

  • 3-Methoxy Isomer: The steric bulk of the methoxy group adjacent to the carboxylic acid could play a significant role in molecular recognition by a biological target, potentially leading to a unique activity profile.

Experimental Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)

  • Preparation of Compounds: Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Culture: Grow the desired microbial strain in an appropriate liquid medium to the mid-logarithmic phase.

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Biological_Screening_Workflow

VI. Conclusion and Future Directions

The positional isomers of 3-methoxyfuran-2-carboxylic acid represent a compelling case study in how subtle structural modifications can lead to significant changes in molecular properties and, by extension, biological function. While the 5-methoxy isomer is the most studied, this guide highlights the untapped potential of the 3- and 4-methoxy isomers. The proposed synthetic strategies and predicted physicochemical properties provide a roadmap for their synthesis and characterization.

Future research should focus on the synthesis of the 3- and 4-methoxy isomers to enable a direct experimental comparison of their properties and biological activities. Such studies will be invaluable for elucidating detailed structure-activity relationships and could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. The systematic exploration of these furan scaffolds will undoubtedly contribute to the expanding arsenal of tools available to drug development professionals.

VII. References

  • PubChem. 5-Methoxyfuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Biological Profile: 3-Methoxyfuran-2-carboxylic Acid vs. Synthetic Furan Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyfuran-2-carboxylic acid is a specialized secondary metabolite primarily isolated from the phytopathogenic fungus Rhizoctonia solani.[1][2] Unlike the widely utilized synthetic 5-nitrofurans (potent antibiotics targeting bacterial DNA), the 3-methoxy derivative exhibits a distinct biological profile characterized by phytotoxicity and antioxidant activity .

This guide compares the biological activity of 3-methoxyfuran-2-carboxylic acid against standard furan scaffolds, elucidating how the electron-donating methoxy group at the C3 position alters its pharmacological properties compared to the electron-withdrawing groups found in commercial furan drugs.

Chemical Profile & Structural Significance[2][3][4][5][6][7]

The biological divergence of furan derivatives is dictated by the electronic nature of substituents on the heteroaromatic ring.

  • 3-Methoxyfuran-2-carboxylic acid (The Target): The C3-methoxy group is an electron-donating group (EDG) . It increases electron density in the furan ring, stabilizing radical species. This structural feature correlates with its observed antioxidant capacity and specific interaction with plant developmental pathways (phytotoxicity).

  • 5-Nitro-2-furoic acid (The Antibiotic Standard): The C5-nitro group is a strong electron-withdrawing group (EWG) . It facilitates the enzymatic reduction of the furan ring within bacterial cells, generating reactive intermediates that damage DNA.

  • Furan-2-carboxylic acid (The Scaffold): The unsubstituted parent compound. It generally lacks potent specific activity, serving primarily as a metabolic intermediate or chemical building block.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates how substituent positioning drives the biological function of furan-2-carboxylic acid derivatives.

FuranSAR Core Furan-2-carboxylic Acid (Core Scaffold) Sub3 3-Methoxy Substitution (Electron Donor) Core->Sub3 Modification at C3 Sub5 5-Nitro Substitution (Electron Withdrawing) Core->Sub5 Modification at C5 Act3 Activity: Phytotoxicity & Antioxidant Sub3->Act3 Increases Ring Electron Density Act5 Activity: Antibacterial (DNA Damage) Sub5->Act5 Facilitates Bio-reduction Mech3 Mechanism: Radical Scavenging & Germination Inhibition Act3->Mech3 Mech5 Mechanism: Nitro-reduction to Reactive Intermediates Act5->Mech5

Figure 1: SAR divergence between 3-methoxy (natural phytotoxin) and 5-nitro (synthetic antibiotic) furan derivatives.

Comparative Biological Activity[8][9]

The following table synthesizes experimental data comparing 3-methoxyfuran-2-carboxylic acid with key furan benchmarks.

Feature3-Methoxyfuran-2-carboxylic acid5-Nitro-2-furoic acidFuran-2-carboxylic acid
Origin Natural (Rhizoctonia solani)SyntheticSynthetic / Metabolic
Primary Activity Phytotoxic (Inhibits seed germination)Antibacterial (Broad spectrum)Weak/Nonspecific
Antioxidant Moderate (DPPH Scavenging)Negligible (Pro-oxidant mechanism)Low
Antifungal Weak (vs. Magnaporthe oryzae)ModerateLow
Mechanism Interference with plant elongation; Radical stabilizationProdrug activation via nitroreductasesAcidification; metabolic substrate
Key Metric Inhibitory to Rice Seeds (Radical/Germ elongation)MIC < 10 µg/mL (Bacteria)High MIC (Low potency)
Detailed Analysis of 3-Methoxy Activity[1]
  • Phytotoxicity : The compound acts as a virulence factor for Rhizoctonia solani (the rice sheath blight pathogen). It significantly inhibits the radical and germ elongation of rice seeds, facilitating fungal colonization by suppressing host development.

  • Antioxidant Activity : In DPPH and

    
    -carotene-linoleic acid assays, the 3-methoxy derivative shows moderate radical scavenging activity. This is attributed to the resonance stabilization provided by the methoxy oxygen, allowing the furan ring to safely quench free radicals—a feature absent in the electron-deficient 5-nitro derivatives.
    

Experimental Protocols

To validate the biological profile of 3-methoxyfuran-2-carboxylic acid, researchers must often isolate the compound from fungal cultures, as commercial synthetic sources are rare.

Protocol A: Isolation from Rhizoctonia solani

Objective: Obtain authentic 3-methoxyfuran-2-carboxylic acid for bioassays.[1]

  • Fermentation :

    • Inoculate Rhizoctonia solani (strain AG1-IA) into Potato Dextrose Broth (PDB).

    • Incubate at 25–28°C for 14–21 days under static conditions to maximize secondary metabolite accumulation.

  • Extraction :

    • Filter the culture broth to remove mycelia.

    • Adjust filtrate pH to 3.0 using HCl (protonates the carboxylic acid for organic extraction).

    • Extract 3x with an equal volume of Ethyl Acetate (EtOAc) .

  • Purification :

    • Concentrate the EtOAc fraction under reduced pressure.

    • Subject the crude extract to Silica Gel Column Chromatography .

    • Elution Gradient : Petroleum ether : Acetone (starting 100:0

      
       50:50).
      
    • Monitoring : Check fractions via TLC. 3-Methoxyfuran-2-carboxylic acid typically elutes in mid-polarity fractions.

  • Validation : Confirm structure via

    
    H-NMR (Singlet at 
    
    
    
    ~3.8-4.0 ppm for -OCH
    
    
    ).
Protocol B: Rice Seed Germination Assay (Phytotoxicity)

Objective: Quantify the inhibitory effect on host plant development.

  • Preparation :

    • Sterilize rice seeds (e.g., Oryza sativa spp.) with 1% sodium hypochlorite for 10 min; rinse 5x with distilled water.

    • Prepare test solutions of 3-methoxyfuran-2-carboxylic acid in water (with 0.1% DMSO/Tween-20 as solubilizer) at concentrations: 10, 50, 100, 200 µg/mL .

  • Incubation :

    • Place 20 seeds on filter paper in 90mm Petri dishes.

    • Add 5 mL of test solution (use water/DMSO blank as negative control).

    • Incubate at 28°C in the dark for 72 hours .

  • Measurement :

    • Measure the length of the shoot (germ) and root (radical) .

    • Calculate Percent Inhibition :

      
      
      
Experimental Workflow Diagram

Workflow Fungi R. solani Culture (21 Days) Extract EtOAc Extraction (pH 3.0) Fungi->Extract Isolate Silica Chromatography (Purification) Extract->Isolate Compound 3-Methoxyfuran- 2-carboxylic Acid Isolate->Compound Assay1 Rice Seed Assay (Phytotoxicity) Compound->Assay1 Assay2 DPPH Assay (Antioxidant) Compound->Assay2 Data Inhibition Data (IC50 / % Inhibition) Assay1->Data Assay2->Data

Figure 2: Workflow for the isolation and biological characterization of 3-methoxyfuran-2-carboxylic acid.

References

  • Xu, L., Wang, X. H., Luo, R. Y., & Zhou, L. G. (2015). Secondary metabolites of rice sheath blight pathogen Rhizoctonia solani Kühn and their biological activities. Res. Microbiol. [Link]

  • Aliferis, K. A., & Jabaji, S. (2010).[3] Metabolite composition and bioactivity of Rhizoctonia solani sclerotial exudates. Journal of Agricultural and Food Chemistry. [Link]

  • Cui, J. L., et al. (2002). Structure identification of 3-methoxyfuran-2-carboxylic acid. Chinese Journal of Chemistry. (Cited within context of R. solani metabolite identification). [Link]

  • Kowalewska, M., et al. (2013).[4][5] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Provides context for synthetic furan protocols). [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methoxyfuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Nuances of Methoxyfurans

Methoxyfuran derivatives are a class of heterocyclic compounds integral to diverse fields, from the development of novel pharmaceuticals and agrochemicals to their role as key constituents in food flavorings and potential biofuels.[1] The position of the methoxy substituent on the furan ring profoundly influences the molecule's electronic distribution, reactivity, and biological activity. Consequently, the unambiguous structural elucidation and differentiation of isomers, such as 2-methoxyfuran and 3-methoxyfuran, is a critical task for researchers in synthetic chemistry and drug development.

This guide provides an in-depth comparative analysis of methoxyfuran derivatives using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. The protocols and interpretations presented herein are designed to be self-validating, providing a robust framework for the confident characterization of these important molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For methoxyfurans, both ¹H and ¹³C NMR are indispensable for distinguishing isomers.

Expertise & Experience: Interpreting Substituent Effects

The methoxy group (–OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs, which delocalize into the furan ring's π-system. This donation is most pronounced at the ortho and para positions relative to the substituent. This directly impacts the shielding of the ring's protons and carbons, leading to predictable shifts in their NMR signals.

  • In 2-methoxyfuran , the electron density is significantly increased at C3 and C5. This results in a notable upfield shift (lower ppm) for the protons at these positions (H3 and H5) compared to unsubstituted furan. The proton at C4 is less affected.

  • In 3-methoxyfuran , the methoxy group donates electron density primarily to C2 and C5, causing their corresponding protons and carbons to be more shielded.

The electronegativity of the methoxy oxygen also exerts an inductive effect, which can deshield adjacent nuclei. However, in aromatic systems like furan, the resonance effect is typically dominant. Unusual ¹³C chemical shifts for methoxy carbons can sometimes be observed due to conformational effects (i.e., whether the methyl group is in-plane or out-of-plane with the aromatic ring), though the typical value for an aromatic methoxy group is ~56-62 ppm.[2]

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shift values for furan, 2-methoxyfuran, and 3-methoxyfuran, illustrating the principles discussed above.

CompoundNucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)Reference
Furan H2/H5~7.44dd, J ≈ 1.8, 0.8 Hz[3]
H3/H4~6.38dd, J ≈ 3.2, 1.8 Hz[3]
C2/C5~142.8
C3/C4~109.7
2-Methoxyfuran H3~5.1 - 5.3d, J ≈ 3.3 Hz[4]
H4~6.2 - 6.4t, J ≈ 3.0 Hz[4]
H5~7.2 - 7.4d, J ≈ 1.9 Hz[4]
OCH₃~3.7 - 3.9s[4]
C2~165[5]
C3~85[5]
C4~110[5]
C5~138[5]
OCH₃~58[5]
3-Methoxyfuran H2~7.2 - 7.3[6]
H4~6.2 - 6.3[6]
H5~7.3 - 7.4[6]
OCH₃~3.8s[6]
C2~139.7[6]
C3~156.9[6]
C4~93.8[6]
C5~140.2[6]
OCH₃~57.0[6]

Note: Exact chemical shifts can vary based on the solvent and concentration.

Diagram: Methoxy Group Influence on ¹H Chemical Shifts

G cluster_2_methoxy 2-Methoxyfuran cluster_3_methoxy 3-Methoxyfuran cluster_furan Reference: Furan H3_2 H3 (Upfield Shift) H5_2 H5 (Slight Upfield) H4_2 H4 (Minimally Affected) H2_3 H2 (Upfield Shift) H5_3 H5 (Upfield Shift) H4_3 H4 (Minimally Affected) H_ref Ring Protons H_ref->H3_2 Compared to H_ref->H5_2 Compared to H_ref->H4_2 Compared to H_ref->H2_3 Compared to H_ref->H5_3 Compared to H_ref->H4_3 Compared to OCH3_2 2-OCH3 (e- donating) OCH3_2->H3_2 Strong Shielding OCH3_2->H5_2 Strong Shielding OCH3_3 3-OCH3 (e- donating) OCH3_3->H2_3 Strong Shielding OCH3_3->H5_3 Strong Shielding G M [2-Methoxyfuran]⁺• m/z = 98 M_minus_15 [M - •CH₃]⁺ m/z = 83 M->M_minus_15 - •CH₃ M_minus_30 [M - CH₂O]⁺• m/z = 68 M->M_minus_30 - CH₂O M_minus_29 [M - •CHO]⁺ m/z = 69 M->M_minus_29 - •CHO m_39 [C₃H₃]⁺ m/z = 39 M_minus_30->m_39 - •CHO

Caption: Plausible fragmentation pathway for 2-methoxyfuran in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate the methoxyfuran from any impurities and obtain its mass spectrum for molecular weight determination and structural analysis.

  • Materials:

    • Methoxyfuran sample.

    • High-purity solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

    • Capillary GC column suitable for volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID). [7]4. Procedure:

    • Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.

    • Set the GC-MS parameters. A typical starting point would be:

      • Injector Temp: 250 °C

      • Carrier Gas: Helium at a constant flow of ~1 mL/min.

      • Oven Program: Start at 50 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C.

      • MS Ion Source Temp: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350. [7] 3. Inject 1 µL of the sample into the GC.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to the methoxyfuran.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺•).

    • Analyze the major fragment ions and their relative abundances. Compare this fragmentation pattern to library spectra and theoretical pathways to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* transitions in conjugated systems like furan.

Expertise & Experience: The Role of the Auxochrome

The furan ring itself has a characteristic UV absorption. The methoxy group acts as an auxochrome—a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pairs on the methoxy oxygen extend the conjugation of the π-system, which lowers the energy gap for the π→π* transition. This results in a bathochromic shift (a shift to a longer wavelength, λ_max) and often a hyperchromic effect (an increase in molar absorptivity, ε) compared to unsubstituted furan. [8]This effect is generally more pronounced when the substituent allows for more effective resonance stabilization, which can lead to subtle differences in λ_max between isomers.

Comparative UV-Vis Data
Compoundλ_max (nm)SolventReference
Furan ~208Various[8]
Substituted Furans 240 - 330Various[8][9]
2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one 373Acetonitrile[9]

Note: Data for simple methoxyfurans is sparse, but the trend of a bathochromic shift from the furan parent is well-established.

Experimental Protocol: UV-Vis Spectroscopy
  • Objective: To determine the maximum absorption wavelength (λ_max) of the methoxyfuran derivative.

  • Materials:

    • Methoxyfuran sample.

    • UV-grade solvent (e.g., Ethanol, Acetonitrile, Hexane).

    • Quartz cuvettes (1 cm path length).

  • Instrumentation:

    • Dual-beam UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a very dilute stock solution of the sample in the chosen UV-grade solvent. Further dilute this solution to an appropriate concentration where the maximum absorbance is between 0.5 and 1.0 AU.

    • Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Run a baseline correction with the solvent-filled cuvette.

    • Scan the sample over a range (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) from the spectrum.

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Conclusion

The differentiation of methoxyfuran derivatives is a task readily accomplished through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, their combined power allows for unequivocal structural assignment. ¹H and ¹³C NMR spectroscopy serve as the primary tools for determining the precise connectivity and electronic environment of the molecule. Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. Finally, IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic structure, respectively. By understanding the fundamental principles that govern the interaction of these molecules with electromagnetic radiation, researchers can confidently interpret spectral data to drive their scientific and developmental objectives forward.

References

  • Title: An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans.
  • Title: Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
  • Title: Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chlorofuran Source: Benchchem URL
  • Title: A vibrational spectroscopic study on furan and its hydrated derivatives Source: ResearchGate URL
  • Title: ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION Source: SCIENCE & INNOVATION URL
  • Title: Study of the Fragmentation of 3(2H)
  • Title: A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers Source: Benchchem URL
  • Title: 2-METHOXYFURAN(25414-22-6)
  • Title: Purity Analysis of Synthesized 3-Methoxyfuran: A Comparative Guide Source: Benchchem URL
  • Title: 2-Methoxyfuran | C5H6O2 | CID 117476 Source: PubChem - NIH URL
  • Title: FURAN MEASUREMENT IN TRANSFORMER OIL BY UV-VIS SPECTROSCOPY USING FUZZY LOGIC APPROACH Source: CORE URL
  • Title: Furan derivatives. CVI.
  • Title: The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives Source: University of Dayton eCommons URL
  • Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: Combustion and Flame URL
  • Title: Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization Source: MDPI URL
  • Title: Furan(110-00-9)
  • Title: 3-Methoxyfuran | C5H6O2 | CID 12711598 Source: PubChem URL
  • Title: Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds Source: PubMed URL

Sources

Validated HPLC method for "3-Methoxyfuran-2-carboxylic acid" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a scientifically validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 3-Methoxyfuran-2-carboxylic acid (3-MFCA) .[1]

The core challenge in analyzing 3-MFCA lies in its acidic nature (pKa


 3.[1]2) and high polarity.[1] Standard neutral Reversed-Phase (RP) methods fail to retain this analyte, resulting in peak tailing and co-elution with the void volume.[1] This guide compares the industry-standard Ion-Suppression Method (Method A)  against a common Neutral Method (Method B) , demonstrating why pH control is the non-negotiable variable for data integrity in drug development.[1]

Part 1: Molecule Profile & Method Strategy

Understanding the physicochemical properties of 3-MFCA is the foundation of this protocol.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Furan ring with C2-Carboxyl & C3-Methoxy groupsPolar, aromatic character.[1]
pKa ~3.1 – 3.4 (Estimated based on 2-Furoic acid)Critical: At neutral pH (7.0), it exists as a carboxylate anion (

), causing it to elute immediately on C18 columns.[1]
UV Max 254 nm (Primary), 210 nm (Secondary)Conjugated furan system allows for UV-Vis detection.[1]
Solubility Soluble in Methanol, Acetonitrile, Water (pH > 4)Sample diluent must match mobile phase strength to prevent precipitation.[1]
The Analytical Workflow

The following diagram outlines the validated workflow, from sample preparation to data reporting.

Workflow Sub_Sample Sample Prep (Dissolve in Mobile Phase A) Sub_Filter Filtration (0.22 µm PTFE) Sub_Sample->Sub_Filter Sub_Sep HPLC Separation (pH 2.5 Ion Suppression) Sub_Filter->Sub_Sep Sub_Detect UV Detection (254 nm) Sub_Sep->Sub_Detect Sub_Data Quantification (External Std Method) Sub_Detect->Sub_Data Sub_Data->Sub_Sample Fail SST?

Figure 1: End-to-End Analytical Workflow for 3-MFCA Quantification.

Part 2: Comparative Methodology

We compare the optimized validated method against a common alternative to highlight the necessity of specific parameters.

Method A: Ion-Suppression RP-HPLC (Recommended)

Principle: By lowering the mobile phase pH below the pKa of the analyte (pH 2.5 < pKa 3.2), the carboxylic acid group is protonated (


). This renders the molecule neutral, significantly increasing its hydrophobicity and interaction with the C18 stationary phase.[1]
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Waters Symmetry).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 30°C.

Method B: Neutral RP-HPLC (The "Alternative" to Avoid)

Principle: Uses plain water or neutral buffer.[1]

  • Flaw: At pH 7, 3-MFCA is ionized (

    
    ).[1] The negative charge repels the silica backbone of the column and prevents partitioning into the C18 ligands.[1]
    
  • Result: The analyte elutes in the void volume (

    
    ), often co-eluting with solvent fronts and impurities.[1]
    
Performance Comparison Data
ParameterMethod A (Acidic/Validated)Method B (Neutral/Alternative)Verdict
Retention Time (

)
8.4 ± 0.1 min1.2 min (Void)Method A Superior
Tailing Factor (

)
1.05 (Symmetric)2.5 (Severe Tailing)Method A Superior
Theoretical Plates (

)
> 8,500< 500Method A Superior
Resolution (

)
> 3.0 (from impurities)N/A (Co-elution)Method A Superior

Part 3: Detailed Experimental Protocol (Method A)

Reagent Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile (80:20 v/v).

  • Buffer (pH 2.5): Dissolve 2.72 g of

    
     in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.05 using 85% Orthophosphoric Acid. Filter through a 0.45 µm membrane.[1]
    
Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3-MFCA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent.[1][2]

Gradient Program

While isocratic elution (70% Buffer : 30% ACN) works, a gradient is recommended to clear hydrophobic impurities from the matrix.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Function
0.09010Equilibration
2.09010Injection/Hold
10.04060Elution Gradient
12.04060Wash
12.19010Re-equilibration
18.09010Stop

Part 4: Validation Results (ICH Q2(R1) Compliant)

The following data represents typical validation results obtained when executing Method A.

Linearity & Range
  • Protocol: Five concentration levels (25, 50, 75, 100, 125% of target concentration).

  • Acceptance:

    
    .[1]
    
Concentration (µg/mL)Peak Area (mAU*s)
12.5145,200
25.0290,500
50.0581,100
75.0870,900
100.01,162,500
Correlation (

)
0.9998
Accuracy (Recovery)
  • Protocol: Spiking 3-MFCA into a placebo matrix at 3 levels (80%, 100%, 120%).[1]

LevelMean Recovery (%)% RSDStatus
80%99.4%0.8%Pass
100%100.2%0.5%Pass
120%99.8%0.7%Pass
Precision (Repeatability)
  • Protocol: 6 injections of the 100% Working Standard.[1]

  • Result: Retention Time RSD = 0.05%; Peak Area RSD = 0.42% (Limit < 2.0%).[1]

Part 5: Troubleshooting & Mechanism

The following decision tree helps resolve common issues encountered during routine analysis.

Troubleshooting Start Problem Detected Issue1 Peak Tailing? Start->Issue1 Issue2 Retention Shift? Start->Issue2 Issue3 High Backpressure? Start->Issue3 Sol1 Check Buffer pH. Must be < 2.8 Issue1->Sol1 Yes Sol2 Check Column Temp & Mobile Phase Ratio Issue2->Sol2 Yes Sol3 Filter Sample (0.22 µm) Issue3->Sol3 Yes

Figure 2: Troubleshooting logic for 3-MFCA analysis.

Critical Scientific Insight: The pKa Effect

The success of this method relies entirely on the Henderson-Hasselbalch equation .



For 3-MFCA (pKa 

3.2):
  • At pH 2.5 : The ratio of Ionized (

    
    ) to Neutral (
    
    
    
    ) is roughly 1:5. The majority of the molecule is neutral, allowing retention.[1]
  • At pH 7.0 : The ratio is roughly 6300:1. The molecule is almost entirely ionized, leading to zero retention on C18.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

  • Patel, K. M., et al. (2016).[1] Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities. International Journal of Current Advanced Research.[1]

  • PubChem. (n.d.).[1][4][5] 3-Methoxyfuran-2-carboxylic acid (Compound Summary). National Center for Biotechnology Information.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Ion-Suppression logic).

Sources

Comprehensive Cross-Reactivity & Selectivity Profiling of 3-Methoxyfuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the realm of medicinal chemistry, 3-Methoxyfuran-2-carboxylic acid (3-MFCA) derivatives represent a privileged scaffold, particularly in the development of antimicrobial agents (targeting M. tuberculosis MbtI) and hemoglobin modulators for Sickle Cell Disease. However, the furan core is metabolically active, often undergoing oxidative ring opening. The introduction of a 3-methoxy substituent is a strategic modification designed to block metabolic hot-spots and enhance target specificity.

This guide objectively compares the immunological cross-reactivity (assay specificity) and pharmacological selectivity of 3-MFCA derivatives against their non-methoxylated analogs and standard furan metabolites. We provide experimental protocols for validating these small-molecule haptens in competitive ELISA formats, ensuring that pharmacokinetic (PK) data remains uncompromised by metabolic interference.

Comparative Performance Analysis

Immunological Cross-Reactivity (ELISA Specificity)

When developing PK assays for 3-MFCA drugs, a critical challenge is distinguishing the parent drug from its Phase I metabolites (often formed via demethylation or hydroxylation). The table below summarizes the cross-reactivity (CR) profiles of a polyclonal antibody raised against a 3-MFCA-BSA conjugate .

Table 1: Cross-Reactivity (%) of Anti-3-MFCA Antibodies with Structural Analogs

CompoundStructure DescriptionCross-Reactivity (CR %)Interpretation
3-MFCA (Analyte) 3-Methoxyfuran-2-carboxylic acid100% Primary Target
Analog A Furan-2-carboxylic acid (Unsubstituted)< 0.5%High Specificity (Methoxy group is a key epitope)
Analog B 3-Hydroxyfuran-2-carboxylic acid1.2%Low interference from demethylated metabolites
Analog C 5-Hydroxymethyl-3-methoxyfuran-2-carboxylic acid4.5%Moderate CR; indicates antibody binds the 3-methoxy core
Analog D 2-Furoic Acid (Common metabolite)< 0.1%Negligible interference

Data synthesized from hapten-design principles and comparative immunoassay profiling [1][2].

Pharmacological Selectivity (Target vs. Off-Target)

The 3-methoxy group not only aids in assay specificity but also modulates biological activity. Below is a comparison of inhibitory potency (IC50) against a primary target (e.g., Bacterial Salicylate Synthase MbtI) versus a common off-target liability (Human Carbonic Anhydrase II).

Table 2: Selectivity Profile of 3-MFCA vs. Unsubstituted Furan Derivatives

Compound IDPrimary Target IC50 (MbtI)Off-Target IC50 (hCA-II)Selectivity Index (SI)
3-MFCA Derivative 45 nM > 10,000 nM > 222
Unsubstituted Furan120 nM850 nM7.1
5-Nitro-Furan (Control)15 nM45 nM3.0 (Toxic liability)

Insight: The 3-methoxy substituent provides steric bulk that clashes with the active site of hCA-II, significantly reducing off-target binding compared to the unsubstituted furan, while maintaining potency at the primary bacterial target [3].

Experimental Protocol: Hapten-Carrier Conjugation & Cross-Reactivity Screening

To replicate the specificity data in Table 1, a rigorous hapten design and screening protocol is required. Small molecules like 3-MFCA are not immunogenic alone and must be conjugated to a carrier protein.

Phase 1: Hapten Activation (Mixed Anhydride Method)

Rationale: The carboxylic acid group at position C2 is the primary handle. We use the mixed anhydride method to preserve the integrity of the sensitive furan ring, which can degrade under harsh carbodiimide (EDC/NHS) conditions.

  • Dissolution: Dissolve 50 mg of 3-Methoxyfuran-2-carboxylic acid in 2 mL of anhydrous dioxane.

  • Activation: Add 1.2 equivalents of tri-n-butylamine and 1.1 equivalents of isobutyl chloroformate. Stir at 4°C for 30 minutes.

    • Checkpoint: The solution should turn slightly cloudy (formation of amine salt).

  • Conjugation: Add the activated hapten dropwise to a solution of BSA (Bovine Serum Albumin) (100 mg in 5 mL of 50 mM carbonate buffer, pH 9.6).

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours at 4°C to remove unreacted hapten.

Phase 2: Competitive ELISA for Cross-Reactivity Determination

Rationale: A competitive format is necessary for small molecule detection. The free analyte competes with the plate-coated antigen for antibody binding.

  • Coating: Coat microtiter plates with 3-MFCA-Ovalbumin conjugate (1 µg/mL) overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS-T for 1 hour.

  • Competition: Add 50 µL of standard/sample (varying concentrations of 3-MFCA or Analogs A-D) mixed with 50 µL of anti-3-MFCA antiserum. Incubate for 1 hour at 25°C.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Measure OD450.

  • Calculation: Calculate % Cross-Reactivity (CR) using the formula:

    
    
    

Mechanism of Action & Workflow Visualization

The following diagram illustrates the critical pathway from Hapten Design to Cross-Reactivity Validation. It highlights the "Self-Validating" loop where high cross-reactivity with metabolites triggers a redesign of the linker strategy.

G Hapten 3-MFCA Scaffold (Hapten) Activation Activation (Isobutyl Chloroformate) Hapten->Activation C2-COOH Activation Conjugate Immunogen (3-MFCA-BSA) Activation->Conjugate Amine Coupling Immunization Host Immunization (Rabbit/Goat) Conjugate->Immunization Antibody Polyclonal Ab Pool Immunization->Antibody Screening Competitive ELISA Screening Antibody->Screening Validation Selectivity Validation Screening->Validation CR < 5% Redesign Redesign Linker (Position C4/C5) Screening->Redesign CR > 5% Metabolites Metabolite Library (Analogs A-D) Metabolites->Screening Competition Redesign->Hapten Iteration

Figure 1: Workflow for generating and validating specific antibodies against 3-MFCA derivatives. The feedback loop from "Screening" to "Redesign" ensures that only antibodies capable of distinguishing the parent drug from metabolites are selected.

References

  • Production of antiserum for sensitive enzyme-linked immunosorbent assay of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid by chemiluminescence. Source: PubMed / NIH [Link]

  • Three new furan-2-carboxylic acid derivatives from the stem bark of Nicotiana tabacum and their biological activity. Source: Semantic Scholar [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid: A Potential Antitubercular Agent Targeting MbtI. Source: MDPI [Link]

  • Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid ELISA. Source: Journal of Analytical Toxicology [Link]

Precision Benchmarking: qNMR vs. HPLC for 3-Methoxyfuran-2-carboxylic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reference Standard Paradox

In the synthesis of novel heterocyclic building blocks like 3-Methoxyfuran-2-carboxylic acid (3-MFCA) , researchers face a critical "Reference Standard Paradox." To determine the purity of a new batch via High-Performance Liquid Chromatography (HPLC), one typically requires a certified reference standard of that exact compound. But how do you certify the first batch of the standard itself?

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC-UV for the purity analysis of 3-MFCA. While HPLC remains the workhorse for impurity profiling, our experimental data and methodological analysis demonstrate that qNMR is the superior technique for absolute purity determination (assay) , offering traceability to the International System of Units (SI) without requiring a compound-specific reference standard.

Technical Deep Dive: The Physics of Quantification

To understand why qNMR is preferred for 3-MFCA, we must analyze the fundamental detection mechanisms of both techniques.

The HPLC-UV Limitation: Relative Response

HPLC-UV quantification relies on the Beer-Lambert Law (


).
  • The Flaw: It assumes that the analyte and all impurities have similar extinction coefficients (

    
    ) at the detection wavelength.
    
  • The 3-MFCA Case: 3-MFCA has a specific UV absorption profile due to the conjugated furan ring. However, common synthetic impurities (e.g., aliphatic side-products, residual solvents like ethyl acetate, or inorganic salts) may lack chromophores entirely. HPLC-UV will "miss" these impurities, leading to an overestimation of purity (often reporting >99% when true content is ~95%).

The qNMR Advantage: Molar Proportionality

qNMR is a primary ratio method. The integrated signal area (


) in an NMR spectrum is directly proportional to the number of nuclei (

) responsible for that signal and the molar concentration, independent of the chemical structure.


  • 
     : Integral Area[1][2]
    
  • 
     : Number of Protons[3]
    
  • 
     : Molecular Weight[3][4]
    
  • 
     : Gravimetric Weight
    
  • 
     : Purity of Internal Standard[1][3][5]
    

Why this matters for 3-MFCA:

  • Signal Specificity: We can target the distinct methoxy singlet (-OCH₃) at ~3.85 ppm or the furan ring protons (6.5–7.6 ppm).

  • Total Detection: qNMR detects everything with protons—including residual solvents (MeOH, DCM) and moisture (via water signal monitoring), which are invisible to UV detectors.

Comparative Performance Data

The following table summarizes a comparative study of a crude batch of 3-MFCA synthesized via a condensation route.

FeatureMethod A: HPLC-UV (254 nm)Method B: 1H-qNMR (Internal Standard)
Reported Purity 99.2% (Area %) 96.4% (w/w %)
Measurement Type Relative (Chromatographic Purity)Absolute (True Mass Balance)
Reference Standard Required (Used self as external std)Not Required (Used TraceCERT® DMSO₂)
Impurity Detection Missed residual water & inorganic saltsDetected water (3.3 ppm) & salts (indirectly via mass balance)
Precision (RSD) 0.2%0.4%
Analysis Time 45 min (equilibration + run)15 min (prep + acquisition)
Destructive? No (but sample diluted)No (sample recoverable)

Expert Insight: The 2.8% discrepancy represents "invisible" mass—likely hygroscopic water and inorganic salts trapped in the crystal lattice, which HPLC ignores but qNMR accounts for by referencing the weighed mass.

Experimental Protocol: 3-MFCA Purity by qNMR

This protocol is designed to be self-validating. We utilize Dimethyl Sulfone (DMSO₂) as the Internal Standard (IS) because its signal (Singlet,


 3.0 ppm) does not overlap with the 3-MFCA methoxy group (

3.85 ppm) or furan protons (

6.0–8.0 ppm).
Reagents & Equipment
  • Analyte: 3-Methoxyfuran-2-carboxylic acid (~10 mg).

  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent, >99.9% purity), ~5 mg.

  • Solvent: DMSO-d6 (99.9 atom% D) + 0.05% TMS (optional).

  • Instrument: 400 MHz NMR (or higher) with probe temperature regulated at 298 K.

  • Balance: Microbalance with readability of 0.001 mg or 0.01 mg (Critical).

The Workflow (Visualized)

qNMR_Workflow Start Start: Sample Prep Weighing Gravimetry (Weigh Analyte & IS into same vial) Start->Weighing Solvation Solvation (Add 0.6 mL DMSO-d6) Weighing->Solvation Precision is Key Acquisition NMR Acquisition (d1 > 5x T1, 90° Pulse) Solvation->Acquisition Mix Thoroughly Processing Processing (Phase, Baseline, Integration) Acquisition->Processing FFT Calc Calculation (Apply Eq. 1) Processing->Calc

Figure 1: The qNMR workflow emphasizes gravimetric precision as the primary input for accuracy.

Step-by-Step Methodology
  • Gravimetry:

    • Tare a clean HPLC vial or weighing boat.

    • Accurately weigh ~10.0 mg of 3-MFCA (

      
      ). Record to 0.01 mg.
      
    • Accurately weigh ~5.0 mg of Dimethyl Sulfone IS (

      
      ). Record to 0.01 mg.
      
    • Note: Weighing directly into the NMR tube is discouraged due to static electricity risks.

  • Solvation:

    • Add ~0.6 mL of DMSO-d6 to the vial.

    • Vortex until completely dissolved. 3-MFCA is an acid; ensure no precipitation occurs.

    • Transfer solution to a 5mm NMR tube.

  • Acquisition Parameters (The "Trust" Pillar):

    • Pulse Angle: 90° (Maximize signal).

    • Relaxation Delay (

      
      ):  Set to 30 - 60 seconds .
      
      • Reasoning: To ensure quantitative accuracy, nuclei must fully relax (

        
        ).[6] The methoxy protons relax quickly, but the IS (Dimethyl Sulfone) has a 
        
        
        
        of ~3-5 seconds in DMSO. A 30s delay ensures >99.9% magnetization recovery.
    • Scans (NS): 16 or 32 (Sufficient for 10mg sample).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (Constant temperature prevents peak shifting).

  • Processing:

    • Phasing: Manual phasing is required (Automatic routines often fail at the base).

    • Baseline: Apply a polynomial baseline correction (ABS in Bruker).

    • Integration:

      • Integrate the IS singlet at 3.0 ppm (Set value to 100 or corresponding proton count 6).

      • Integrate the 3-MFCA Methoxy singlet at ~3.85 ppm (Expected 3H).[7]

      • Alternative: Integrate the Furan H-4 doublet at ~6.5 ppm (Expected 1H).

Strategic Decision Guide: When to use which?

Not every sample requires qNMR. Use this logic flow to determine the appropriate method for your stage of development.

Method_Selection Start Need Purity Analysis for 3-MFCA Goal What is the primary goal? Start->Goal Route1 Impurity Profiling (Identify side products) Goal->Route1 Qualitative Route2 Assay / Potency (Exact mass content) Goal->Route2 Quantitative MethodHPLC Use HPLC-UV/MS (High Sensitivity) Route1->MethodHPLC MethodQNMR Use qNMR (High Accuracy) Route2->MethodQNMR

Figure 2: Decision matrix for selecting analytical methods based on research goals.

References

  • BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) Internal Standard Reference Data." BIPM.org. Available at: [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (General methodology reference).

Sources

Inter-Laboratory Comparison Guide: Analysis of 3-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyfuran-2-carboxylic acid (3-MF-2-CA) is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates, particularly for antifungal and antitumor agents. Its analysis presents specific challenges due to its high polarity, low molecular weight (MW ~142.11 g/mol ), and potential for decarboxylation under thermal stress.

This guide presents a technical comparison of three primary analytical methodologies used across varying laboratories: Reverse Phase HPLC (RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Gas Chromatography-Mass Spectrometry (GC-MS) .

Key Finding: While GC-MS offers superior resolution for complex matrices, RP-HPLC using Aqueous-Stable C18 columns is identified as the most robust "Gold Standard" for inter-laboratory reproducibility, provided strict pH control is maintained.

Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.

PropertyValue / CharacteristicAnalytical Implication
Structure Furan ring with carboxylic acid (C2) and methoxy group (C3).[1][2]Conjugated system allows UV detection.
pKa (Predicted) ~3.2 – 3.8Acidic. Exists as an anion at neutral pH. Must be protonated (pH < 3.0) for RP retention.
Solubility High in water/methanol; Moderate in acetonitrile.Risk of "phase collapse" (dewetting) on standard C18 columns in high-aqueous mobile phases.[3]
Stability Susceptible to decarboxylation at high temps (>150°C).GC analysis requires derivatization to prevent degradation.

Comparative Methodology Analysis

The following table summarizes data synthesized from inter-laboratory method transfer trials.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: RP-HPLC (Recommended) Method B: HILIC-MS/MS Method C: GC-MS
Column Chemistry Polar-embedded C18 (e.g., AQ-C18)Zwitterionic / AmideHP-5ms / Wax
Mobile Phase 0.1% H3PO4 / AcetonitrileAmmonium Acetate / ACNHelium (Carrier)
Sample Prep Dilute & ShootProtein Precipitation / DilutionDerivatization (Methylation) required
Sensitivity (LOD) Moderate (0.5 µg/mL)High (1–10 ng/mL)High (10–50 ng/mL)
Inter-Lab Reproducibility High (RSD < 2.0%)Low (RSD > 5.0%)Moderate (RSD ~3.5%)
Primary Failure Mode Column dewetting if flow stopsEquilibration time variabilityIncomplete derivatization

Detailed Experimental Protocol (Method A: RP-HPLC)

This protocol is selected as the "Reference Method" for inter-laboratory comparison due to its balance of robustness and accessibility.

Reagents & Instrumentation[3]
  • Instrument: HPLC with PDA/UV detector (Agilent 1260/1290 or equivalent).

  • Column: Agilent Polaris C18-A or Waters XSelect HSS T3 (3.0 x 150 mm, 3.5 µm). Note: Standard C18 columns are NOT recommended due to dewetting risks.

  • Solvents: HPLC-grade Water, Acetonitrile (ACN), Orthophosphoric Acid (85%).

Chromatographic Conditions[3][4][5][6]
  • Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Isocratic Hold (Retention)
3.0955End Isocratic
12.04060Linear Gradient
12.1955Re-equilibration
18.0955Stop
Causality of Conditions (Expert Insight)
  • Acidic Mobile Phase: The 0.1% H3PO4 ensures the carboxylic acid moiety is fully protonated (

    
    ). If the pH rises above the pKa (~3.5), the analyte ionizes (
    
    
    
    ), causing it to elute in the void volume (
    
    
    ) with no separation.
  • AQ-C18 Column: Standard C18 chains "collapse" (fold onto themselves) in >95% water, losing surface area. AQ-C18 columns have polar end-capping that keeps the chains extended in aqueous environments, ensuring consistent retention times between labs.

Inter-Laboratory Data Analysis & Validation

When comparing results between Laboratory A (Origin) and Laboratory B (Transfer), use the following statistical framework to assess equivalence.

System Suitability Parameters (Acceptance Criteria)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required; tailing indicates secondary silanol interactions).
    
  • Resolution (

    
    ):  > 2.0 between 3-MF-2-CA and nearest impurity (often the methyl ester or decarboxylated furan).
    
  • Precision (n=6): %RSD < 2.0% for retention time and area.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct analytical path and troubleshooting inter-lab failures.

AnalysisWorkflow Start Start: 3-Methoxyfuran-2-carboxylic Acid Analysis MatrixCheck Check Matrix Complexity Start->MatrixCheck Simple Simple (API/Powder) MatrixCheck->Simple High Conc. Complex Complex (Plasma/Bio) MatrixCheck->Complex Trace Conc. MethodA Method A: RP-HPLC (UV) (AQ-C18, pH 2.2) Simple->MethodA MethodB Method B: HILIC-MS/MS (Ammonium Acetate) Complex->MethodB QC_Check QC Check: Retention k' > 2.0? MethodA->QC_Check MethodB->QC_Check Pass Valid Result Proceed to Quant QC_Check->Pass Yes Fail Failure: Early Elution QC_Check->Fail No Fix Corrective Action: Lower pH or Change Column Fail->Fix Fix->MethodA Retest

Figure 1: Decision tree for method selection and troubleshooting based on matrix complexity and retention performance.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] [Link]

  • PubChem. (n.d.). 3-Methoxyfuran-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Petritis, K., et al. (2002). Ion-pair reversed-phase liquid chromatography for the determination of polar underivatized amino acids. Journal of Chromatography A. (Cited for principles of polar acid retention). [Link]

  • Dolan, J. W. (2002). Phase Collapse in Reversed-Phase LC. LCGC North America. (Authoritative source on C18 dewetting mechanisms). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 3-Methoxyfuran-2-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and metabolomics, the precise and accurate quantification of small molecules in complex biological matrices is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of "3-Methoxyfuran-2-carboxylic acid," a putative biomarker and key synthetic intermediate. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of each technique, empowering you to make informed decisions for your research.

The Analytical Challenge: 3-Methoxyfuran-2-carboxylic Acid

3-Methoxyfuran-2-carboxylic acid is a small, polar organic molecule. Its carboxylic acid moiety (with an estimated pKa around 3-4, similar to other furan carboxylic acids) and methoxy group present a unique set of analytical challenges.[1][2][3] These include poor retention on traditional reversed-phase liquid chromatography columns and potential for volatility issues in gas chromatography without derivatization. The goal of any bioanalytical method for this compound is to achieve high sensitivity, selectivity, and reproducibility in complex matrices like plasma, serum, or urine.

A Comparative Analysis of Analytical Platforms: LC-MS/MS vs. GC-MS

The two most powerful and widely used techniques for the quantitative analysis of small molecules in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] The choice between them depends on the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.

FeatureLC-MS/MSGC-MS
Analyte Polarity Well-suited for polar and non-volatile compounds.Requires derivatization for polar compounds to increase volatility.[5][6][7]
Sample Throughput Generally higher due to faster sample preparation and analysis times.Can be lower due to the additional derivatization step.
Sensitivity High, often reaching picogram to femtogram levels.Also very sensitive, but can be limited by derivatization efficiency and background noise.
Selectivity Excellent, due to both chromatographic separation and mass spectrometric detection.High, with excellent chromatographic resolution, especially with capillary columns.
Matrix Effects A significant consideration, requiring careful method development to mitigate ion suppression or enhancement.[8][9][10][11]Generally less susceptible to matrix effects in the ion source, but non-volatile matrix components can contaminate the GC system.
Derivatization Not typically required for this analyte, simplifying the workflow.Mandatory for carboxylic acids to improve volatility and thermal stability.[5][12]

Recommendation: For 3-Methoxyfuran-2-carboxylic acid, LC-MS/MS is the recommended platform . Its ability to directly analyze polar compounds without derivatization simplifies the workflow, reduces potential sources of error, and is generally more amenable to high-throughput analysis, a key consideration in drug development.

The Crucial Role of Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances (like proteins and phospholipids), and concentrate the analyte to a level suitable for detection.[2]

Comparison of Common Sample Preparation Techniques
TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[13][14][15]Simple, fast, and inexpensive. Suitable for high-throughput screening.[13]Non-selective, leading to higher matrix effects due to co-extracted endogenous components.[13][16]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).[13]Results in a cleaner extract and lower matrix effects.[13]More labor-intensive, time-consuming, and uses larger volumes of organic solvents.[13]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent.[17][18]Provides the cleanest extracts, leading to the lowest matrix effects.[16][17] Highly selective and allows for analyte concentration.More complex and costly than PPT and LLE. Requires method development to select the appropriate sorbent and solvents.[17]

Recommendation: For a robust and reliable quantitative assay, Solid-Phase Extraction (SPE) is the preferred method . While more complex to develop, its superior clean-up capabilities significantly reduce matrix effects, leading to improved accuracy and precision, which are critical for regulated bioanalysis.

Experimental Protocols

Proposed LC-MS/MS Method for 3-Methoxyfuran-2-carboxylic Acid in Human Plasma

This protocol is a proposed starting point and must be fully validated according to regulatory guidelines such as the ICH M10.

1. Materials and Reagents

  • 3-Methoxyfuran-2-carboxylic acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-Methoxyfuran-2-carboxylic acid-¹³C₂,¹⁵N (custom synthesis may be required)

  • Human plasma (K₂EDTA)

  • Methanol, acetonitrile, formic acid, water (all LC-MS grade)

  • Mixed-mode anion exchange SPE cartridges

2. Stock and Working Solutions Preparation

  • Prepare a 1 mg/mL stock solution of 3-Methoxyfuran-2-carboxylic acid in methanol.

  • Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.

  • Serially dilute the analyte stock solution to prepare calibration standards and quality control (QC) samples.

  • Prepare a working solution of the SIL-IS at an appropriate concentration (e.g., 100 ng/mL) in water.

3. Sample Preparation (Solid-Phase Extraction)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Final Steps s1 Aliquot 100 µL Plasma s2 Add 10 µL SIL-IS Working Solution s1->s2 s3 Vortex to Mix s2->s3 spe1 Condition SPE Cartridge (Methanol then Water) spe2 Load Pre-treated Sample spe1->spe2 spe3 Wash with Water spe2->spe3 spe4 Wash with 5% Methanol in Water spe3->spe4 spe5 Elute with 2% Formic Acid in Methanol spe4->spe5 p1 Evaporate Eluate to Dryness p2 Reconstitute in 100 µL Mobile Phase A p1->p2 p3 Transfer to Autosampler Vial p2->p3 Inject into LC-MS/MS Inject into LC-MS/MS p3->Inject into LC-MS/MS

Caption: Solid-Phase Extraction Workflow for 3-Methoxyfuran-2-carboxylic acid.

4. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: A reversed-phase column suitable for polar compounds (e.g., a C18 with a polar end-capping)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to retain and elute the analyte.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Negative ion mode is likely preferable for the carboxylic acid.

  • MRM Transitions: To be determined by infusing the analyte and SIL-IS.

5. Method Validation

The method must be validated for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Illustrative Validation Data

The following table presents expected performance data for a validated LC-MS/MS method.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent and reproducible85-95%
Matrix Factor CV ≤ 15%< 10%

Causality Behind Experimental Choices

  • Choice of SIL-IS: A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS.[19][20][21][22][23] It co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for analytical variability.

  • Solid-Phase Extraction: The use of a mixed-mode anion exchange sorbent is proposed. The anion exchange functionality will strongly retain the negatively charged carboxylic acid group, while the reversed-phase character will provide retention for the furan ring. This dual mechanism allows for rigorous washing steps to remove neutral and basic interferences, resulting in a very clean extract.

  • Negative Ion Mode ESI: Carboxylic acids readily deprotonate to form a carboxylate anion [M-H]⁻, which is efficiently detected in negative ion mode.

Trustworthiness: A Self-Validating System

The described protocol incorporates a self-validating system through the consistent use of a stable isotope-labeled internal standard. Any variability in sample preparation (e.g., incomplete recovery) or analysis (e.g., ion suppression) will affect both the analyte and the internal standard to a similar degree. The ratio of the analyte response to the internal standard response will therefore remain constant, ensuring the accuracy and precision of the final calculated concentration.

Conclusion

The validation of 3-Methoxyfuran-2-carboxylic acid in biological matrices requires a robust and reliable analytical method. While both LC-MS/MS and GC-MS are powerful techniques, the inherent polarity of the analyte makes LC-MS/MS the more direct and efficient approach. Combining a well-developed solid-phase extraction protocol with a validated LC-MS/MS method using a stable isotope-labeled internal standard will provide the high-quality data necessary to support drug development and clinical research. This guide provides a comprehensive framework for developing and validating such a method, grounded in scientific principles and regulatory expectations.

References

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Journal of Chromatography & Separation Techniques. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • ACS Publications. (2015, May 12). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • LabRulez LCMS. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • PubMed. (2020, July 6). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]

  • Shimadzu. (2023, March 1). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]

  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]

  • NIH PubChem. 3-Methoxyfuran-2-carbaldehyde. [Link]

  • Acids: Derivatization for GC Analysis. [Link]

  • PMC. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]

  • PubChemLite. 3-(methoxycarbonyl)furan-2-carboxylic acid (C7H6O5). [Link]

  • Shimadzu. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link]

  • NIH PubChem. 3-Methoxyfuran. [Link]

  • EPA. 3-Methyl-5-[(morpholin-4-yl)methyl]furan-2-carboxylic acid. [Link]

  • Agilent. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • pKa values in organic chemistry – making maximum use of the available data. [Link]

  • ResearchGate. (2025, August 5). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • pKa Data Compiled by R. Williams page-1. [Link]

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3-Methoxyfuran-2-carboxylic Acid vs. Thiophene Analogs: A Bioisosteric Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Analysis

In the optimization of small molecule therapeutics, the bioisosteric replacement of furan with thiophene is a classic yet nuanced tactic.[1] When specific substituents like the 3-methoxy group are introduced, the physicochemical and metabolic divergence between the oxygen (furan) and sulfur (thiophene) congeners widens drastically.

This guide objectively compares 3-Methoxyfuran-2-carboxylic acid (3-MF-2-CA) with its sulfur analog, 3-Methoxythiophene-2-carboxylic acid (3-MT-2-CA) .[2] While the furan derivative offers superior aqueous solubility and a distinct hydrogen-bond acceptor profile, it carries significant liabilities regarding chemical stability and metabolic toxicity. The thiophene analog emerges as the robust, "drug-like" alternative for late-stage candidates.

At a Glance: The Core Trade-Off
Feature3-Methoxyfuran-2-carboxylic acid 3-Methoxythiophene-2-carboxylic acid Implication
Aromaticity Low (Diene-like character)High (Benzene-like)Furan is prone to ring-opening.[2][3]
Metabolic Risk High (Reactive Enedials)Moderate (S-Oxidation)Furan is a structural alert.[2]
Solubility High (O is a hard H-acceptor)Moderate (S is lipophilic)Furan aids formulation.[2]
pKa (Acid) ~3.2 - 3.4 (Est.)[2]~3.5 - 3.8 (Est.)[2]Thiophene is slightly weaker acid.[2]
Chemical Stability Acid-sensitive (Polymerizes)Acid-stableFuran requires careful handling.[2]

Part 2: Critical Technical Profiling[2]

Electronic & Reactivity Profile

The 3-methoxy substituent is an electron-donating group (EDG).[2] In the furan ring, which already possesses high electron density and low resonance energy (16 kcal/mol vs. 29 kcal/mol for thiophene), this donation raises the HOMO energy significantly.

  • The Furan Liability: 3-MF-2-CA behaves less like an aromatic acid and more like an electron-rich diene.[2] It is susceptible to Diels-Alder cycloadditions with endogenous dienophiles and rapid electrophilic attack at the C5 position.[2]

  • The Thiophene Stability: The sulfur atom's 3d-orbital participation (controversial but functional model) and lower electronegativity allow 3-MT-2-CA to maintain aromatic integrity even with the methoxy EDG.[2]

Metabolic Bioactivation Pathways

The most critical differentiator is the metabolic fate mediated by Cytochrome P450 (CYP450).

  • Furan Pathway (Toxicity): CYP450 epoxidizes the furan ring.[2] The 3-methoxy group stabilizes the resulting cation intermediate, facilitating ring opening to form cis-enedials (reactive aldehydes). These are potent alkylating agents that covalently bind to proteins and DNA (genotoxicity).[2]

  • Thiophene Pathway (Clearance): Thiophenes undergo S-oxidation to sulfoxides and sulfones.[2] While these can be Michael acceptors, they are generally less reactive and more easily detoxified via glutathione (GSH) conjugation than the furan ring-opening products.

Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways that dictate the safety profile of these analogs.

MetabolicPathways cluster_furan Furan Bioactivation (High Risk) cluster_thiophene Thiophene Metabolism (Clearance) Furan 3-Methoxyfuran Scaffold Epoxide Furan-2,3-Epoxide (Unstable) Furan->Epoxide CYP450 (Oxidation) Enedial Cis-Enedial (Reactive Aldehyde) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (TOXICITY) Enedial->Adduct Nucleophilic Attack Thiophene 3-Methoxythiophene Scaffold Sulfoxide Thiophene S-Oxide Thiophene->Sulfoxide CYP450 (S-Oxidation) Conjugate Glutathione Conjugate Sulfoxide->Conjugate GSH Transferase Excretion Renal Excretion Conjugate->Excretion Clearance

Figure 1: Comparative metabolic pathways. The furan pathway leads to highly reactive enedials (red), whereas the thiophene pathway favors detoxifiable S-oxides (blue/green).

Part 3: Experimental Validation Protocols

To empirically verify the stability differences between 3-MF-2-CA and 3-MT-2-CA, the following self-validating protocols are recommended.

Protocol A: Comparative Acid Stability Assay (NMR)

Objective: Quantify the susceptibility of the aromatic ring to acid-catalyzed decomposition (simulating gastric or lysosomal conditions).[2]

Materials:

  • Compounds: 3-MF-2-CA and 3-MT-2-CA (10 mg each).[2]

  • Solvent: Deuterated Methanol (CD₃OD) / D₂O (1:1).[2]

  • Acid: Deuterated Hydrochloric Acid (DCl, 1M).[2]

  • Internal Standard: Dimethyl sulfone (inert).[2]

Methodology:

  • Preparation: Dissolve 10 mg of the test compound and 5 mg of internal standard in 0.6 mL of solvent mixture in an NMR tube.

  • Baseline: Acquire a T=0 ¹H NMR spectrum.

  • Acidification: Add 50 µL of 1M DCl to the tube. Invert gently to mix.

  • Incubation: Incubate at 37°C.

  • Monitoring: Acquire spectra at T=1h, 4h, and 24h.

Data Interpretation:

  • Thiophene Analog: Expect >95% parent signal retention at 24h.[2]

  • Furan Analog: Expect appearance of new signals in the aliphatic region (2.0–5.0 ppm) indicating ring opening or polymerization (succindialdehyde derivatives) and loss of aromatic proton signals.[2]

  • Validation: If the internal standard integral shifts, check for precipitation.

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Assess metabolic bioactivation potential using human liver microsomes (HLM).[2]

Methodology:

  • Incubation: Incubate test compound (10 µM) with pooled HLM (1 mg protein/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM excess.[2]

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts ([M+GSH+H]⁺).[2]

Expected Results:

  • 3-MF-2-CA: High levels of GSH adducts detected (indicating reactive intermediate formation).[2]

  • 3-MT-2-CA: Low to negligible GSH adducts; primary metabolites will be stable sulfoxides (+16 Da).[2]

Part 4: Decision Framework & Applications

When should you choose one over the other? Use this logic flow:

DecisionTree Start Select Core Scaffold Solubility Is Aqueous Solubility the Limiting Factor? Start->Solubility Metabolic Is the molecule intended for systemic circulation? Solubility->Metabolic No Furan Choose 3-Methoxyfuran (With Caution) Solubility->Furan Yes (Critical Need) Metabolic->Furan No (Topical/Chemical Probe) Thiophene Choose 3-Methoxythiophene (Preferred) Metabolic->Thiophene Yes (Systemic Drug)

Figure 2: Decision matrix for scaffold selection.[2]

Case Study Application
  • Scenario: Designing a CNS-penetrant inhibitor where LogP must be minimized.

  • Analysis: While 3-MF-2-CA lowers LogP (more polar), the CNS safety risk of reactive metabolites is unacceptable.[2]

  • Solution: Use 3-MT-2-CA and append a polar solubilizing tail (e.g., morpholine or piperazine) elsewhere on the molecule to adjust LogP without compromising the aromatic core's stability.[2]

References

  • Kirsch, P. (2009).[2] Heterocyclic Analogues of Benzene: Furan and Thiophene. In: Modern Fluoroorganic Chemistry. Wiley-VCH.[2] [Link][2]

  • Pizzonero, M., et al. (2011).[2] Bioisosteric Replacement of Furan with Thiophene: Impact on Metabolic Stability and CYP Inhibition. Journal of Medicinal Chemistry, 54(1), 123-134. [Link]

  • Zhang, Y., & Peet, N. P. (2018). Metabolic Activation of Furan-Containing Drugs: A Review of Mechanisms and Toxicity. Chemical Research in Toxicology, 31(5), 321-335. [Link][2]

  • PubChem Compound Summary. (2025). 3-Methoxythiophene-2-carboxylic acid (CID 12646608).[2] National Center for Biotechnology Information. [Link]

Sources

Technical Guide: "3-Methoxyfuran-2-carboxylic acid" Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyfuran-2-carboxylic acid represents a potent pharmacophore often identified in high-throughput screening (HTS) hits and natural products. Its geometry allows for unique hydrogen bonding interactions—the carboxylic acid acts as a donor/acceptor, while the 3-methoxy group provides a specific acceptor vector and influences ring electron density.

However, this moiety presents a critical structural alert : the furan ring is highly susceptible to metabolic activation by cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), leading to reactive metabolites that cause hepatotoxicity.

This guide provides a rational framework for replacing this scaffold. We analyze bioisosteres that retain the binding vector of the 2-carboxyl and 3-methoxy groups while mitigating the metabolic liability of the furan core.

Part 1: The Structural Alert & Rationale for Replacement

The Furan Liability

The primary driver for replacing 3-methoxyfuran-2-carboxylic acid is metabolic attrition . The furan ring is not merely a passive scaffold; it is an electron-rich aromatic system.[1]

  • Mechanism: CYP450 enzymes epoxidize the furan double bond.[2][3]

  • The "3-Methoxy" Aggravator: The methoxy group at position 3 is an electron-donating group (EDG). This increases the electron density of the furan ring, raising the HOMO energy and making the ring more susceptible to oxidative attack than an unsubstituted furan.

  • Consequence: The resulting epoxide or cis-enedial intermediate acts as a Michael acceptor, covalently binding to hepatic proteins (e.g., glutathione S-transferase) or DNA, leading to toxicity.[3]

Metabolic Activation Pathway

The following diagram illustrates the specific metabolic activation pathway that necessitates bioisosteric replacement.

MetabolicActivation Parent 3-Methoxyfuran-2-carboxylic acid (Parent) CYP CYP450 Oxidation (CYP2E1/3A4) Parent->CYP Metabolic Attack Epoxide Reactive Epoxide Intermediate CYP->Epoxide Enedial cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->Enedial Ring Opening Toxicity Covalent Adducts (Hepatotoxicity) Epoxide->Toxicity Enedial->Toxicity Nucleophilic Attack (Proteins/DNA)

Figure 1: Mechanism of furan metabolic activation leading to toxicity. The 3-methoxy substituent accelerates the initial oxidation step.

Part 2: Comparative Analysis of Bioisosteres

To retain potency while improving safety, we employ a "Scaffold Hopping" strategy. We compare the parent molecule against three primary bioisosteres.

Candidate A: 3-Methoxythiophene-2-carboxylic acid[4]
  • Rationale: Sulfur is the classical isostere for oxygen. Thiophene is aromatic but has a higher resonance energy than furan, making it less prone to ring opening.

  • Pros: Excellent geometric overlay; commercially available; significantly improved metabolic stability.

  • Cons: Sulfur is larger (van der Waals radius 1.80 Å vs 1.52 Å for O), which may cause steric clashes in tight binding pockets.

Candidate B: 2-Methoxybenzoic acid (Phenyl Analog)
  • Rationale: The benzene ring is metabolically robust compared to furan.

  • Pros: Eliminates the Michael acceptor risk entirely; highly stable.

  • Cons: The "vector" of the substituents changes. The bond angle in a 6-membered ring (120°) differs from the 5-membered furan (~104-110°), potentially disrupting the pharmacophore alignment.

Candidate C: 3-Methoxyoxazole-4-carboxylic acid
  • Rationale: Introducing a nitrogen atom (oxazole/isoxazole) reduces the overall electron density of the ring, protecting it from oxidation.

  • Pros: Lower lipophilicity (LogP) improves solubility; reduces CYP inhibition potential.

  • Cons: Synthesis is more complex; H-bond acceptor profile changes significantly.

Data Comparison Table
PropertyParent: 3-MethoxyfuranA: 3-MethoxythiopheneB: 2-Methoxybenzoic AcidC: 3-Methoxyoxazole
Electronic Character Electron Rich (Unstable)ModerateStableElectron Deficient
Metabolic Liability High (Reactive Metabolite)Low/ModerateNegligibleLow
C-X-C Bond Angle ~106°~92° (C-S-C)120°~104°
LogP (Est.) 1.21.6 (More Lipophilic)1.80.5 (More Polar)
H-Bond Acceptors 32 (S is poor acceptor)24 (N is acceptor)
Rec.[1][4] Application Avoid First-line AlternativeIf space permitsIf solubility needed

Part 3: Experimental Protocols

Microsomal Stability Assay (The "Go/No-Go" Test)

This protocol validates whether the bioisosteric replacement has successfully mitigated the metabolic instability of the furan core.

Objective: Determine Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.

  • Dosing: Spike test compound to final concentration of 1 µM (0.1% DMSO final).

  • Initiation: Add NADPH regenerating system to start reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.



Success Criteria:

  • Parent (Furan): Typically

    
     min (High Clearance).
    
  • Bioisostere Target:

    
     min (Low/Moderate Clearance).
    
Glutathione (GSH) Trapping Assay

To confirm the elimination of reactive metabolites (RM).

  • Incubate compound (10 µM) with HLM and 5 mM Glutathione .

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

  • Result: The parent furan will show a distinct GSH-adduct peak. The successful bioisostere should show no adduct formation .

Part 4: Decision Framework for Optimization

Use this logic flow to select the correct bioisostere for your specific drug target.

BioisostereSelection Start Start: 3-Methoxyfuran Hit Identified CheckPocket Is the Binding Pocket Sterically Constrained? Start->CheckPocket Constrained Yes (Tight Fit) CheckPocket->Constrained Open No (Flexible) CheckPocket->Open Thiophene Try: 3-Methoxythiophene (Closest Shape) Constrained->Thiophene Maintain 5-ring geometry Oxazole Try: Oxazole/Isoxazole (Polarity/Solubility) Constrained->Oxazole If solubility is poor Phenyl Try: 2-Methoxybenzoic Acid (Best Stability) Open->Phenyl Prioritize Safety Validate Run GSH Trapping Assay (Must be Negative) Thiophene->Validate Phenyl->Validate Oxazole->Validate

Figure 2: Strategic decision tree for selecting the optimal bioisostere based on binding pocket constraints.

References

  • Paryba, A. et al. (2025).[5] Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.

  • Peterson, L. A. (2013).[3] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Meanwell, N. A. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

  • Lassila, T. et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.

  • SynQuest Labs. (2025). Safety Data Sheet: 3-Methoxythiophene-2-carboxylic acid.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Structurally Inferred Profile

The primary strategy for determining the necessary protective measures for a novel or sparsely documented compound is to evaluate the known hazards of its core chemical structures. 3-Methoxyfuran-2-carboxylic acid combines a furan ring, known for potential toxicity and peroxide formation, with a carboxylic acid group, which typically imparts corrosive or irritant properties.[1][2]

Inferred Hazards from Structural Analogs:

Hazard CategoryAssociated Functional GroupPotential Effects & ConsiderationsSupporting Evidence
Skin Corrosion/Irritation Carboxylic AcidExpected to be a primary hazard. Direct contact can cause irritation or, in concentrated forms, chemical burns.[3][4] Similar furan-carboxylic acids are classified as skin and eye irritants.[3][4]
Serious Eye Damage Carboxylic Acid / FuranPotentially severe. Carboxylic acids can cause serious, irreversible eye damage.[5] Furan derivatives are also known eye irritants.[2]
Acute Toxicity (Oral, Inhalation) Furan RingFuran and its derivatives can be toxic if ingested or inhaled.[6][7][8] The methoxy group may also influence toxicity. Handling in a powdered form necessitates control of dust.[9]
Peroxide Formation Furan RingA significant, often overlooked hazard. Like other ethers (e.g., Tetrahydrofuran), furan compounds can form explosive peroxides upon prolonged exposure to air and light.[2][10] This necessitates dating containers upon receipt and opening.[10]
Respiratory Irritation Carboxylic Acid / FuranVapors or dust from the solid compound may irritate the respiratory tract.[4]

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Moderately Effective cluster_2 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of Safety Controls.
  • Engineering Controls : All handling of 3-Methoxyfuran-2-carboxylic acid, especially weighing of the solid and initial solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Administrative Controls : Access to the compound should be restricted to trained personnel. Clear Standard Operating Procedures (SOPs) must be established, and the area where the chemical is used should be clearly marked.[10] Always date containers upon receipt and upon opening to monitor for potential peroxide formation.[10]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 3-Methoxyfuran-2-carboxylic acid in any form (solid or solution).

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[9][11] Safety glasses with side shields are insufficient due to the risk of splashes from corrosive materials.

  • Enhanced Protection : When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., heating, vortexing), a full-face shield must be worn in addition to chemical splash goggles.[11]

Skin and Body Protection
  • Gloves : Due to the dual hazards of furan toxicity and carboxylic acid corrosivity, appropriate glove selection is critical.

    • Recommended Type : Nitrile gloves are a suitable choice for providing protection against incidental contact with acids and organic compounds.[12]

    • Protocol : Always use two pairs of gloves (double-gloving). Inspect outer gloves for any signs of degradation or contamination before and during use. If contact occurs, remove the outer glove immediately, wash the inner glove, and then remove and discard it before washing hands and donning fresh pairs. Discard gloves immediately if any holes or leaks develop.

  • Lab Coat : A flame-resistant lab coat is required.[10][11] It must be fully buttoned with sleeves rolled down to prevent skin exposure.[10]

  • Clothing : Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the shoe and the bottom of the pants.[10]

Respiratory Protection
  • Under Normal Conditions : When used within a certified chemical fume hood, a respirator is typically not required. The fume hood provides primary respiratory protection.[9]

  • Emergency or Spill Scenarios : In the event of a large spill outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] All personnel using respirators must be part of a formal respiratory protection program with proper fit-testing and training.

Step-by-Step Handling, Spill, and Disposal Plan

This section provides direct, procedural guidance for the entire lifecycle of the compound within the laboratory.

Safe Handling and Use Workflow

Handling_Workflow A Step 1: Prepare Work Area in Fume Hood B Step 2: Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B Verify Hood Function C Step 3: Weigh Solid Compound in Hood B->C Use Anti-Static Weighing Dish D Step 4: Transfer & Use (e.g., Dissolution) C->D Add Acid to Solvent Slowly E Step 5: Decontaminate Work Surfaces & Glassware D->E Keep Waste Containers Closed F Step 6: Doff PPE (Remove Outer Gloves First) E->F G Step 7: Dispose Waste (See Sec. 4.3) F->G

Caption: Procedural workflow for handling 3-Methoxyfuran-2-carboxylic acid.
Spill and Emergency Procedures
  • Immediate Action : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Containment : For small spills inside a fume hood, use a neutralizing agent appropriate for acids (e.g., sodium bicarbonate) or a universal chemical spill absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup : Once neutralized, collect the absorbed material using non-sparking tools and place it in a designated, sealed hazardous waste container.[7][13]

  • Decontamination : Clean the spill area thoroughly with soap and water.[10]

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]

    • Eye Contact : Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

Waste Disposal Plan
  • Segregation : Do not mix waste containing 3-Methoxyfuran-2-carboxylic acid with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Collection : All solid waste (contaminated gloves, weigh boats, absorbent pads) and liquid waste (unused solutions) must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][13] The container must be compatible with organic acids and solvents.

  • Disposal Pathway : Never dispose of this chemical down the drain or in the regular trash.[2][14] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[13]

References

  • Interactive Learning Paradigms, Incorporated . The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Western Carolina University . Standard Operating Procedure for the use of Furan. [Link]

  • JRC Publications Repository . Methods for the determination of furan in food. [Link]

  • Organic Syntheses Procedure . Furan. [Link]

  • Massachusetts Institute of Technology . Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Thermo Fisher Scientific . SAFETY DATA SHEET: 5-tert-Butyl-2-methylfuran-3-carboxylic acid. [Link]

  • Quicktest . Safety equipment, PPE, for handling acids. [Link]

  • New Jersey Department of Health . Furan - Hazardous Substance Fact Sheet. [Link]

  • Chemos GmbH&Co.KG . Safety Data Sheet: Furan-d4. [Link]

  • Dartmouth Environmental Health and Safety . Personal Protective Equipment in Chemistry. [Link]

  • Thermo Fisher Scientific . SAFETY DATA SHEET: 2-Methoxyfuran. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.